molecular formula C4H6O2<br>CH3COOCH=CH2<br>CH3COOCHCH2<br>C4H6O2 B046028 Vinyl acetate CAS No. 108-05-4

Vinyl acetate

Cat. No.: B046028
CAS No.: 108-05-4
M. Wt: 372.39 g/mol
InChI Key: XTXRWKRVRITETP-UHFFFAOYSA-N
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Description

Vinyl acetate is a vital organic compound and monomer of paramount importance in industrial and materials chemistry research. Its primary research value lies in its role as the fundamental precursor for the synthesis of polythis compound (PVA) and its derivatives, most notably polyvinyl alcohol (PVOH) and this compound-ethylene (VAE) copolymers. The mechanism of action involves free-radical polymerization, where the carbon-carbon double bond of the vinyl group undergoes chain-growth polymerization to form high molecular weight polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl acetate
Source PubChem
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InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXRWKRVRITETP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2, Array, CH3COOCHCH2
Record name VINYL ACETATE
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Record name VINYL ACETATE (MONOMER)
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Record name vinyl acetate
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Related CAS

9003-20-7
Record name Poly(vinyl acetate)
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DSSTOX Substance ID

DTXSID3021431
Record name Vinyl acetate
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Molecular Weight

86.09 g/mol
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Physical Description

Vinyl acetate appears as a clear colorless liquid. Flash point 18 °F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics., Dry Powder; Liquid, Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]; [NIOSH] Polymerizes when exposed to light; [ACGIH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor., Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]
Record name VINYL ACETATE
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Record name Acetic acid ethenyl ester
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Record name Ethenyl acetate
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Boiling Point

162 to 163 °F at 760 mmHg (EPA, 1998), 72.8 °C, 72.50 °C. @ 760.00 mm Hg, 72.7 °C, 162 °F
Record name VINYL ACETATE
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Record name VINYL ACETATE
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Record name VINYL ACETATE
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Record name Vinyl acetate
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URL https://www.cdc.gov/niosh/npg/npgd0656.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

18 °F (EPA, 1998), -8 °C, closed cup, -8 °C, 18 °F (CLOSED CUP), 0.5-0.9 °C (open cup), -8 °C c.c., 18 °F
Record name VINYL ACETATE
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Record name Vinyl acetate
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Record name VINYL ACETATE (MONOMER)
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Record name VINYL ACETATE
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URL https://www.osha.gov/chemicaldata/74
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0656.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

2 % (NIOSH, 2023), Sol in ethane, acetone, chloroform, Soluble in organic liquids, > 10% in ethyl ether; > 10% in ethanol; > 10% in benzene, At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %, For more Solubility (Complete) data for VINYL ACETATE (7 total), please visit the HSDB record page., 20 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2 (poor), 2%
Record name VINYL ACETATE
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Record name Ethenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Vinyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0656.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.932 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.932 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.93
Record name VINYL ACETATE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL ACETATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0656.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0, 3
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Record name VINYL ACETATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Record name VINYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/74
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

83 to 140 mmHg at 68 to 86 °F (EPA, 1998), 115.0 [mmHg], 90.2 mm Hg at 20 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 11.7, 83 mmHg
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Record name Vinyl acetate
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name VINYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/74
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0656.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ..., In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm)., Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ...
Record name VINYL ACETATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS, MOBILE LIQUID, Clear, colorless liquid

CAS No.

108-05-4, 85306-26-9
Record name VINYL ACETATE
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Melting Point

-136 °F (EPA, 1998), -93.2 °C, -100 °C, -136 °F
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Foundational & Exploratory

Vinyl Acetate Monomer: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Vinyl Acetate Monomer (VAM). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed information on this versatile chemical compound. This guide includes key data presented in structured tables, summaries of experimental protocols for determining its properties, and visualizations of its chemical structure, reaction pathways, and safety protocols.

Chemical and Physical Properties

This compound Monomer (IUPAC name: Ethenyl acetate) is an organic compound with the chemical formula CH₃CO₂CH=CH₂.[1] It is a colorless, flammable liquid with a characteristic sweet, fruity odor.[1][2] VAM is a crucial industrial chemical, primarily used as a monomer in the production of polymers such as polythis compound (PVAc) and polyvinyl alcohol (PVOH).[1][3][4]

Identifiers and General Properties
PropertyValueReference
IUPAC Name Ethenyl acetate[1]
Synonyms Acetic acid vinyl ester, VAM, Vinyl ethanoate, Acetoxyethene[1][5]
CAS Number 108-05-4[1]
Molecular Formula C₄H₆O₂[1][6]
Molecular Weight 86.09 g/mol [1][7][8]
Appearance Colorless liquid[1][9][10]
Odor Sweet, pleasant, fruity; can be sharp and irritating[1][2]
Physical Properties

The physical properties of this compound Monomer are critical for its handling, storage, and use in various applications.

PropertyValueConditionsReference
Boiling Point 72.7 °C (162.9 °F; 345.8 K)at 760 mmHg[1][6][10]
Melting Point -93.5 °C (-136.3 °F; 179.7 K)[1][10]
Density 0.934 g/cm³at 20 °C[1][6][11]
Viscosity 0.43 cPat 20 °C
Vapor Pressure 11.7 kPa (88 mmHg)at 20 °C[6][12]
Vapor Density 3.0 (Air = 1)[6]
Refractive Index 1.395at 20 °C[12]
Solubility
SolventSolubilityConditionsReference
Water 2 g/100 mL (Slightly soluble)at 20 °C[6]
Organic Solvents SolubleEthanol, ether, acetone, benzene, chloroform[2][9][13]
Safety and Flammability

This compound Monomer is a hazardous substance requiring careful handling.

PropertyValueReference
Flash Point -8 °C (18 °F) (Closed Cup)[1][6]
Autoignition Temperature 385 °C (725 °F)[6]
Explosive Limits in Air 2.6 - 13.4 % by volume[6][14]
NFPA 704 Ratings Health: 2, Flammability: 3, Instability: 2[1]

Experimental Protocols for Property Determination

The following sections summarize the standard methodologies for determining key physical properties of volatile organic liquids like this compound Monomer.

Boiling Point Determination (ASTM D1078)

The boiling point of this compound Monomer is determined using a distillation method compliant with ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[15][16]

Methodology Summary:

  • Apparatus: A distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer are assembled.

  • Procedure: A measured volume of the VAM sample is placed in the distillation flask. Heat is applied, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the point at which a specified percentage of the sample has distilled.

  • Data Analysis: The boiling point is typically reported as the temperature at which 50% of the sample has evaporated.

Melting Point Determination (OECD 102)

The melting point of this compound Monomer is determined following the OECD Guideline for the Testing of Chemicals, Section 102, "Melting Point/Melting Range".[7][13][17][18]

Methodology Summary:

  • Apparatus: A capillary tube method is commonly employed. This involves a melting point apparatus with a heated block or bath and a calibrated thermometer or temperature sensor.

  • Procedure: A small, finely powdered sample of the solidified VAM is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a controlled rate.

  • Data Analysis: The melting range is observed and recorded from the temperature at which the substance begins to melt to the temperature at which it is completely liquid. For a pure substance, this range is narrow.

Viscosity Measurement (ASTM D445)

The kinematic viscosity of this compound Monomer can be determined using ASTM D445, "Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids".[1][2][6][9][14]

Methodology Summary:

  • Apparatus: A calibrated glass capillary viscometer is used, placed in a constant temperature bath.

  • Procedure: A specific volume of the liquid is introduced into the viscometer. The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.

  • Data Analysis: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Chemical Structure and Reactivity

This compound Monomer is a reactive compound due to the presence of both an ester group and a vinyl group.

Caption: Chemical structure of this compound Monomer.

Polymerization

The most significant chemical property of VAM is its ability to undergo polymerization. It readily polymerizes in the presence of free-radical initiators to form polythis compound.[11][19][20] This process is highly exothermic and can be violent if not controlled.[19][21]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (2R•) I->R Decomposition I->R M This compound Monomer (M) R->M Reaction R->M RM Growing Polymer Chain (RM•) RM->M Addition of Monomer P Polythis compound (P) RM->P Combination or Disproportionation

Caption: Simplified workflow of free-radical polymerization of this compound.

Biological Interactions and Metabolism

For professionals in drug development, understanding the metabolic fate of VAM is crucial. In vivo, this compound is rapidly hydrolyzed by carboxylesterases, primarily in the blood, to acetic acid and vinyl alcohol.[10][12][22] The vinyl alcohol is unstable and quickly tautomerizes to acetaldehyde. Acetaldehyde is then oxidized by aldehyde dehydrogenase to acetic acid.[12] The resulting acetic acid enters the Krebs cycle and is ultimately metabolized to carbon dioxide and water.[12][22]

G VAM This compound Monomer Hydrolysis Hydrolysis (Carboxylesterases) VAM->Hydrolysis VA Vinyl Alcohol (unstable) Hydrolysis->VA AA Acetic Acid Hydrolysis->AA Tautomerization Tautomerization VA->Tautomerization Krebs Krebs Cycle AA->Krebs Acetaldehyde Acetaldehyde Tautomerization->Acetaldehyde Oxidation Oxidation (Aldehyde Dehydrogenase) Acetaldehyde->Oxidation Oxidation->AA CO2 CO₂ + H₂O Krebs->CO2

Caption: Metabolic pathway of this compound Monomer.

Safety and Handling Protocol

Due to its flammability and potential health hazards, strict safety protocols must be followed when handling this compound Monomer.

G start Handling this compound Monomer ppe Wear Appropriate PPE: - Safety goggles/face shield - Chemical-resistant gloves - Lab coat/apron - Respiratory protection (if ventilation is inadequate) start->ppe storage Storage: - Tightly closed container - Cool, dry, well-ventilated area - Away from heat, sparks, and open flames - Separate from incompatible materials (oxidizers, acids, bases) start->storage handling Handling Procedures: - Use in a well-ventilated area or fume hood - Ground and bond containers during transfer - Use non-sparking tools - Avoid inhalation of vapors and contact with skin and eyes start->handling spill Spill Response handling->spill fire Fire Emergency handling->fire first_aid First Aid handling->first_aid spill_proc Small Spill: - Absorb with inert material - Place in a sealed container for disposal Large Spill: - Evacuate area - Contain spill - Use non-sparking tools for cleanup spill->spill_proc end Safe Disposal spill_proc->end fire_proc Extinguishing Media: - Dry chemical, carbon dioxide, or alcohol-resistant foam - Use water spray to cool containers fire->fire_proc fire_proc->end first_aid_proc Eyes: Flush with water for 15 mins Skin: Wash with soap and water Inhalation: Move to fresh air Ingestion: Do NOT induce vomiting. Seek medical attention. first_aid->first_aid_proc

Caption: General safety and handling workflow for this compound Monomer.

References

An In-depth Technical Guide to the Mechanism of Vinyl Acetate Synthesis from Ethylene and Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predominant industrial process for vinyl acetate monomer (VAM) synthesis: the vapor-phase oxidative acetoxylation of ethylene. It delves into the core reaction mechanism, supported by experimental evidence, and presents key quantitative data, detailed experimental protocols, and a visualization of the catalytic cycle. The primary focus is on the heterogeneous catalytic system employing palladium-gold alloys supported on silica, which is the current industry standard.

Core Reaction and Industrial Significance

This compound is a crucial chemical intermediate, primarily used in the production of polythis compound (PVAc) and polyvinyl alcohol (PVA), which have widespread applications in adhesives, coatings, films, and textiles.[1] The dominant industrial route for its synthesis involves the reaction of ethylene, acetic acid, and oxygen over a palladium-based catalyst.[2][3] The overall stoichiometry of this reaction is:

2 C₂H₄ + 2 CH₃COOH + O₂ → 2 CH₃COOCH=CH₂ + 2 H₂O[1]

This process is favored for its efficiency and cost-effectiveness, largely replacing older methods that used acetylene as a feedstock.[1][2] The main side reaction is the combustion of ethylene and/or acetic acid to carbon dioxide and water, which reduces the overall selectivity of the process.[4]

The Catalytic Mechanism: A Detailed Examination

The synthesis of this compound is a complex catalytic process. While several mechanistic pathways have been proposed, extensive research, including kinetic studies and surface science experiments, has provided significant insight. The reaction is typically carried out in the vapor phase at temperatures of 423–463 K (150–190 °C) and pressures of 5–10 bar.[3][4] The catalyst of choice is composed of palladium-gold (Pd-Au) nanoparticles supported on silica, promoted with an alkali acetate, such as potassium acetate (KOAc).[4][5]

Two primary mechanisms have been debated in the scientific community:

  • The Samanos Pathway: This mechanism involves the direct coupling of adsorbed ethylene with a surface acetate species to form an acetoxyethyl intermediate (CH₃COOCH₂CH₂-), which then undergoes β-hydride elimination to yield this compound.[6]

  • The Moiseev Pathway: In this alternative, adsorbed ethylene first undergoes dehydrogenation to form a vinyl intermediate (CH₂=CH-). This vinyl species then couples with a surface acetate to form the final product.[6][7]

Current evidence strongly supports the Samanos pathway as the predominant mechanism under typical industrial conditions.[6][8]

The Samanos Catalytic Cycle

The catalytic cycle on the Pd-Au surface can be broken down into the following key steps:

  • Adsorption of Reactants: Acetic acid and ethylene adsorb onto the active palladium sites on the catalyst surface. Acetic acid adsorbs and deprotonates to form surface acetate species (CH₃COO*) and a surface proton.[9] Ethylene adsorbs in a π-bonded configuration.[10]

  • Formation of the Acetoxyethyl Intermediate: An adsorbed ethylene molecule inserts into the palladium-acetate bond. This step results in the formation of a key intermediate, an acetoxyethyl species (CH₃COOCH₂CH₂*) bound to a palladium atom.[6][8]

  • β-Hydride Elimination: The acetoxyethyl intermediate undergoes β-hydride elimination. A hydrogen atom from the carbon atom beta to the palladium is transferred back to the metal surface, forming a palladium-hydride (Pd-H) species. This step results in the formation of the this compound molecule (CH₃COOCH=CH₂), which then desorbs from the surface.[2][6][8] This is often considered the rate-limiting step in the overall reaction.[8]

  • Catalyst Regeneration: The palladium-hydride species reacts with adsorbed oxygen and the surface proton (from the initial acetic acid adsorption) to regenerate the active palladium site and form water as a byproduct. The oxygen plays a crucial role in closing the catalytic cycle by reoxidizing the reduced palladium species.[2]

Role of Gold and Promoters
  • Gold (Au): Alloying palladium with gold is critical for catalyst performance. Gold is believed to isolate active palladium atoms or create specific Pd ensembles on the surface. This geometric effect suppresses the pathways leading to complete oxidation of ethylene and acetic acid, thereby significantly increasing the selectivity towards this compound.[10]

  • Potassium Acetate (KOAc): Alkali metal acetate promoters, particularly potassium acetate, play a multifaceted role. They enhance the rate of reaction and selectivity.[5][11] It is believed that KOAc facilitates the formation and stabilization of active acetate species on the catalyst surface and may also influence the electronic properties of the palladium, further enhancing selectivity.[5][11]

Data Presentation: Catalyst Performance and Conditions

The following tables summarize typical quantitative data for the vapor-phase synthesis of this compound.

Table 1: Typical Reaction Conditions

Parameter Value Reference(s)
Temperature 150 - 200 °C [3][12]
Pressure 5 - 10 bar [3][12]
Feed Composition
Ethylene 40 - 60% [1]
Acetic Acid 15 - 25% (vapor) [1]
Oxygen 5 - 8% [1]

| Catalyst | Pd-Au on SiO₂ |[1] |

Table 2: Catalyst Composition and Performance

Catalyst Component Typical Loading Purpose Reference(s)
Palladium (Pd) 0.5 - 1.5 wt% Primary active metal [13]
Gold (Au) 0.25 - 1.0 wt% Selectivity enhancer [13]
Potassium Acetate (KOAc) 2 - 7 wt% Promoter [11][14]
Performance Metric Typical Value
Ethylene Conversion 10 - 15% [12]
Acetic Acid Conversion 15 - 30% [12]
Oxygen Conversion 60 - 90% [12]

| Selectivity to VAM | > 90% | |[15] |

Experimental Protocols

This section details a generalized experimental methodology for the synthesis and evaluation of catalysts for this compound production in a laboratory setting.

Catalyst Preparation

A typical procedure for preparing a promoted Pd-Au/SiO₂ catalyst involves the following steps:

  • Support Preparation: Silica (SiO₂) spheres are used as the support material.

  • Impregnation of Metals: The silica support is co-impregnated with aqueous solutions of palladium and gold precursors, such as H₂PdCl₄ and HAuCl₄.[1] The incipient wetness impregnation method is commonly used to ensure uniform distribution of the metal salts.

  • Drying: The impregnated support is dried, typically at 120°C for several hours, to remove water.[1]

  • Calcination: The dried material is calcined in air at a temperature around 350°C. This step decomposes the metal salt precursors to their respective oxides.[1]

  • Reduction: The calcined catalyst is then reduced in a stream of hydrogen (typically 5% H₂ in N₂) at a temperature around 300°C. This step reduces the metal oxides to the active metallic Pd-Au alloy nanoparticles.[1]

  • Promoter Addition: The reduced catalyst is impregnated with an aqueous solution of potassium acetate.[1]

  • Final Drying: The final catalyst is dried again at 120°C to remove the solvent, yielding the finished catalyst ready for use.[1]

Experimental Workflow for Catalytic Testing

Catalytic activity is typically measured using a fixed-bed reactor system.

  • Reactor Setup: A packed bed of the prepared catalyst is loaded into a tubular reactor, often made of stainless steel. The reactor is placed inside a furnace for temperature control.

  • System Assembly: The reactor is integrated into a system with mass flow controllers for precise control of the gaseous reactants (ethylene, oxygen, nitrogen) and a pump and vaporizer for the liquid acetic acid feed.

  • Reaction Execution:

    • The reactor is heated to the desired reaction temperature (e.g., 180°C) under an inert nitrogen flow.[1]

    • The reactant feed stream, consisting of a pre-mixed and pre-heated blend of ethylene, vaporized acetic acid, oxygen, and nitrogen, is introduced into the reactor at the desired pressure (e.g., 8 bar).[1][13]

  • Product Collection and Analysis:

    • The reactor effluent gas stream is passed through a condensation system (e.g., a cold trap) to collect the liquid products, which include this compound, water, and unreacted acetic acid.[1]

    • The composition of both the gas and liquid streams is analyzed using gas chromatography (GC) to determine the concentrations of reactants, products (this compound), and byproducts (CO₂, ethyl acetate, etc.).[1] This data is used to calculate conversion, selectivity, and yield.

Safety Precautions: Mixtures of ethylene and oxygen are potentially explosive. It is critical to operate with an excess of ethylene and keep the oxygen concentration within safe, non-explosive limits (typically below 8-10%). The reaction is exothermic, and careful temperature monitoring is required to prevent thermal runaway.[1]

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the Samanos pathway for this compound synthesis on a palladium surface.

Vinyl_Acetate_Synthesis Catalytic Cycle for this compound Synthesis (Samanos Pathway) cluster_reactants cluster_products Pd_active Active Pd Site Adsorption 1. Reactant Adsorption Pd_active->Adsorption Pd_OAc_C2H4 Pd with Adsorbed C₂H₄ and Acetate Adsorption->Pd_OAc_C2H4 Insertion 2. Ethylene Insertion Pd_OAc_C2H4->Insertion Pd_Intermediate Acetoxyethyl Intermediate on Pd Insertion->Pd_Intermediate Elimination 3. β-Hydride Elimination Pd_Intermediate->Elimination PdH_VAM Pd-Hydride + Desorbed VAM Elimination->PdH_VAM VAM VAM (g) Elimination->VAM Product Desorption Regeneration 4. Catalyst Regeneration PdH_VAM->Regeneration Regeneration->Pd_active H2O H₂O (g) Regeneration->H2O C2H4 C₂H₄ (g) C2H4->Adsorption AcOH CH₃COOH (g) AcOH->Adsorption O2 ½ O₂ (g) O2->Regeneration

Caption: The catalytic cycle for this compound synthesis via the Samanos pathway.

References

Vinyl Acetate: A Deep Dive into its Structural Formula and Molecular Geometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Vinyl acetate (ethenyl ethanoate), a crucial industrial monomer, possesses a distinct molecular structure that dictates its chemical reactivity and physical properties. This guide provides an in-depth analysis of its structural formula and three-dimensional geometry, supported by quantitative data from spectroscopic studies. The molecule consists of a planar vinyl group attached to an acetate group, with key bond lengths and angles determined with high precision. Understanding these structural details is paramount for professionals in drug development and materials science, as it influences molecular interactions and polymerization behavior.

Structural Formula

This compound is an organic compound with the chemical formula C₄H₆O₂.[1][2][3][4][5][6][7][8][9] Its structure features a vinyl group (–CH=CH₂) attached to an acetate group (CH₃COO–).

IdentifierValue
IUPAC Name Ethenyl ethanoate
Chemical Formula C₄H₆O₂
SMILES String C=COC(C)=O
InChI Key XTXRWKRVRITETP-UHFFFAOYSA-N

The connectivity of the atoms can be represented by various formulas:

  • Skeletal Formula: A concise representation showing the carbon framework and functional groups.

  • Lewis Structure: Illustrates the arrangement of atoms, bonding pairs of electrons, and lone pairs.

Molecular Geometry

The three-dimensional arrangement of atoms in this compound has been determined with high accuracy using microwave spectroscopy. The molecule is found to exist predominantly in a planar conformation. The key quantitative data regarding its molecular geometry are summarized in the table below.

ParameterValue
Bond Lengths (Å)
C=C1.345
C–O (ester)1.375
C=O1.220
C–C1.515
C–H (vinyl)1.080
C–H (methyl)1.090
Bond Angles (degrees)
∠(C=C–O)122.0
∠(C–O–C)116.0
∠(O=C–O)125.0
∠(O=C–C)125.0
∠(H–C=C)120.0
∠(H–C–H)109.5

Note: The data presented is a compilation from typical experimental values and may vary slightly depending on the specific study and methodology.

Experimental Protocols

The determination of the precise molecular geometry of this compound is primarily achieved through microwave spectroscopy . This technique analyzes the absorption of microwave radiation by the molecule in the gas phase, which corresponds to transitions between rotational energy levels.

A common experimental setup involves a molecular beam Fourier transform microwave (MB-FTMW) spectrometer . A gaseous sample of this compound, typically seeded in an inert carrier gas like neon or argon, is expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational temperatures, simplifying the resulting spectrum.

Short pulses of microwave radiation are then used to excite the molecules. After the pulse, the molecules emit a free induction decay (FID) signal, which is detected and Fourier-transformed to obtain the rotational spectrum. The precise frequencies of the rotational transitions are then fitted using specialized software programs (e.g., XIAM, ERHAM, BELGI-Cs) to determine the rotational constants of the molecule with very high accuracy.[3][4] These rotational constants are directly related to the moments of inertia of the molecule, from which the precise bond lengths and angles can be derived.

Visualizations

To illustrate the structural aspects of this compound, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Ball-and-stick model of this compound's structural formula.

Caption: 2D representation of this compound's molecular geometry.

References

Spectroscopic Profile of Vinyl Acetate Monomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for vinyl acetate monomer (VAM), a critical building block in the synthesis of a wide array of polymers used in pharmaceutical and industrial applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound exhibits a characteristic pattern for its vinyl and acetyl protons.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Hᴀ4.56Doublet of DoubletsJᴀʙ = -1.57, Jᴀᴄ = 6.33
4.88Doublet of DoubletsJʙᴀ = -1.57, Jʙᴄ = 14.12
Hᴄ7.28Doublet of DoubletsJᴄᴀ = 6.33, Jᴄʙ = 14.12
Hᴅ (CH₃)2.13SingletN/A

Solvent: CDCl₃. Data sourced from ChemicalBook.[1]

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the this compound molecule.

Carbon AssignmentChemical Shift (δ, ppm)
CH₃20.73
C=O169.71
=CH₂97.4
=CH-O141.6

Solvent: Not specified in all sources, but consistent across multiple databases. Data referenced from various sources including ResearchGate and ChemicalBook.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound monomer is characterized by strong absorptions corresponding to its ester and vinyl functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
1730C=O stretching (ester)[4]
1646C=C stretching (vinyl)
1227C-O stretching (ester)[4]
1124=C-O-C stretching[4]
942C=C bending[4]

Sample preparation: Neat or as a thin film.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound monomer itself does not exhibit strong absorption in the UV-Vis region typically used for analysis (above 200 nm), as it lacks extensive conjugation. However, UV-Vis spectroscopy is crucial for quantifying inhibitors, such as hydroquinone (HQ), which are added to prevent polymerization. Hydroquinone has a maximum absorbance (λmax) at approximately 293 nm.[7][8]

Analyteλmax (nm)Molar Absorptivity (ε)
Hydroquinone (in VAM)293Not specified

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

  • Sample Preparation: A solution of this compound monomer is prepared by dissolving approximately 0.04 g of the monomer in 1 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9] The solution is then transferred to a standard 5 mm NMR tube.

  • Instrumentation: Spectra are typically acquired on a 300 MHz or 400 MHz NMR spectrometer.[9][10]

  • ¹H NMR Acquisition:

    • A standard zgpg30 pulse sequence is used.

    • The delay time is typically set to 2 seconds.

    • A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

    • A relaxation agent such as chromium acetylacetonate may be added to shorten the long relaxation times of quaternary carbons, although not strictly necessary for VAM.[9]

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[9]

  • Data Processing: The acquired free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Preparation: A small drop of neat this compound monomer is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Transmission IR (Neat/Film):

  • Sample Preparation: A thin film of this compound monomer is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A standard FTIR spectrometer is used.

  • Acquisition and Processing: The acquisition and processing steps are similar to those for ATR-FTIR, with the background spectrum being recorded with the empty salt plates in the beam path.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Inhibitor Quantification

This protocol is adapted for the determination of hydroquinone (HQ) concentration in this compound monomer.[7][8]

  • Sample and Standard Preparation:

    • A stock solution of hydroquinone is prepared in a suitable solvent like methanol.

    • A series of standard solutions with known HQ concentrations (e.g., 0.5 to 25 ppm) are prepared by diluting the stock solution.

    • The this compound monomer sample may be analyzed directly or diluted in methanol.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Acquisition:

    • Methanol is used as the blank to zero the instrument.

    • The absorbance of each standard solution and the this compound sample is measured at the λmax of hydroquinone (293 nm).

    • The spectrum is typically scanned over a range of 200-400 nm to confirm the peak shape.[8]

  • Data Analysis: A calibration curve is generated by plotting the absorbance of the standards against their concentrations. The concentration of hydroquinone in the this compound sample is then determined from its absorbance using the calibration curve.

Visualization of Spectroscopic Analysis

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound monomer.

Spectroscopic_Analysis_of_Vinyl_Acetate cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Obtained NMR NMR Spectroscopy (¹H and ¹³C) NMR_Info Connectivity of atoms Chemical environment of H and C Quantitative analysis NMR->NMR_Info Provides IR IR Spectroscopy IR_Info Identification of functional groups (C=O, C=C, C-O) IR->IR_Info Provides UV_Vis UV-Vis Spectroscopy UV_Vis_Info Quantification of conjugated species (e.g., inhibitors like hydroquinone) UV_Vis->UV_Vis_Info Provides VAM This compound Monomer VAM->NMR VAM->IR VAM->UV_Vis

Caption: Spectroscopic analysis workflow for this compound monomer.

References

An In-Depth Technical Guide on the Thermodynamic Properties and Phase Transitions of Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical thermodynamic properties and phase transitions of vinyl acetate. An understanding of these characteristics is paramount for professionals in research, science, and drug development, as they fundamentally influence the polymerization processes used to create biocompatible polymers for various pharmaceutical applications, including drug delivery systems.

Core Thermodynamic Properties of this compound

This compound (CH₃COOCH=CH₂) is a colorless, flammable liquid that serves as a crucial monomer in the production of a wide array of polymers. Its thermodynamic properties are foundational to controlling its polymerization kinetics and the ultimate characteristics of the resulting polymers.

A summary of the key quantitative thermodynamic data for this compound is presented in the table below.

PropertyValueUnits
Molar Mass 86.09 g/mol
Melting Point -93.2°C
Boiling Point 72.7°C
Density (at 20°C) 0.934g/cm³[1]
Vapor Pressure (at 20°C) 11.7kPa
Heat of Vaporization (at boiling point) 32.8kJ/mol
Liquid Heat Capacity (at 298 K) 169.5J/(mol·K)[2]
Heat of Polymerization -88kJ/mol
Heat of Combustion -2086kJ/mol[3]

Phase Transitions of this compound

The phase transitions of this compound define the physical states and conditions under which it can be processed and polymerized. Understanding these transitions is critical for process design, safety, and achieving desired polymer properties.

Melting and Freezing

This compound undergoes a transition from a solid to a liquid state at its melting point of -93.2°C. This low melting point indicates that it exists as a liquid under standard laboratory conditions. The reverse process, freezing, occurs at the same temperature.

Boiling and Condensation

The boiling point of this compound is 72.7°C at standard atmospheric pressure. At this temperature, the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid rapidly transitions into a gaseous state. Condensation, the reverse process, occurs when the vapor is cooled below its boiling point.

Vapor Pressure

The vapor pressure of this compound is a critical parameter for handling and storage, as it is a volatile compound. The temperature dependence of vapor pressure is a key factor in distillation and purification processes.

Temperature (°C)Vapor Pressure (kPa)
-221.33
-2.55.33
16.213.33
38.826.66
58.353.33
72.2100

Experimental Protocols for Determination of Thermodynamic Properties

Accurate measurement of thermodynamic properties is essential for process modeling and safety. Below are detailed methodologies for key experimental techniques.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Experimental Workflow:

DSC_Workflow prep Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum pan. cal Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using known standards (e.g., indium). prep->cal ref Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference. ref->cal prog Temperature Program: 1. Equilibrate at a low temperature (e.g., -20°C). 2. Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a temperature below the boiling point (e.g., 60°C). cal->prog meas Measurement: Record the differential heat flow between the sample and the reference. prog->meas calc Calculation: Calculate the specific heat capacity (Cp) from the measured heat flow, heating rate, and sample mass. meas->calc

Caption: Workflow for determining the heat capacity of this compound using DSC.

Determination of Enthalpy of Vaporization by Calorimetry

The enthalpy of vaporization can be determined by measuring the heat absorbed during the phase transition from liquid to vapor at a constant temperature.

Experimental Workflow:

Vaporization_Calorimetry_Workflow setup Apparatus Setup: Assemble a vaporization calorimeter with a heating element, a temperature sensor, and a collection system for the vapor. sample Sample Introduction: Introduce a known mass of This compound into the calorimeter. setup->sample heat Heating: Heat the sample to its boiling point and maintain a constant temperature. sample->heat vaporize Vaporization: Supply a measured amount of electrical energy to the heating element to vaporize a portion of the sample at a constant rate. heat->vaporize collect Vapor Collection: Collect and measure the mass of the vaporized this compound. vaporize->collect calc Calculation: Calculate the enthalpy of vaporization from the energy supplied and the mass of the vaporized sample. collect->calc

Caption: Workflow for determining the enthalpy of vaporization of this compound.

Relevance to Drug Development

The thermodynamic properties of this compound are of paramount importance in the development of drug delivery systems, primarily through its polymerization into polythis compound (PVAc) and its copolymers, such as ethylene-vinyl acetate (EVA).

  • Heat of Polymerization: The highly exothermic nature of this compound polymerization (-88 kJ/mol) requires careful thermal management during the synthesis of polymers for biomedical applications.[4] Uncontrolled polymerization can lead to runaway reactions, affecting the polymer's molecular weight, structure, and purity, which are critical for its performance and biocompatibility in drug delivery matrices.

  • Phase Transitions: The melting and boiling points of this compound dictate the temperature range for its polymerization. The glass transition temperature (Tg) of the resulting polymer, which is influenced by the polymerization conditions and the thermodynamic properties of the monomer, is a critical factor in determining the drug release characteristics of the final formulation. For instance, the Tg of polythis compound is around 30-40°C, which affects the flexibility and drug diffusion properties of the polymer matrix at physiological temperatures.[5][6]

  • Enthalpy and Entropy: The enthalpy and entropy of polymerization influence the equilibrium of the reaction and the resulting polymer's molecular weight distribution. These factors, in turn, affect the mechanical strength, degradation rate, and drug-loading capacity of the polymer matrix.

Signaling Pathway: From Monomer Properties to Drug Release

The following diagram illustrates the logical relationship between the thermodynamic properties of this compound and the ultimate performance of a drug delivery system.

Drug_Delivery_Pathway cluster_0 Monomer Properties cluster_1 Polymerization Process cluster_2 Drug Delivery System thermo Thermodynamic Properties (ΔHpoly, Cp, Phase Transitions) kinetics Reaction Kinetics & Control thermo->kinetics influences structure Polymer Structure (MW, PDI, Tg) kinetics->structure determines matrix Polymer Matrix Properties structure->matrix defines release Drug Release Profile matrix->release controls

Caption: Influence of this compound's thermodynamic properties on drug release.

References

A Technical Guide to the Historical Methods of Vinyl Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of vinyl acetate production, detailing the core chemical processes that have been employed over the years. This document provides a comparative analysis of the key methodologies, complete with experimental protocols, quantitative data, and process flow diagrams to offer a comprehensive understanding for research and development professionals.

Early Production Methods: From Acetylene and Acetaldehyde

The initial commercial production of this compound monomer (VAM) relied on feedstocks readily available in the early 20th century, primarily acetylene and acetaldehyde. These methods, while historically significant, have largely been superseded by more economical ethylene-based processes.

Acetylene-Based Production

The first commercially successful route to this compound involved the reaction of acetylene with acetic acid. This process was carried out in both liquid and gas phases, with the gas-phase method eventually gaining more traction.

One of the earliest methods involved bubbling acetylene through glacial acetic acid in the presence of a mercury-based catalyst.[1]

Experimental Protocol:

  • Catalyst: Mercuric oxide (HgO) or mercuric sulfate (HgSO₄) dissolved in acetic acid, often with the addition of a strong acid like sulfuric acid to form the active catalyst.[2][3]

  • Reactants: Purified acetylene gas and glacial acetic acid.

  • Reactor: A stirred tank reactor, often made of materials resistant to acid corrosion.

  • Procedure:

    • The mercury salt is dissolved in glacial acetic acid in the reactor.

    • A continuous stream of acetylene is passed through the solution.

    • The reaction is typically conducted at a temperature of 30-50°C.

    • The this compound formed, along with unreacted acetylene, is carried out of the reactor in the gas stream.

    • The product stream is then cooled to condense the this compound.

    • Unreacted acetylene is recycled back to the reactor.

  • Key Challenge: The high toxicity of the mercury catalyst and environmental concerns were significant drawbacks of this process.

Developed to overcome the challenges of the liquid-phase process, the gas-phase reaction of acetylene and acetic acid became the dominant production method for a significant period.

Experimental Protocol:

  • Catalyst: Zinc acetate supported on activated carbon was the most common catalyst.[4]

  • Reactants: Purified acetylene gas and vaporized acetic acid.

  • Reactor: A fixed-bed reactor packed with the catalyst.

  • Procedure:

    • A pre-heated gaseous mixture of acetylene and acetic acid is passed through the fixed-bed reactor.

    • The reaction is carried out at temperatures ranging from 170°C to 250°C.[5][6]

    • The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is cooled.

    • The condensed liquid is then purified through a series of distillation steps to isolate the this compound.

    • Unreacted acetylene and acetic acid are recycled.

Acetaldehyde-Based Production

An alternative historical route utilized acetaldehyde, which could be derived from various sources, including the hydration of acetylene. This method typically involved a two-step process.

Experimental Protocol:

  • Step 1: Synthesis of Ethylidene Diacetate

    • Reactants: Acetaldehyde and acetic anhydride.

    • Catalyst: A strong acid catalyst such as sulfuric acid or an iron(III) chloride catalyst.[2][6]

    • Procedure: Acetaldehyde is reacted with acetic anhydride in the liquid phase to form ethylidene diacetate. This reaction is typically carried out at temperatures between 120°C and 140°C.[6]

  • Step 2: Pyrolysis of Ethylidene Diacetate

    • Procedure: The purified ethylidene diacetate is then subjected to thermal decomposition (pyrolysis) in the presence of an acid catalyst to yield this compound and acetic acid.[2] The acetic acid is then separated and can be recycled.

A later variation of this route involved the direct reaction of acetaldehyde with ketene in the presence of a solid acid catalyst.[7]

The Shift to Ethylene: A More Economical Feedstock

The rising cost and safety concerns associated with acetylene prompted the development of ethylene-based processes in the mid-20th century. Ethylene, being a cheaper and more readily available feedstock from petrochemical sources, quickly became the preferred raw material for this compound production.

Liquid-Phase Oxidative Acetoxylation of Ethylene (Wacker-Hoechst Process)

The initial ethylene-based processes were conducted in the liquid phase, famously known as the Wacker-Hoechst process. This method is analogous to the Wacker process for acetaldehyde production.[8][9]

Experimental Protocol:

  • Catalyst System: A solution of palladium(II) chloride (PdCl₂) and a co-catalyst, typically copper(II) chloride (CuCl₂), in acetic acid.[8]

  • Reactants: Ethylene, oxygen, and acetic acid.

  • Reactor: A corrosion-resistant reactor, as the chloride-containing catalyst system is highly corrosive.

  • Procedure:

    • A mixture of ethylene and oxygen is bubbled through the acetic acid solution containing the dissolved catalyst.

    • The reaction is typically carried out at temperatures of 110-130°C and pressures of 30-40 bar.[6]

    • The palladium catalyst is reduced to its metallic state during the reaction and is re-oxidized by the copper(II) chloride. The resulting copper(I) chloride is then re-oxidized by oxygen.

    • The product mixture, containing this compound and acetaldehyde as a significant byproduct, is separated and purified.

  • Key Challenge: Severe corrosion caused by the acidic, chloride-containing reaction medium was a major operational issue, leading to the eventual phasing out of this liquid-phase process.[10]

Gas-Phase Oxidative Acetoxylation of Ethylene

The development of heterogeneous catalysts for the gas-phase reaction of ethylene, acetic acid, and oxygen marked a significant advancement in this compound production, becoming the dominant industrial method. Two main processes emerged, primarily differing in their catalyst composition: the Bayer process and the USI (National Distillers) process.

Experimental Protocol:

  • Catalyst: Palladium-Platinum (Pd-Pt) supported on silica gel.[10]

  • Reactants: A gaseous mixture of ethylene, acetic acid, and oxygen.

  • Reactor: A fixed-bed multi-tubular reactor.

  • Procedure:

    • The pre-heated reactant gas mixture is fed into the reactor.

    • The reaction is highly exothermic, and the reactor temperature is controlled by a cooling medium circulating on the shell side of the tubes.

    • The reactor effluent is cooled to condense the this compound, unreacted acetic acid, and water.

    • The non-condensable gases, primarily unreacted ethylene and carbon dioxide, are separated.

    • The liquid product is purified through a series of distillation columns to obtain high-purity this compound.

    • Unreacted ethylene and acetic acid are recycled.

Experimental Protocol:

  • Catalyst: Palladium-Gold (Pd-Au) supported on α-alumina.[10]

  • Reactants and Reactor: Similar to the Bayer process, a gaseous mixture of ethylene, acetic acid, and oxygen is reacted in a fixed-bed reactor.

  • Procedure: The overall process flow is similar to the Bayer process, involving reaction, condensation, separation, and purification with recycling of unreacted feedstocks. The primary distinction lies in the catalyst formulation. The Bayer process was reported to have a higher conversion of acetic acid and better selectivity to this compound compared to the USI process.[10]

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical methods of this compound production.

Production MethodFeedstocksCatalystTemperature (°C)Pressure (bar)Per-Pass ConversionSelectivity
Acetylene-Based
Liquid-PhaseAcetylene, Acetic AcidMercuric Salts30 - 50Atmospheric--
Gas-PhaseAcetylene, Acetic AcidZinc Acetate/Activated Carbon170 - 250AtmosphericAcetylene: 60-75%to this compound (based on Acetic Acid): 99%[11], (based on Acetylene): 93%[11]
Acetaldehyde-Based
Via Ethylidene DiacetateAcetaldehyde, Acetic AnhydrideAcid Catalyst (e.g., H₂SO₄, FeCl₃)120 - 140 (synthesis), >120 (pyrolysis)AtmosphericAcetaldehyde/Acetic Anhydride: 80-90%[2]-
Ethylene-Based
Liquid-Phase (Wacker-Hoechst)Ethylene, Acetic Acid, OxygenPdCl₂/CuCl₂110 - 13030 - 40--
Gas-Phase (Bayer)Ethylene, Acetic Acid, OxygenPd-Pt/Silica150 - 1608 - 10Acetic Acid: Higher than USI processto this compound: Better than USI process[10]
Gas-Phase (USI)Ethylene, Acetic Acid, OxygenPd-Au/α-Al₂O₃150 - 2005 - 10Ethylene: ~7%[12], Acetic Acid: 15-35%[13]to this compound: ~90%[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the chemical pathways and experimental workflows for the historical this compound production methods.

Acetylene_Gas_Phase_Production Acetylene Gas-Phase Production Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products & Recycle Acetylene Acetylene Gas Vaporizer Vaporizer Acetylene->Vaporizer AceticAcid Acetic Acid AceticAcid->Vaporizer Reactor Fixed-Bed Reactor (Zinc Acetate Catalyst) Vaporizer->Reactor Gaseous Feed Condenser Condenser Reactor->Condenser Reactor Effluent Separator Gas-Liquid Separator Condenser->Separator Distillation Distillation Columns Separator->Distillation Crude Liquid Recycle Recycle Stream (Acetylene, Acetic Acid) Separator->Recycle Unreacted Gases VAM This compound Distillation->VAM Purified Product Distillation->Recycle Recovered Acetic Acid Recycle->Vaporizer

Acetylene Gas-Phase Production Workflow

Ethylene_Gas_Phase_Production Ethylene Gas-Phase Production Workflow (Bayer/USI) cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products & Recycle Ethylene Ethylene Gas Vaporizer Vaporizer & Mixer Ethylene->Vaporizer AceticAcid Acetic Acid AceticAcid->Vaporizer Oxygen Oxygen Oxygen->Vaporizer Reactor Fixed-Bed Reactor (Pd-Pt or Pd-Au Catalyst) Vaporizer->Reactor Gaseous Feed Cooler Cooler Reactor->Cooler Reactor Effluent Separator Gas-Liquid Separator Cooler->Separator Scrubber Gas Scrubber Separator->Scrubber Uncondensed Gases Distillation Distillation Train Separator->Distillation Crude Liquid Product RecycleGas Recycle Gas (Ethylene) Scrubber->RecycleGas VAM This compound Distillation->VAM Pure this compound RecycleLiquid Recycle Acetic Acid Distillation->RecycleLiquid RecycleGas->Vaporizer RecycleLiquid->Vaporizer

Ethylene Gas-Phase Production Workflow

Acetaldehyde_Route Acetaldehyde-Based Production Pathway Acetaldehyde Acetaldehyde EthylideneDiacetate Ethylidene Diacetate Acetaldehyde->EthylideneDiacetate Reaction with Acetic Anhydride AceticAnhydride Acetic Anhydride AceticAnhydride->EthylideneDiacetate VinylAcetate This compound EthylideneDiacetate->VinylAcetate Pyrolysis AceticAcid Acetic Acid (Recycled) EthylideneDiacetate->AceticAcid Pyrolysis

Acetaldehyde-Based Production Pathway

References

literature review of vinyl acetate polymerization kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Kinetics of Vinyl Acetate Polymerization

Introduction

This compound (VAc) is a crucial industrial monomer used in the production of polythis compound (PVAc) and its derivatives, such as polyvinyl alcohol (PVOH). These polymers find extensive applications in adhesives, coatings, textiles, and paper industries[1][2]. The properties of the final polymer product are intimately linked to the conditions of the polymerization process. Therefore, a thorough understanding of the polymerization kinetics of this compound is essential for controlling the polymer's molecular weight, structure, and overall performance.

This technical guide provides a comprehensive literature review of the kinetics of this compound polymerization, focusing primarily on the free-radical mechanism, which is the most common industrial method[3][4]. It is intended for researchers and scientists seeking a detailed understanding of the reaction mechanisms, influencing factors, and experimental methodologies involved in this process.

The Free-Radical Polymerization Mechanism

Free-radical polymerization of this compound, like other vinyl monomers, proceeds through a chain reaction mechanism involving four fundamental steps: initiation, propagation, chain transfer, and termination[4].

  • Initiation: The process begins with the generation of highly reactive free radicals from an initiator molecule (I), which can be activated by heat or light. These primary radicals then react with a this compound monomer (M) to form an initiated monomer radical (M•). Common initiators include azo compounds and peroxides[4].

  • Propagation: The newly formed monomer radical adds to successive monomer units, rapidly extending the polymer chain. This step is responsible for the formation of the long polymer backbone.

  • Chain Transfer: During this process, the active radical center is transferred from the growing polymer chain to another molecule, such as a monomer, polymer, solvent, or a deliberately added chain transfer agent[5]. This terminates the growth of the original chain while creating a new radical that can initiate the growth of a new chain. Chain transfer reactions are particularly significant in this compound polymerization and are a primary determinant of the polymer's molecular weight and degree of branching[6][7].

  • Termination: The growth of a polymer chain is halted when two propagating radicals react with each other. This can occur through two main mechanisms: combination (where two chains join to form a single, longer chain) or disproportionation (where a hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one saturated and one with a terminal double bond)[4].

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R kd RM1 Initiated Monomer (RM1•) R->RM1 + M M Monomer (M) RMn Growing Chain (RMn•) RM1->RMn RMn1 Propagated Chain (RMn+1•) RMn->RMn1 + M (kp) RMn_transfer Growing Chain (RMn•) RMn1->RMn_transfer RMn_term Growing Chain (RMn•) RMn1->RMn_term XA Transfer Agent (XA) A_rad New Radical (A•) P_dead Dead Polymer (P) RMn_transfer->P_dead + XA (ktr) P_terminated Terminated Polymer RMn_term->P_terminated (kt) RMm_term Another Chain (RMm•) RMm_term->P_terminated (kt) DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Processing A Weigh VAc Monomer & Initiator B Seal in DSC Pan A->B C Load into DSC D Run Temperature Program C->D E Measure Heat Flow D->E F Integrate Heat Flow (Total Heat) E->F H Determine Rate (dH/dt) E->H G Calculate Conversion F->G

References

An In-depth Technical Guide to the Health and Safety Risks of Vinyl Acetate Exposure in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl acetate is a volatile, flammable liquid widely used in the synthesis of polymers and copolymers. Due to its physical and chemical properties, there is a significant potential for occupational exposure in a laboratory setting. This guide provides a comprehensive overview of the health and safety risks associated with this compound exposure, drawing from toxicological studies and established safety guidelines. It outlines the acute and chronic health effects, including irritation, respiratory toxicity, and carcinogenic potential. Detailed summaries of occupational exposure limits, acute toxicity data, and findings from chronic toxicity and carcinogenicity studies are presented in tabular format for clarity. Furthermore, this document provides detailed experimental protocols for key toxicological assessments and visual diagrams of the metabolic pathway of this compound and a typical experimental workflow for an inhalation carcinogenicity bioassay to enhance understanding. This guide is intended to serve as a critical resource for laboratory personnel to foster a safe and informed working environment.

Health Hazards of this compound Exposure

Exposure to this compound can occur through inhalation, dermal contact, and ingestion, with inhalation being the most common route in a laboratory setting. The health effects can be categorized as acute (short-term) and chronic (long-term).

Acute Effects

Acute exposure to this compound primarily results in irritant effects. Symptoms can manifest as:

  • Eye Irritation: Redness, watering, and a burning sensation.[1]

  • Respiratory Tract Irritation: Sore throat, coughing, hoarseness, and shortness of breath.[2][3]

  • Skin Irritation: Redness, and in cases of prolonged contact with the liquid, blistering may occur.[4]

  • Central Nervous System (CNS) Depression: At high concentrations, inhalation may lead to dizziness and lightheadedness.

Chronic Effects

Long-term or repeated exposure to this compound can lead to more severe health consequences:

  • Respiratory System: Chronic irritation of the respiratory tract is a primary concern.[2] Animal studies have shown that prolonged inhalation can cause nasal epithelial lesions and inflammation.[2]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B).[1] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[1] Inhalation studies in rats have demonstrated an increased incidence of nasal cavity tumors.[2]

  • Genotoxicity: this compound has shown evidence of genotoxicity in some in vitro studies, including the induction of chromosomal aberrations and sister chromatid exchanges in human lymphocytes.[5]

Quantitative Toxicity Data

For a clear and comparative understanding of the toxicological profile of this compound, the following tables summarize key quantitative data.

Table 1: Occupational Exposure Limits
AgencyExposure LimitConcentration (ppm)Concentration (mg/m³)Notes
NIOSH Ceiling (15-minute)415Should not be exceeded at any time during the workday.[4][6]
ACGIH TLV-TWA (8-hour)1035Time-weighted average for a conventional 8-hour workday and a 40-hour workweek.[4]
TLV-STEL (15-minute)1553Short-term exposure limit.[4]
OSHA PELNoneNoneNo permissible exposure limit has been established by OSHA.[4]

NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; OSHA: Occupational Safety and Health Administration; TLV-TWA: Threshold Limit Value - Time-Weighted Average; TLV-STEL: Threshold Limit Value - Short-Term Exposure Limit; PEL: Permissible Exposure Limit.

Table 2: Acute Toxicity Data
Route of ExposureSpeciesTestValue
Oral RatLD502920 mg/kg
MouseLD501613 mg/kg
Dermal RabbitLD502335 mg/kg
Inhalation RatLC50 (4 hours)2828.4 ppm
MouseLC50 (4 hours)1550 ppm
RabbitLC50 (4 hours)2500 ppm

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%. Data compiled from various sources.[2]

Table 3: Chronic Toxicity and Carcinogenicity Data (Inhalation)
SpeciesExposure DurationConcentration (ppm)Key FindingsReference
Rat 104 weeks0, 50, 200, 600Increased incidence of nasal cavity tumors (papillomas and carcinomas) at 200 and 600 ppm.Bogdanffy et al., 1994a
Mouse 104 weeks0, 50, 200, 600No significant increase in tumor incidence. Non-neoplastic nasal lesions observed.Bogdanffy et al., 1994a

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following are representative protocols for key experiments cited in the assessment of this compound toxicity.

Inhalation Carcinogenicity Bioassay (Based on OECD Guideline 451)

Objective: To determine the carcinogenic potential of this compound following long-term inhalation exposure in rodents.

Methodology:

  • Test Animals: Young, healthy male and female Sprague-Dawley rats (approximately 6-8 weeks old at the start of the study).

  • Group Size: A minimum of 50 animals per sex for each dose group and the control group.

  • Exposure Groups: At least three dose levels of this compound and a concurrent control group (exposed to filtered air). Dose selection is based on preliminary subchronic toxicity studies to identify a maximum tolerated dose (MTD). For this compound, concentrations such as 50, 200, and 600 ppm have been used.

  • Exposure Conditions:

    • Route: Whole-body or nose-only inhalation.

    • Duration: 6 hours per day, 5 days per week, for 104 weeks.

    • Chamber Environment: Temperature, humidity, and airflow are continuously monitored and maintained within a narrow range.

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at interim periods (e.g., 12, 18, and 24 months) for analysis.

  • Pathology:

    • All animals, including those that die prematurely, are subjected to a full necropsy.

    • A comprehensive list of tissues and organs is collected and preserved.

    • Histopathological examination is performed on all tissues from the control and high-dose groups. All gross lesions and target organs (e.g., the entire respiratory tract for this compound) from all dose groups are examined.

  • Data Analysis: Tumor incidence data are analyzed using appropriate statistical methods to determine any significant increase in tumor rates in the exposed groups compared to the control group.

Dermal Irritation/Corrosion Test (Based on OECD Guideline 404)

Objective: To assess the potential of liquid this compound to cause skin irritation.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application:

    • A dose of 0.5 mL of undiluted this compound is applied to a small area of the clipped skin (approximately 6 cm²).

    • The test site is covered with a gauze patch and a semi-occlusive dressing.

    • An adjacent area of untreated skin serves as a control.

  • Exposure Duration: 4 hours.

  • Observation:

    • After the exposure period, the dressing is removed, and the skin is gently cleansed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Scoring of irritation is performed according to a standardized scale (e.g., Draize scale).

  • Data Analysis: The mean scores for erythema and edema are calculated for each observation time point to determine the primary irritation index and classify the substance's irritation potential.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

Objective: To evaluate the potential of this compound to induce structural chromosomal damage in cultured mammalian cells.

Methodology:

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Treatment:

    • Cells are exposed to at least three concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix).

    • A negative (solvent) control and a positive control are run concurrently.

  • Exposure Duration: A short-term treatment (e.g., 3-6 hours) in the presence and absence of S9, and a long-term treatment (e.g., 24 hours) in the absence of S9.

  • Cell Harvest:

    • After treatment, cells are washed and incubated in fresh medium.

    • A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, and fixed.

  • Slide Preparation and Analysis:

    • Fixed cells are dropped onto microscope slides and stained.

    • Metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

    • At least 200 metaphases per concentration are scored.

  • Data Analysis: The frequency of aberrant cells is calculated for each concentration and compared to the negative control using appropriate statistical tests.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves its hydrolysis by carboxylesterases to acetic acid and vinyl alcohol. Vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde, a known carcinogen. Acetaldehyde is then oxidized by aldehyde dehydrogenase to acetic acid, which enters the Krebs cycle.

This compound Metabolism cluster_0 Systemic Circulation / Tissues cluster_1 Cellular Effects of Acetaldehyde VA This compound V_Alc Vinyl Alcohol (unstable) VA->V_Alc Carboxylesterases AA Acetaldehyde V_Alc->AA Tautomerization Acetic_Acid Acetic Acid AA->Acetic_Acid Aldehyde Dehydrogenase AA_node Acetaldehyde Krebs Krebs Cycle Acetic_Acid->Krebs DNA_Adducts DNA Adducts AA_node->DNA_Adducts ROS Reactive Oxygen Species (ROS) AA_node->ROS Cell_Stress Oxidative Stress & Cellular Damage DNA_Adducts->Cell_Stress ROS->Cell_Stress

Caption: Metabolic pathway of this compound and cellular effects of its metabolite, acetaldehyde.

Experimental Workflow for an Inhalation Carcinogenicity Bioassay

The following diagram illustrates the key stages of a typical two-year inhalation carcinogenicity study.

Inhalation Carcinogenicity Bioassay Workflow cluster_setup Study Setup cluster_exposure Exposure Phase (104 Weeks) cluster_post_exposure Post-Exposure & Analysis animal_selection Animal Selection (e.g., Rats) group_assignment Group Assignment (Control & Dose Groups) animal_selection->group_assignment acclimation Acclimation Period group_assignment->acclimation daily_exposure Daily Inhalation Exposure (6 hrs/day, 5 days/wk) acclimation->daily_exposure monitoring Clinical Monitoring (Daily) daily_exposure->monitoring measurements Body Weight & Food Intake (Weekly/Monthly) daily_exposure->measurements interim_necropsy Interim Sacrifices & Necropsy daily_exposure->interim_necropsy terminal_necropsy Terminal Sacrifice & Full Necropsy daily_exposure->terminal_necropsy histopathology Histopathological Examination terminal_necropsy->histopathology data_analysis Statistical Analysis of Tumor Incidence histopathology->data_analysis final_report Final Report & Conclusion data_analysis->final_report

Caption: A generalized workflow for a two-year inhalation carcinogenicity bioassay.

Safe Handling and Emergency Procedures

Given the health and safety risks, strict adherence to safety protocols is mandatory when handling this compound in a laboratory.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are required.

    • Skin Protection: Wear appropriate chemical-resistant gloves (consult manufacturer's compatibility charts), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be stored separately from oxidizing agents.

  • Emergency Procedures:

    • Spills: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

    • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water spray may be ineffective.

    • First Aid:

      • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

      • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

      • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

      • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound presents significant health and safety risks in a laboratory environment, primarily through its irritant properties and potential carcinogenicity. A thorough understanding of these risks, coupled with strict adherence to safe handling procedures and the use of appropriate personal protective equipment, is essential for minimizing exposure and ensuring the well-being of laboratory personnel. This guide provides the necessary technical information to support a robust safety culture and informed risk assessment when working with this chemical. Researchers, scientists, and drug development professionals are encouraged to use this document as a foundational resource for developing and implementing laboratory-specific safety protocols for this compound.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl acetate, a high-production-volume chemical, is a critical monomer in the synthesis of various polymers. Its widespread use necessitates a thorough understanding of its environmental persistence, degradation mechanisms, and ultimate fate. This technical guide provides a comprehensive overview of the environmental distribution and degradation pathways of this compound, including its hydrolysis, biodegradation in terrestrial and aquatic environments, and atmospheric oxidation. This document synthesizes current scientific literature to present quantitative data, detailed experimental protocols, and visual representations of key processes to support environmental risk assessment and inform sustainable management practices.

Physicochemical Properties and Environmental Distribution

This compound (CH₃COOCH=CH₂) is a colorless, flammable liquid with a characteristic sweet, fruity odor.[1] Its physicochemical properties, summarized in Table 1, govern its partitioning and transport in the environment. Due to its relatively high vapor pressure and moderate water solubility, this compound released into the environment will primarily partition to the atmosphere, with a smaller fraction dissolving in surface waters.[2][3] Its low octanol-water partition coefficient (log Kow) and soil organic carbon-water partitioning coefficient (Koc) indicate a low potential for sorption to soil and sediment, suggesting high mobility in terrestrial environments and a likelihood of leaching into groundwater.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight86.09 g/mol [6]
Boiling Point72.7 °C[1][7]
Melting Point-93.2 °C[6]
Vapor Pressure115 hPa at 20 °C[8]
Water Solubility23 g/L at 20 °C[9]
log Kow0.73[8]
log Koc0.75 - 1.3 (estimated)[4]
Henry's Law Constant1.18 x 10⁻³ atm·m³/mol at 25 °C[8]

Abiotic Degradation Pathways

Hydrolysis

In the aquatic environment, the primary abiotic degradation pathway for this compound is hydrolysis. The ester linkage is susceptible to cleavage, yielding acetic acid and vinyl alcohol. The vinyl alcohol intermediate is unstable and rapidly tautomerizes to the more stable acetaldehyde.[10]

CH₃COOCH=CH₂ + H₂O → CH₃COOH + CH₂=CHOH → CH₃CHO

Table 2: Hydrolysis Data for this compound

ParameterValueConditionsReference
Half-life~7 daysEnvironmental conditions[3][4]
Rate Constant (pseudo-first-order)1.2 x 10⁻² hour⁻¹35 °C, acid-catalyzed (in acetic acid/water)[11][13]
Atmospheric Degradation

This compound that partitions to the atmosphere is primarily degraded through reactions with photochemically produced hydroxyl radicals (•OH).[11][14] The estimated atmospheric half-life of this compound is on the order of hours to days, with some estimates around 6 hours, indicating it is not a persistent atmospheric pollutant.[2][13]

The reaction is initiated by the addition of the hydroxyl radical to the double bond of the vinyl group, leading to the formation of various degradation products. In the presence of nitrogen oxides (NOx), the primary products are formic acetic anhydride, acetic acid, and formaldehyde.[11][14] In the absence of NOx, the major products are acetic acid and formaldehyde.[11][14]

Table 3: Atmospheric Degradation of this compound

ParameterValueReference
Atmospheric Half-lifeHours to days (~6 hours)[2][13]
Primary OxidantHydroxyl radical (•OH)[11][14]
Major Degradation Products (with NOx)Formic acetic anhydride, Acetic acid, Formaldehyde[11][14]
Major Degradation Products (without NOx)Acetic acid, Formaldehyde[11][14]

Biodegradation Pathways

Biodegradation is a significant process for the removal of this compound from both soil and water. It is considered to be readily biodegradable.[3]

Aerobic Biodegradation

Under aerobic conditions, microorganisms utilize this compound as a source of carbon and energy. The degradation is initiated by a this compound esterase, which hydrolyzes the ester bond to form acetic acid and vinyl alcohol.[2][4] The unstable vinyl alcohol tautomerizes to acetaldehyde.[4][10] The resulting acetaldehyde can then be oxidized to acetic acid by an aldehyde dehydrogenase.[2][4] Both molecules of acetic acid are subsequently converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water.[2][4]

Aerobic_Biodegradation VinylAcetate This compound AceticAcid1 Acetic Acid VinylAcetate->AceticAcid1 This compound Esterase VinylAlcohol Vinyl Alcohol VinylAcetate->VinylAlcohol This compound Esterase AcetylCoA Acetyl-CoA AceticAcid1->AcetylCoA Acetyl-CoA Synthetase Acetaldehyde Acetaldehyde VinylAlcohol->Acetaldehyde Tautomerization AceticAcid2 Acetic Acid Acetaldehyde->AceticAcid2 Aldehyde Dehydrogenase AceticAcid2->AcetylCoA Acetyl-CoA Synthetase TCACycle TCA Cycle AcetylCoA->TCACycle CO2_H2O CO₂ + H₂O TCACycle->CO2_H2O

Aerobic biodegradation pathway of this compound.

Numerous bacterial and yeast species have been identified as capable of degrading this compound. For instance, strains of Pseudomonas have been shown to efficiently metabolize this compound.[14]

Table 4: Biodegradation Rates and Kinetics of this compound

MicroorganismDegradation RateKinetic ModelKinetic ParametersReference
Pseudomonas fluorescens PCM 2123-Haldane Inhibitoryµ_max = 0.1202 h⁻¹, K_s = 17.195 g/m³, K_i = 166.88 g/m³[11]
Pseudomonas putida EC3_2001Fastest degradation of 124 g/m³--[13][14]
Mixed microbial consortia (soil, sewage, sludge)Up to 6.38 mmol/h per g (dry weight)--[2][4]
Anaerobic Biodegradation

Under anaerobic conditions, this compound can also be biodegraded. The initial hydrolysis step to acetic acid and acetaldehyde is similar to the aerobic pathway.[2] In the absence of oxygen, the degradation products can be further metabolized through various anaerobic processes, such as methanogenesis, ultimately leading to the formation of methane and carbon dioxide. The rate of anaerobic degradation is generally slower than aerobic degradation.[2]

Bioaccumulation and Ecotoxicity

Bioaccumulation

Due to its low octanol-water partition coefficient (log Kow of 0.73) and its rapid hydrolysis and biodegradation, this compound has a low potential for bioaccumulation in aquatic organisms.[8] The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. Calculated BCF values for this compound are low, further supporting the expectation of negligible bioaccumulation.[15]

Table 5: Bioaccumulation Potential of this compound

ParameterValueMethodReference
log Kow0.73-[8]
Bioconcentration Factor (BCF)12.6, 9.5Calculated from water solubility and log Kow[7]
Ecotoxicity

This compound exhibits slight to moderate acute toxicity to aquatic organisms. The degradation product, acetaldehyde, is also known to be toxic.

Experimental Protocols

Ready Biodegradability Test (Based on OECD 301F: Manometric Respirometry)

This protocol provides a general framework for assessing the ready biodegradability of this compound in an aerobic aqueous medium.

Objective: To determine the extent of ultimate biodegradation of this compound by aerobic microorganisms by measuring oxygen consumption.

Principle: A known volume of mineral medium containing a known concentration of this compound as the sole source of organic carbon is inoculated with a mixed population of microorganisms (e.g., from activated sludge) and incubated in a closed respirometer at a constant temperature in the dark. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

Materials:

  • Manometric respirometer (e.g., OxiTop® system)

  • Mineral medium (as specified in OECD 301)

  • Inoculum: Activated sludge from a domestic wastewater treatment plant

  • This compound (analytical grade)

  • Reference substance (e.g., sodium benzoate)

  • Potassium hydroxide solution (for CO₂ absorption)

Procedure:

  • Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301 guideline.

  • Inoculum Preparation: Collect fresh activated sludge and prepare the inoculum as described in the guideline, typically involving washing and resuspension to a specific concentration.

  • Test Setup:

    • Test Vessels: Add a defined volume of inoculated mineral medium to each respirometer flask. Add this compound to achieve a concentration that gives a ThOD of 50-100 mg/L.

    • Blank Controls: Prepare flasks containing only the inoculated mineral medium to measure the endogenous respiration of the inoculum.

    • Reference Controls: Prepare flasks with the reference substance at a known concentration to validate the test procedure.

    • Toxicity Controls: (Optional) Prepare flasks containing both the test substance and the reference substance to check for inhibitory effects of the test substance.

  • CO₂ Absorption: Place a container with a potassium hydroxide solution in each flask to absorb the carbon dioxide produced during respiration.

  • Incubation: Seal the flasks and place them in the respirometer, which is maintained at a constant temperature (e.g., 22 ± 1 °C) in the dark. Stir the contents of the flasks continuously.

  • Data Collection: Monitor and record the oxygen consumption in each flask over a 28-day period.

  • Calculation:

    • Calculate the percentage biodegradation as: % Biodegradation = [(O₂ consumed by test substance) - (O₂ consumed by blank)] / ThOD * 100

    • The 10-day window begins when the degree of biodegradation has reached 10%. The pass level for ready biodegradability is ≥ 60% ThOD within this 10-day window and within the 28-day test period.

OECD_301F_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Setup_Flasks Set up Respirometer Flasks (Test, Blank, Reference) Prep_Medium->Setup_Flasks Prep_Inoculum Prepare Inoculum Prep_Inoculum->Setup_Flasks Prep_Solutions Prepare Test, Reference, and Control Solutions Prep_Solutions->Setup_Flasks Add_CO2_Absorbent Add CO₂ Absorbent Setup_Flasks->Add_CO2_Absorbent Incubate Incubate at Constant Temperature (28 days) Add_CO2_Absorbent->Incubate Measure_O2 Continuously Measure Oxygen Consumption Incubate->Measure_O2 Calculate Calculate % Biodegradation Measure_O2->Calculate Evaluate Evaluate against Pass Levels (≥60% in 10-day window) Calculate->Evaluate

Experimental workflow for the OECD 301F test.
Analytical Method for this compound and Degradation Products in Water (GC-MS)

Objective: To quantify the concentration of this compound, acetic acid, and acetaldehyde in aqueous samples.

Principle: Volatile organic compounds are extracted from the aqueous matrix, separated by gas chromatography (GC), and detected and quantified by mass spectrometry (MS). For less volatile compounds like acetic acid, derivatization may be necessary to improve chromatographic performance.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-WAX)

  • Autosampler

  • Extraction solvent (e.g., methylene chloride) or Solid Phase Microextraction (SPME) fibers

  • Derivatizing agent for acetic acid (e.g., methyl chloroformate)

  • Analytical standards for this compound, acetaldehyde, and acetic acid

  • Internal standard (e.g., deuterated analogues)

Procedure:

  • Sample Collection and Preservation: Collect water samples in glass vials with zero headspace. Store at 4 °C and analyze as soon as possible.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the aqueous sample, add an internal standard.

    • Extract the analytes with a suitable organic solvent (e.g., methylene chloride) by vigorous shaking.

    • Allow the phases to separate and collect the organic layer.

    • Concentrate the extract if necessary.

  • Sample Preparation (SPME):

    • Place a known volume of the sample in a headspace vial.

    • Add an internal standard and equilibrate the sample at a specific temperature.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

  • Derivatization (for Acetic Acid): If analyzing for acetic acid, derivatize the extract or the aqueous sample to form a more volatile ester (e.g., propyl acetate) prior to GC-MS analysis.[8]

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the target analytes.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Create a calibration curve using standards of known concentrations. Quantify the analytes in the samples by comparing their peak areas to the calibration curve, corrected for the internal standard response.

Conclusion

This compound is not expected to be a persistent environmental contaminant. It undergoes relatively rapid degradation in the atmosphere, water, and soil through a combination of abiotic and biotic processes. The primary degradation pathways involve hydrolysis and microbial metabolism, leading to the formation of acetic acid and acetaldehyde, which are readily incorporated into natural biogeochemical cycles. Its low potential for bioaccumulation further reduces its environmental risk. This guide provides a foundational understanding for researchers and professionals involved in the environmental assessment and management of this compound.

References

Solubility of Vinyl Acetate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vinyl acetate in a range of common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this important industrial monomer. This document presents quantitative solubility data where available, details a general experimental protocol for solubility determination, and offers a logical workflow for solvent selection.

Executive Summary

This compound, a key monomer in the production of polymers and copolymers, exhibits high solubility in most common organic solvents. It is a colorless, flammable liquid with a characteristic sweet, fruity odor.[1] Its miscibility with a variety of organic media makes it a versatile component in many chemical processes. In contrast, its solubility in water is limited. Understanding the solubility parameters of this compound is crucial for its application in polymer synthesis, coatings, adhesives, and as a solvent in various formulations.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized in the table below. Data is presented at standard atmospheric pressure unless otherwise noted. It is important to note that for many common organic solvents, this compound is considered to be completely miscible, meaning it is soluble in all proportions.

SolventChemical FormulaTemperature (°C)SolubilityCitation
WaterH₂O202.0 - 2.4% by weight[2]
WaterH₂O2023 g/L[3]
WaterH₂O2525 g/L[3]
EthanolC₂H₅OH25Miscible[4]
AcetoneC₃H₆O25Complete[5]
Diethyl Ether(C₂H₅)₂O25Complete[5]
ChloroformCHCl₃25Soluble[6]
Carbon TetrachlorideCCl₄25Complete[5]
MethanolCH₃OH25Complete[5]
TolueneC₇H₈-Soluble[7]
BenzeneC₆H₆25Complete[5]
HeptaneC₇H₁₆25Complete[5]

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a general methodology for determining the mutual solubility of two liquids, which can be adapted for quantifying the solubility of this compound in a specific organic solvent. This protocol is based on the principle of preparing mixtures of known compositions and observing the phase behavior.

3.1 Materials and Equipment

  • This compound (of known purity)

  • Solvent of interest (of known purity)

  • A series of sealable glass vials or test tubes

  • Calibrated pipettes or burettes for accurate volume or mass dispensing

  • A temperature-controlled water bath or heating/cooling block

  • A magnetic stirrer and stir bars

  • An analytical balance

  • A suitable analytical instrument for composition analysis (e.g., gas chromatograph with a flame ionization detector - GC-FID, or a refractometer)

3.2 Procedure

  • Preparation of Standards: Prepare a series of standard solutions with known weight or mole fractions of this compound in the chosen solvent. These standards will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation: In a series of sealable vials, prepare mixtures of this compound and the solvent with varying compositions. Ensure the total volume or mass of each mixture is recorded.

  • Equilibration: Place the sealed vials in a temperature-controlled bath set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) with continuous gentle agitation to ensure thorough mixing and to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the mixtures to stand undisturbed at the constant temperature to allow for phase separation if the components are not fully miscible at that composition.

  • Sampling: Carefully extract a sample from each distinct liquid phase using a syringe or pipette. Take care not to disturb the interface between the layers.

  • Compositional Analysis: Analyze the composition of each sampled phase using the pre-calibrated analytical instrument (e.g., GC-FID). The calibration curve will be used to determine the concentration of this compound in the solvent-rich phase and the concentration of the solvent in the this compound-rich phase.

  • Data Analysis: The solubility of this compound in the solvent is the composition of the solvent-rich phase at equilibrium. Conversely, the solubility of the solvent in this compound is the composition of the this compound-rich phase.

  • Repeatability: Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving this compound depends on several factors beyond just solubility. The following diagram illustrates a logical workflow for making an informed solvent choice.

SolventSelectionWorkflow Start Start: Define Process Requirements Solubility High Solubility/Miscibility of This compound Required? Start->Solubility CheckTable Consult Solubility Data Table Solubility->CheckTable Yes ConsiderAlternatives Consider Alternative Solvents or Process Conditions Solubility->ConsiderAlternatives No Experimental Perform Experimental Solubility Determination CheckTable->Experimental Data Unavailable or Insufficient Safety Evaluate Safety Profile: - Toxicity - Flammability - Reactivity CheckTable->Safety Experimental->Safety ConsiderAlternatives->Start Re-evaluate ProcessParams Assess Process Compatibility: - Boiling Point - Viscosity - Vapor Pressure Safety->ProcessParams Cost Analyze Cost and Availability ProcessParams->Cost Decision Select Optimal Solvent Cost->Decision

References

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of Vinyl Acetate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the free-radical polymerization of vinyl acetate in a solution, a fundamental process for the synthesis of polythis compound (PVAc). PVAc is a versatile polymer with wide-ranging applications, including in the formulation of adhesives, coatings, and as a precursor to polyvinyl alcohol (PVA) used in various biomedical and pharmaceutical applications. The following protocols and data are intended to serve as a comprehensive guide for laboratory-scale synthesis.

I. Introduction

Free-radical polymerization is a chain-growth polymerization method involving the successive addition of vinyl monomers to a growing polymer chain initiated by a free radical. In solution polymerization, the monomer, initiator, and resulting polymer are all dissolved in a non-reactive solvent. This method offers advantages such as good temperature control and reduced viscosity of the reaction mixture compared to bulk polymerization. However, the choice of solvent can influence the polymer's molecular weight through chain transfer reactions. This protocol will detail the necessary reagents, equipment, and procedures for the successful synthesis of PVAc in solution.

II. Experimental Protocols

This section outlines a general procedure for the free-radical polymerization of this compound in solution. Specific parameters can be adjusted based on the desired polymer characteristics, as detailed in the data presentation section.

A. Materials and Reagents

  • Monomer: this compound (VAc) (purified by distillation to remove inhibitors)

  • Solvent: Methanol, ethanol, ethyl acetate, or methyl ethyl ketone (MEK) (reagent grade)[1]

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Chain Transfer Agent (Optional): Thiols (e.g., thioglycolic acid) for molecular weight control

  • Precipitating Agent: Hexane or petroleum ether

  • Inert Gas: Nitrogen or Argon

B. Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thermometer or temperature probe

  • Inert gas inlet and outlet

  • Dropping funnel (optional, for semi-batch addition)

  • Beakers, graduated cylinders, and other standard laboratory glassware

C. Experimental Workflow Diagram

G Experimental Workflow for Solution Polymerization of this compound cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_isolation Product Isolation and Purification cluster_analysis Characterization Monomer_Purification Purify this compound (Distillation) Reaction_Setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) Monomer_Purification->Reaction_Setup Solvent_Initiator_Prep Prepare Solvent and Initiator Solution Initiation Add Initiator Solution Solvent_Initiator_Prep->Initiation Inert_Atmosphere Purge with Inert Gas (Nitrogen/Argon) Reaction_Setup->Inert_Atmosphere Charge_Reactants Charge Flask with Monomer and Solvent Inert_Atmosphere->Charge_Reactants Heating Heat to Reaction Temperature Charge_Reactants->Heating Heating->Initiation Polymerization Maintain Temperature and Stirring for Specified Time Initiation->Polymerization Cooling Cool Reaction Mixture Polymerization->Cooling Precipitation Precipitate Polymer in Non-Solvent (e.g., Hexane) Cooling->Precipitation Filtration Filter the Precipitated Polythis compound Precipitation->Filtration Washing Wash with Non-Solvent Filtration->Washing Drying Dry the Polymer (Vacuum Oven) Washing->Drying Characterization Analyze Polymer Properties (e.g., Molecular Weight, PDI) Drying->Characterization

Caption: Workflow for the solution polymerization of this compound.

D. Step-by-Step Procedure

  • Monomer Purification: If the this compound contains an inhibitor (like hydroquinone), it should be removed by distillation under reduced pressure before use.

  • Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inlet for inert gas.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a slight positive pressure of the inert gas throughout the reaction.

  • Charging Reactants: Add the desired amount of purified this compound and solvent to the reaction flask. A common monomer-to-solvent ratio is 1:1 by volume.

  • Heating: Begin stirring the solution and heat the flask to the desired reaction temperature (typically between 60-80°C) using a water or oil bath.[1]

  • Initiator Addition: Once the reaction mixture has reached the target temperature, add the initiator (e.g., AIBN or BPO). The initiator can be added as a solid or as a solution in a small amount of the reaction solvent. The amount of initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: Maintain the reaction at the set temperature with continuous stirring for the desired duration. Reaction times can range from a few hours to over 10 hours, depending on the desired conversion.[1]

  • Termination and Isolation: After the polymerization is complete, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent (e.g., hexane or petroleum ether) to precipitate the polythis compound. Use a non-solvent to polymer solution volume ratio of approximately 10:1.

  • Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer several times with the non-solvent to remove any unreacted monomer, initiator fragments, and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The resulting polythis compound can be characterized by various techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn, Mw) and Polydispersity Index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.

III. Data Presentation

The properties of the synthesized polythis compound are highly dependent on the reaction conditions. The following table summarizes the effect of different experimental parameters on the final polymer characteristics, based on literature data.

Solvent Initiator Initiator/Monomer (w/w) Temperature (°C) Monomer Conversion (%) Number-Average Molecular Weight (Mn) ( g/mol ) Polydispersity Index (PDI)
Ethyl AcetateBPO-70---
EthanolDilauroyl Peroxide0.2550-60HighLow-
EthanolDilauroyl Peroxide0.1050-60MediumMedium-
EthanolDilauroyl Peroxide0.0550-60LowHigh-
MethanolAIBN-----
TolueneAIBN-60---
Methyl Ethyl KetoneBenzoyl Peroxide-60-70---

Note: "-" indicates that the specific data was not provided in the cited sources. The terms "Low," "Medium," and "High" for conversion and molecular weight are relative comparisons within the specific study.

Generally, a higher initiator concentration leads to a lower molecular weight, as more polymer chains are initiated simultaneously. The choice of solvent also significantly impacts the molecular weight due to chain transfer reactions, where the growing polymer radical abstracts an atom from a solvent molecule, terminating the chain and creating a new radical on the solvent molecule. Solvents with easily abstractable protons (e.g., alcohols) tend to produce lower molecular weight polymers.

IV. Signaling Pathway Diagram

The logical relationship between key reaction parameters and the resulting polymer properties can be visualized as follows:

G Influence of Reaction Parameters on Polymer Properties cluster_params Reaction Parameters cluster_props Polymer Properties Initiator_Conc Initiator Concentration Molecular_Weight Molecular Weight (Mn, Mw) Initiator_Conc->Molecular_Weight Inverse Relationship Conversion_Rate Conversion Rate Initiator_Conc->Conversion_Rate Direct Relationship Monomer_Conc Monomer Concentration Monomer_Conc->Conversion_Rate Direct Relationship Temperature Reaction Temperature Temperature->Molecular_Weight Inverse Relationship Temperature->Conversion_Rate Direct Relationship Solvent_Type Solvent Type (Chain Transfer) Solvent_Type->Molecular_Weight Influences via Chain Transfer PDI Polydispersity Index (PDI) Molecular_Weight->PDI Related

Caption: Key parameters influencing final polymer properties.

This diagram illustrates that increasing the initiator concentration or reaction temperature generally leads to a higher conversion rate but a lower average molecular weight. The type of solvent used can also significantly reduce the molecular weight through chain transfer processes. These relationships are crucial for tuning the synthesis to obtain polythis compound with the desired specifications for various applications.

References

Application Notes and Protocols: Emulsion Polymerization of Vinyl Acetate for Latex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the emulsion polymerization of vinyl acetate (VAc) for the synthesis of polythis compound (PVAc) latex. Emulsion polymerization is a versatile and widely employed technique for producing stable aqueous dispersions of polymers, commonly known as latexes.[1] These latexes find extensive applications in adhesives, coatings, binders, and various biomedical fields.[2][3]

The process involves the polymerization of a monomer (this compound) in an emulsion, which typically consists of the monomer, deionized water, a surfactant, and a water-soluble initiator.[2] The resulting product is a milky-white dispersion of polymer particles in water.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the emulsion polymerization of this compound. These values can be adjusted based on the desired final properties of the polymer latex, such as particle size, viscosity, and solid content.

Parameter Value Notes
Reactants
This compound (Monomer)80 - 120 parts by weightThe primary monomer for the polymerization.[1]
Deionized Water100 - 150 parts by weightThe continuous phase of the emulsion.[1]
Surfactant/Emulsifier
Anionic Surfactant (e.g., Sodium Lauryl Sulfate)1 - 5 parts by weightStabilizes monomer droplets and polymer particles.[1]
Protective Colloid
Polyvinyl Alcohol (PVA)1 - 5 parts by weightOften used as a stabilizer to prevent coagulation.[1][4]
Initiator
Potassium Persulfate (KPS) or Ammonium Persulfate0.1 - 1.0 parts by weightA water-soluble initiator that generates free radicals upon heating.[1][2][5]
Buffer
Sodium Bicarbonate0.1 - 0.5 parts by weightMaintains a stable pH during the reaction.[1]
Reaction Conditions
Reaction Temperature60 - 80 °CThe typical temperature range for thermal initiation.[5]
Stirring Speed200 - 400 rpmEnsures proper mixing and heat transfer.
Monomer Feed Time2 - 4 hoursSlow and continuous addition of the monomer is crucial.[1]
Reaction Time3 - 6 hoursTotal time required for high monomer conversion.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of polythis compound latex via emulsion polymerization.

Materials:

  • This compound (inhibitor removed)

  • Deionized Water

  • Sodium Lauryl Sulfate (SLS)

  • Polyvinyl Alcohol (PVA)

  • Potassium Persulfate (KPS)

  • Sodium Bicarbonate

  • Nitrogen gas supply

Equipment:

  • A four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Dropping funnel or syringe pump for monomer addition.

  • Beakers and other standard laboratory glassware.

Procedure:

  • Reactor Setup: Assemble the reaction vessel and ensure all connections are airtight. Purge the system with nitrogen for at least 30 minutes to create an inert atmosphere, which is essential to prevent oxygen inhibition of the radical polymerization.[1]

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the sodium lauryl sulfate, polyvinyl alcohol, and sodium bicarbonate in deionized water with gentle stirring until a clear and homogeneous solution is obtained.[1]

  • Charging the Reactor: Transfer the prepared aqueous solution into the reaction flask.

  • Initiation of Polymerization: Begin stirring the aqueous phase at a moderate speed (e.g., 300 rpm) and heat the reactor to the desired reaction temperature (e.g., 75 °C). Once the temperature has stabilized, add the potassium persulfate initiator to the reactor.[1]

  • Monomer Addition: Slowly and continuously feed the this compound monomer into the reactor over a period of 2-3 hours using a dropping funnel or a syringe pump. It is crucial to maintain a constant temperature and stirring speed throughout the addition process.[1]

  • Polymerization: After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling: Once the polymerization is complete, turn off the heating and allow the reactor to cool down to room temperature while maintaining gentle stirring.

  • Characterization: The resulting product is a milky-white latex of polythis compound.[1] The final product should be characterized for its solid content, pH, viscosity, and particle size.

Experimental Workflow

The following diagram illustrates the key steps in the emulsion polymerization of this compound for latex synthesis.

EmulsionPolymerizationWorkflow A Reactor Setup (Inert Atmosphere) B Prepare Aqueous Phase (Water, Surfactant, Stabilizer, Buffer) A->B C Charge Reactor with Aqueous Phase B->C D Heat to Reaction Temperature C->D E Add Initiator D->E F Monomer Feed (this compound) E->F G Polymerization F->G H Cooling G->H I Characterization (Solid Content, pH, Viscosity, etc.) H->I

Caption: Workflow for the emulsion polymerization of this compound.

References

Synthesis of Polyvinyl Acetate (PVAc) Nanoparticles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polyvinyl acetate (PVAc) nanoparticles from this compound monomer. It covers various polymerization techniques, quantitative analysis of synthesis parameters, characterization methods, and applications in drug delivery.

Introduction

Polythis compound (PVAc) is a biocompatible and biodegradable polymer with significant potential in biomedical applications, particularly in drug delivery systems.[1][2] The synthesis of PVAc as nanoparticles enhances its properties, offering a high surface-area-to-volume ratio, which is advantageous for drug loading and controlled release. Common methods for synthesizing PVAc nanoparticles include emulsion polymerization, mini-emulsion polymerization, and dispersion polymerization.[3][4][5] The choice of method and the control of reaction parameters are crucial for tailoring the nanoparticle size, stability, and drug release characteristics.

Synthesis Methods and Experimental Protocols

This section details the protocols for the three primary methods of PVAc nanoparticle synthesis.

Emulsion Polymerization

Emulsion polymerization is a widely used method for producing stable aqueous dispersions of polymer nanoparticles, often referred to as latex.[4] The process involves the polymerization of monomer droplets dispersed in a continuous aqueous phase, stabilized by a surfactant.

Experimental Protocol: Emulsion Polymerization of this compound

Materials:

  • This compound (monomer)

  • Deionized water (continuous phase)

  • Sodium lauryl sulfate (SLS) (anionic surfactant)[6]

  • Polyvinyl alcohol (PVA) (protective colloid)

  • Potassium persulfate (KPS) (initiator)[6]

  • Sodium bicarbonate (buffer)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the reflux condenser, mechanical stirrer, and dropping funnel. Purge the system with nitrogen for 30 minutes to create an inert atmosphere.

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium lauryl sulfate, polyvinyl alcohol, and sodium bicarbonate in deionized water with gentle stirring to form a clear solution.

  • Reaction Initiation: Transfer the aqueous solution to the reaction flask. Begin stirring at a moderate speed (e.g., 300 rpm) and heat the flask to the reaction temperature (e.g., 70-80°C). Once the temperature is stable, add the potassium persulfate initiator to the flask.

  • Monomer Addition: Slowly and continuously feed the this compound monomer into the reactor over a period of 2-3 hours using the dropping funnel. Maintain a constant temperature and stirring speed throughout the addition.

  • Polymerization: After the monomer addition is complete, continue to stir the reaction mixture at the set temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Characterization: Cool the reactor to room temperature. The resulting product is a milky-white latex of PVAc nanoparticles. Characterize the latex for solid content, particle size, and polydispersity index (PDI).

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Assemble Reactor under N2 C Charge Reactor with Aqueous Phase A->C B Prepare Aqueous Phase (Water, Surfactant, Stabilizer) B->C D Heat to Reaction Temperature C->D E Add Initiator D->E F Feed this compound Monomer E->F G Polymerization F->G H Cool to Room Temperature G->H I Characterize Nanoparticles H->I

Figure 1: Workflow for Emulsion Polymerization of PVAc Nanoparticles.
Mini-emulsion Polymerization

Mini-emulsion polymerization is a variation of emulsion polymerization that allows for the formation of smaller and more uniform nanoparticles. This method uses a combination of a surfactant and a co-stabilizer (hydrophobe) to create stable monomer droplets that act as individual nanoreactors.[7]

Experimental Protocol: Mini-emulsion Polymerization of this compound

Materials:

  • This compound (monomer)

  • Deionized water

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Hexadecane (co-stabilizer)[7]

  • Potassium persulfate (KPS) (initiator)

Equipment:

  • High-shear homogenizer or ultrasonicator

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Oil Phase Preparation: In a beaker, mix this compound and hexadecane.

  • Aqueous Phase Preparation: In another beaker, dissolve SDS in deionized water.

  • Mini-emulsion Formation: Combine the oil and aqueous phases and subject the mixture to high-shear homogenization or ultrasonication for 10-15 minutes to form a stable mini-emulsion.

  • Polymerization: Transfer the mini-emulsion to the reaction flask, purge with nitrogen, and heat to the reaction temperature (e.g., 70°C) with constant stirring. Add the KPS initiator to start the polymerization.

  • Reaction Completion: Allow the reaction to proceed for 4-6 hours.

  • Cooling and Characterization: Cool the reactor to room temperature and characterize the resulting nanoparticle dispersion.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Prepare Oil Phase (this compound, Hexadecane) C Combine Phases & Homogenize A->C B Prepare Aqueous Phase (Water, SDS) B->C D Transfer to Reactor under N2 C->D E Heat to Reaction Temperature D->E F Add Initiator E->F G Polymerization F->G H Cool to Room Temperature G->H I Characterize Nanoparticles H->I

Figure 2: Workflow for Mini-emulsion Polymerization of PVAc Nanoparticles.
Dispersion Polymerization

Dispersion polymerization is a method where the monomer is soluble in the reaction medium, but the resulting polymer is not. A protective colloid is used to stabilize the precipitating polymer particles.[5]

Experimental Protocol: Dispersion Polymerization of this compound

Materials:

  • This compound (monomer)

  • Deionized water (reaction medium)

  • Polyvinyl alcohol (PVA) (protective colloid)[5]

  • Potassium persulfate (KPS) (initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the reaction flask and purge with nitrogen.

  • Initial Charge: Add deionized water and PVA to the flask and heat to the reaction temperature (e.g., 70-75°C) with stirring until the PVA is fully dissolved.

  • Initiation: Add the KPS initiator to the reaction mixture.

  • Monomer Addition: Slowly add the this compound monomer to the reactor. The polymerization will initiate in the aqueous phase, and as the polymer chains grow, they will precipitate and be stabilized by the PVA.

  • Reaction Completion: Continue the reaction for several hours until the desired conversion is achieved.

  • Cooling and Characterization: Cool the dispersion and characterize the nanoparticles.

Quantitative Data Summary

The properties of the synthesized PVAc nanoparticles are highly dependent on the reaction parameters. The following tables summarize the effects of initiator and surfactant concentrations on nanoparticle size and polydispersity index (PDI).

Table 1: Effect of Initiator (KPS) Concentration on PVAc Nanoparticle Properties

Initiator Concentration (wt% based on monomer)Average Particle Size (nm)Polydispersity Index (PDI)Monomer Conversion (%)
0.12500.2585
0.51800.1892
1.01200.1298

Note: Data synthesized from multiple sources for illustrative purposes. Actual results may vary.[8][9] Generally, increasing the initiator concentration leads to a higher rate of polymerization and the formation of a larger number of smaller particles.[6]

Table 2: Effect of Surfactant (SLS) Concentration on PVAc Nanoparticle Properties

Surfactant Concentration (wt% based on monomer)Average Particle Size (nm)Polydispersity Index (PDI)
0.53000.30
1.02000.21
2.01500.15

Note: Data synthesized from multiple sources for illustrative purposes. Actual results may vary.[10] An increase in surfactant concentration results in the formation of more micelles, leading to a greater number of polymerization loci and, consequently, smaller nanoparticles.[11]

Characterization of PVAc Nanoparticles

The synthesized PVAc nanoparticles should be thoroughly characterized to determine their physical and chemical properties.

Table 3: Common Characterization Techniques for PVAc Nanoparticles

TechniquePurpose
Dynamic Light Scattering (DLS) To determine the average particle size, size distribution, and Polydispersity Index (PDI).[12]
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology, shape, and size of the nanoparticles.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the chemical structure of the polythis compound.[10]
X-ray Diffraction (XRD) To analyze the crystalline or amorphous nature of the nanoparticles.[2]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the nanoparticles.[10]
Zeta Potential Measurement To assess the surface charge and stability of the nanoparticle dispersion.

Application in Drug Delivery

PVAc nanoparticles are promising carriers for the controlled delivery of therapeutic agents.[2] Drugs can be loaded into the nanoparticles either during the polymerization process (in-situ loading) or after synthesis (post-loading).

Drug Loading Protocols

Protocol 1: In-Situ Drug Loading during Emulsion Polymerization

  • Dissolve the hydrophobic drug in the this compound monomer before starting the monomer feed.

  • Proceed with the emulsion polymerization protocol as described in section 2.1. The drug will be encapsulated within the polymer matrix as the nanoparticles form.

Protocol 2: Post-Loading of Drug into Pre-formed Nanoparticles

  • Disperse the synthesized PVAc nanoparticles in an aqueous solution.

  • Dissolve the drug in a suitable solvent.

  • Add the drug solution to the nanoparticle dispersion and stir for an extended period (e.g., 24 hours) to allow the drug to diffuse into the polymer matrix.

  • Purify the drug-loaded nanoparticles by centrifugation or dialysis to remove the unloaded drug.[13]

In Vitro Drug Release Studies

Protocol: In Vitro Drug Release using Dialysis Method

  • Preparation: Disperse a known amount of drug-loaded PVAc nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).[14]

  • Dialysis: Place the nanoparticle dispersion in a dialysis bag with a specific molecular weight cut-off.

  • Release Study: Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium to maintain sink conditions.[14]

  • Analysis: Quantify the amount of drug released into the medium using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.[15]

G cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_delivery Drug Delivery A PVAc Nanoparticle (Core Matrix) C Drug Encapsulation A->C B Hydrophobic Drug B->C D Drug-Loaded Nanoparticle C->D E Target Cell D->E F Cellular Uptake E->F G Controlled Drug Release F->G H Therapeutic Effect G->H

Figure 3: Conceptual Pathway for PVAc Nanoparticle-Mediated Drug Delivery.

Conclusion

The synthesis of polythis compound nanoparticles via emulsion, mini-emulsion, or dispersion polymerization offers a versatile platform for the development of advanced materials for various applications, including drug delivery. By carefully controlling the synthesis parameters, researchers can tailor the nanoparticle properties to achieve desired outcomes. The protocols and data presented in this document provide a comprehensive guide for the successful synthesis, characterization, and application of PVAc nanoparticles.

References

Application of Vinyl Acetate in the Synthesis of Biomedical Hydrogels: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl acetate serves as a crucial precursor in the development of a versatile range of biomedical hydrogels. Through polymerization and subsequent chemical modifications, this compound-derived polymers, most notably poly(vinyl alcohol) (PVA), as well as copolymers like ethylene-vinyl acetate (EVA), are utilized to fabricate three-dimensional hydrophilic networks. These hydrogels exhibit tunable physical properties, biocompatibility, and controlled degradation profiles, making them exemplary candidates for applications in drug delivery, tissue engineering, and wound healing. The presence of this compound moieties, or their hydrolyzed counterparts (vinyl alcohol), within the polymer backbone significantly influences the hydrogel's swelling behavior, mechanical strength, and drug release kinetics. This document provides detailed application notes and experimental protocols for the synthesis and characterization of biomedical hydrogels incorporating this compound-derived polymers.

Data Presentation: Properties of this compound-Based Hydrogels

The following tables summarize key quantitative data for various hydrogels synthesized using this compound-derived polymers. This data is essential for selecting appropriate formulations for specific biomedical applications.

Table 1: Swelling and Mechanical Properties of this compound-Based Hydrogels

Hydrogel CompositionCrosslinking MethodSwelling Ratio (%)Young's Modulus (MPa)Elongation at Break (%)Reference
10% (w/w) Poly(vinyl alcohol) (PVA)Freeze-Thaw (3 cycles)150 - 2500.1 - 0.5100 - 300[1]
10% (w/w) PVAGlutaraldehyde (0.5%)100 - 2000.5 - 1.550 - 150[2]
Poly(this compound-co-2-hydroxyethyl methacrylate) (PVAc-co-PHEMA)Bulk Free Radical Polymerization42.23 - 81.800.67 - 1.50-[3]
Poly(acrylic acid-co-acrylamide)/PVA Double NetworkIonic & Borax~70% water content0.2 - 1.2 (Tensile)200 - 600[4]
Ethylene-vinyl acetate (EVA) (40% VA)-Low (hydrophobic)2.5 - 4.0>1000[3][5]

Table 2: Drug Release Kinetics from this compound-Based Hydrogels

Hydrogel SystemModel DrugRelease MechanismRelease Exponent (n)Diffusion Coefficient (D) (cm²/s)Key FindingsReference
PVA (Freeze-Thaw)Dexamethasone loaded in PLGA nanoparticlesFickian Diffusion~0.45-Release modulated by PVA concentration.[6]
PVAc coated pelletsPropranololpH-independent diffusion--Release controlled by coating thickness and pore formers.[7]
EVA/PVAc BlendsParacetamolDiffusion--Release rate increases with PVAc content due to increased hydrophilicity.[8]
PVAc-co-PHEMAAcyclovirAnomalous Transport0.5 < n < 1.0-Sustained release over 7 days.[3]
Hybrid pHEMA/PLGALetrozoleFickian Diffusion~0.4-Reduced initial burst and sustained release over 32 days.[9]

Experimental Protocols

Protocol 1: Synthesis of Poly(vinyl alcohol) (PVA) Hydrogel via Freeze-Thaw Cycling

This protocol describes the preparation of a physically crosslinked PVA hydrogel, a common biomaterial derived from the hydrolysis of poly(this compound).

Materials:

  • Poly(vinyl alcohol) (PVA) powder (87-89% hydrolyzed)

  • Deionized water

  • Magnetic stirrer with hot plate

  • Petri dishes or desired molds

  • Freezer (-20°C)

Procedure:

  • Preparation of PVA Solution:

    • Prepare a 10% (w/w) PVA solution by slowly dissolving 10 g of PVA powder in 90 mL of deionized water under continuous stirring.

    • Heat the mixture to 90-100°C while stirring until the PVA is completely dissolved and the solution becomes clear. This may take several hours.

    • Allow the solution to cool to room temperature.

  • Freeze-Thaw Cycling:

    • Pour the PVA solution into petri dishes or other suitable molds.

    • Freeze the samples at -20°C for 12 hours.

    • Thaw the frozen samples at room temperature for 12 hours.

    • Repeat the freeze-thaw cycle for a desired number of cycles (typically 3-5 cycles). The number of cycles influences the mechanical properties and microstructure of the hydrogel.

  • Hydrogel Characterization:

    • The resulting hydrogel can be characterized for its swelling ratio, mechanical properties (tensile strength, Young's modulus), and morphology (e.g., using Scanning Electron Microscopy).

Protocol 2: Synthesis of a Poly(acrylic acid-co-vinyl acetate) Copolymer Hydrogel

This protocol outlines the synthesis of a pH-sensitive hydrogel based on the copolymerization of acrylic acid and this compound.

Materials:

  • Acrylic acid (AA)

  • This compound (VA)

  • Carboxymethyl cellulose (CMC) (as a grafting substrate)

  • Methylene bisacrylamide (MBA) (crosslinker)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

  • Nitrogen gas

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve a specific amount of CMC in deionized water in the reaction vessel.

    • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

    • Add the desired molar ratio of acrylic acid and this compound monomers to the solution.

    • Add the crosslinker (MBA) and initiator (KPS) to the reaction mixture under continuous stirring and nitrogen purging.

  • Polymerization:

    • Heat the reaction vessel to 70°C and maintain this temperature for 3 hours to allow the graft copolymerization to proceed.

  • Purification:

    • After the reaction, allow the hydrogel to cool to room temperature.

    • Cut the hydrogel into smaller pieces and wash it extensively with deionized water to remove unreacted monomers, initiator, and any homopolymers.

    • Dry the purified hydrogel in an oven at 60°C until a constant weight is achieved.

Protocol 3: Characterization of Drug Release Kinetics

This protocol provides a general method for studying the in vitro release of a drug from a hydrogel matrix.

Materials:

  • Drug-loaded hydrogel of a specific geometry (e.g., disc, sphere)

  • Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

  • Syringes and filters

Procedure:

  • Experimental Setup:

    • Place a known amount of the drug-loaded hydrogel into a vessel containing a specific volume of the release medium.

    • Maintain the temperature at 37°C to simulate physiological conditions.

    • Gently agitate the medium to ensure sink conditions.

  • Sample Collection:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

    • Filter the collected samples to remove any particulates before analysis.

  • Drug Quantification:

    • Determine the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time.

    • Analyze the release data using mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to determine the release kinetics and mechanism.[9]

Mandatory Visualizations

Hydrogel Synthesis Workflow

Hydrogel_Synthesis_Workflow cluster_prep Polymer Solution Preparation cluster_crosslinking Crosslinking cluster_formation Hydrogel Formation & Purification Polymer This compound Derivative (e.g., PVA, PVAc-co-polymer) Mix Mixing & Heating Polymer->Mix Solvent Solvent (e.g., Water) Solvent->Mix Molding Molding Mix->Molding Pouring Physical Physical Crosslinking (e.g., Freeze-Thaw) Gelation Gelation Physical->Gelation Chemical Chemical Crosslinking (e.g., Glutaraldehyde) Chemical->Gelation Molding->Physical Molding->Chemical Purification Purification (Washing & Drying) Gelation->Purification Final Characterized Hydrogel Purification->Final

Caption: A generalized workflow for the synthesis of this compound-based biomedical hydrogels.

Drug Release Mechanisms from Hydrogels

Drug_Release_Mechanisms cluster_hydrogel Drug-Loaded Hydrogel Matrix cluster_mechanisms Release Mechanisms cluster_release Drug Release Matrix Polymer Network with Entrapped Drug Diffusion Diffusion-Controlled (Fickian) Matrix->Diffusion Concentration Gradient Swelling Swelling-Controlled Matrix->Swelling Solvent Uptake Degradation Degradation-Controlled Matrix->Degradation Polymer Chain Scission ReleasedDrug Released Drug in Medium Diffusion->ReleasedDrug Swelling->ReleasedDrug Degradation->ReleasedDrug

References

Application Notes and Protocols for the Synthesis of Polyvinyl Alcohol (PVOH) from Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyvinyl alcohol (PVOH or PVA) is a water-soluble synthetic polymer with excellent film-forming, emulsifying, and adhesive properties.[1] Unlike many vinyl polymers, PVOH is not synthesized by the polymerization of its corresponding monomer, vinyl alcohol, because it is unstable and tautomerizes to acetaldehyde.[1][2] Instead, the primary route to PVOH is a two-step process: first, the polymerization of vinyl acetate monomer (VAM) to form polythis compound (PVAc), followed by the hydrolysis (or alcoholysis) of PVAc to PVOH.[2][3][4] The physical characteristics and functional uses of the resulting PVOH depend significantly on the degree of polymerization and the degree of hydrolysis.[5]

Due to its biocompatibility, low toxicity, and tunable physical properties, PVOH is a valuable excipient in the pharmaceutical industry.[6][7] It serves as a binder in solid dosage forms, a film coating for moisture protection, and a matrix for controlled-release drug delivery systems.[5][6] Emerging applications in drug development include its use in hydrogels, microneedles for transdermal delivery, and as a key polymer in pharmaceutical 3D printing.[7][8][9]

These application notes provide detailed protocols for researchers and scientists to synthesize PVOH from VAM, focusing on methodologies relevant to laboratory-scale production for research and drug development purposes.

Overall Synthesis Workflow

The synthesis of PVOH is a sequential two-step process. The first step involves the free-radical polymerization of this compound to yield polythis compound. The second step is the conversion of polythis compound to polyvinyl alcohol through base-catalyzed hydrolysis.

G VAM This compound Monomer (VAM) PVAc Polythis compound (PVAc) VAM->PVAc Step 1: Polymerization PVOH Polyvinyl Alcohol (PVOH) PVAc->PVOH Step 2: Hydrolysis

Figure 1: General workflow for the synthesis of Polyvinyl Alcohol from this compound Monomer.

Part 1: Polymerization of this compound (VAM) to Polythis compound (PVAc)

Application Notes

The conversion of VAM to PVAc is typically achieved through free-radical polymerization.[2] This process links many this compound molecules into a long polymer chain.[2] Several methods can be employed, including solution, bulk, and emulsion polymerization, with solution and emulsion polymerization being the most common.[10]

  • Solution Polymerization : In this method, VAM is dissolved in an appropriate solvent, and a free-radical initiator is added to start the reaction.[10] The reaction temperature is controlled to manage the polymerization rate and the molecular weight of the resulting PVAc.[10]

  • Emulsion Polymerization : This technique involves mixing VAM with water, surfactants, and a water-soluble initiator.[10] The process results in a stable latex emulsion of PVAc, which is widely used in adhesives.[10] Polyvinyl alcohol itself is often used as a stabilizer in this process.[10]

The choice of initiator and reaction conditions significantly influences the molecular weight and properties of the final PVAc product.[10]

Experimental Protocol: Solution Polymerization of VAM

This protocol describes a laboratory-scale synthesis of PVAc via solution polymerization.

Materials:

  • This compound Monomer (VAM)

  • Methanol (Solvent)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (Initiator)

  • Nitrogen (N₂) gas source

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

Procedure:

  • Setup : Assemble the three-neck flask with a reflux condenser, a nitrogen inlet, and a thermometer. Place the flask on the heating mantle with a magnetic stirrer.

  • Inert Atmosphere : Purge the system with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle, positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation : In the flask, prepare a solution by dissolving this compound monomer in methanol. A typical concentration is a 1:1 to 1:3 ratio of monomer to solvent by weight.

  • Initiator Addition : Add the free-radical initiator (e.g., Benzoyl Peroxide) to the solution. The initiator concentration is typically 0.1-1.0% by weight relative to the monomer.

  • Polymerization : Heat the mixture to the reflux temperature of the solvent (for methanol, ~65°C) while stirring continuously.[10] The reaction is typically carried out for 4-10 hours.[10] The solution will become progressively more viscous as the polymer forms.

  • Isolation : After the reaction is complete, cool the flask to room temperature. Precipitate the PVAc polymer by slowly pouring the viscous solution into a beaker of vigorously stirred cold water.

  • Purification and Drying : Filter the precipitated white PVAc solid. Wash the polymer several times with water to remove any unreacted monomer and initiator. Dry the purified PVAc in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

Table 1: Typical Reaction Conditions for PVAc Synthesis

Parameter Condition Purpose
Polymerization Method Solution Polymerization Controlled reaction, easy temperature management.
Monomer This compound (VAc) The building block for the polymer chain.[10]
Solvent Methanol, Methyl Ethyl Ketone Dissolves monomer and polymer, aids in heat transfer.[10]
Initiator Benzoyl Peroxide (BPO) Generates free radicals to initiate polymerization.[11]
Temperature 60 - 80°C Controls the rate of initiation and polymerization.[10][12]
Reaction Time 4 - 10 hours Allows for high conversion of monomer to polymer.[10]

| Atmosphere | Inert (Nitrogen) | Prevents oxygen from inhibiting the reaction. |

Part 2: Hydrolysis of PVAc to Polyvinyl Alcohol (PVOH)

Application Notes

The conversion of PVAc to PVOH is an alcoholysis (specifically, a transesterification) or hydrolysis reaction.[1] This process replaces the acetate groups on the PVAc chain with hydroxyl (-OH) groups.[2][3] The reaction is most commonly catalyzed by a strong base, such as sodium hydroxide (NaOH) or sodium methoxide, in an alcohol solvent like methanol.[3][5][13]

The extent of this reaction determines the degree of hydrolysis (DH) , which is the percentage of acetate groups that have been converted to hydroxyl groups.[3] The DH is a critical parameter that dictates the properties of the final PVOH product:

  • Partially hydrolyzed PVOH (DH 87-89%) : Soluble in cold water.[14][15]

  • Fully hydrolyzed PVOH (DH 98-100%) : More crystalline, soluble in hot water but tends to gel in cold water.[2][14][15]

The reaction rate and final DH are influenced by temperature, reaction time, and catalyst concentration.[16] The hydrolysis of PVAc in an alkaline solution is an endothermic reaction, meaning the degree of hydrolysis increases with increasing temperature and reaction time.[16]

Figure 2: Chemical transformation during the hydrolysis of Polythis compound to Polyvinyl Alcohol.

Experimental Protocol: Base-Catalyzed Hydrolysis of PVAc

This protocol is based on a reported method for the laboratory synthesis of PVOH.[16]

Materials:

  • Polythis compound (PVAc) (synthesized in Part 1 or commercial)

  • Methanol

  • Sodium Hydroxide (NaOH)

  • 250 mL round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Oven or vacuum oven

Procedure:

  • Dissolution : Dissolve 3g of PVAc in 120 mL of methanol inside the 250 mL round-bottom flask with stirring.[16] Ensure the PVAc is completely dissolved.

  • Catalyst Preparation : Separately, prepare a catalyst solution by dissolving a specific amount of NaOH in methanol. A 50:50 volume ratio of NaOH to methanol can be used, though the key factor is the molar ratio of catalyst to PVAc.[16]

  • Hydrolysis Reaction : Add the NaOH/methanol solution to the PVAc solution while stirring.[16] PVOH is insoluble in methanol and will begin to precipitate as a white powder.

  • Reaction Control : Control the degree of hydrolysis by adjusting the reaction time and temperature. For example, a reaction time of 60 minutes can yield a high degree of hydrolysis (e.g., 96%).[16] Stirring speed can be increased if the mixture becomes a thick gel.[17]

  • Isolation : After the desired reaction time, filter the precipitated PVOH powder using a Büchner funnel.[16]

  • Purification : Wash the filtered precipitate several times with fresh methanol to remove residual NaOH, unreacted PVAc, and sodium acetate byproduct.[16]

  • Drying : Dry the purified white PVOH powder in an oven at 50°C until a constant weight is achieved.[16]

Data Presentation

Table 2: Influence of Reaction Parameters on PVOH Degree of Hydrolysis (DH)

Parameter Range/Value Effect on Degree of Hydrolysis (DH) Reference
Reaction Time 20 - 90 min DH increases with longer reaction time. [16][17]
Reaction Temperature 25 - 50°C DH increases with higher temperature. [16][17]
Catalyst Ratio 0.04 - 0.08 (NaOH:PVAc) DH increases as the catalyst ratio increases. [16]

| Stirring Speed | > 1100 rpm | Increasing speed beyond a certain point does not significantly increase DH. |[16] |

Part 3: Applications in Drug Development

Application Notes

The unique properties of PVOH make it a versatile polymer for pharmaceutical applications.[7] Its safety is well-supported, with low oral toxicity and biocompatibility.[1][7] Researchers and drug development professionals can leverage these properties for various advanced applications.

  • Controlled-Release Formulations : PVOH can form a matrix that dictates the release rate of an active pharmaceutical ingredient (API), which can improve therapeutic efficacy and reduce dosing frequency.[6][9]

  • Tablet Binder : In solid dosage forms, PVOH acts as an effective binder, ensuring the mechanical strength and integrity of tablets.[6]

  • Hydrogels : PVOH hydrogels are highly biocompatible and can be used for wound dressings and as matrices for drug encapsulation and release.[6][7]

  • 3D Printing : Pharmaceutical-grade PVOH is one of the most-used polymers for fused deposition modeling (FDM), a 3D printing technique used to create personalized dosage forms.[7]

  • Other Applications : Further uses include moisture barrier films for tablets, ophthalmic solutions, and as agents to enhance the solubility of poorly water-soluble APIs.[5][8][9]

The selection of a specific PVOH grade (defined by molecular weight and degree of hydrolysis) is critical for tailoring the performance in each application.

G cluster_0 Controlling Properties cluster_1 Pharmaceutical Applications DH Degree of Hydrolysis (DH) CR Controlled-Release Formulations DH->CR Controls solubility & dissolution rate HG Hydrogels & Wound Dressings DH->HG Influences swelling & gelling properties MW Molecular Weight (Degree of Polymerization) MW->CR Affects matrix integrity & diffusion TB Tablet Binding MW->TB Determines binding strength MW->HG Impacts mechanical strength of gel P3D 3D Printing of Dosage Forms MW->P3D Affects melt viscosity & processability

References

Application Note: Analytical Techniques for Monitoring the Conversion of Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinyl acetate (VAc) is a crucial monomer used in the production of a wide range of polymers and copolymers, most notably polythis compound (PVAc) and ethylene-vinyl acetate (EVA). These polymers are integral to the manufacturing of adhesives, paints, coatings, and drug delivery systems. The extent of the polymerization reaction, or the conversion of this compound monomer into its polymer, is a critical process parameter that dictates the final properties of the material, including molecular weight, viscosity, and adhesion. Inadequate monitoring and control of this conversion can lead to batch-to-batch inconsistency, product failure, and potential safety hazards due to uncontrolled exothermic reactions.[1][2]

This application note provides a detailed overview of several robust analytical techniques for accurately monitoring the conversion of this compound. We will explore spectroscopic, chromatographic, and thermal analysis methods, offering detailed experimental protocols, comparative data, and visual workflows to guide researchers in selecting and implementing the most suitable technique for their specific application.

Spectroscopic Techniques for Real-Time Monitoring

Spectroscopic methods are particularly well-suited for real-time, in-situ monitoring of polymerization reactions.[3] They are generally non-destructive and require minimal to no sample preparation, allowing for continuous data acquisition directly from the reaction vessel.[4]

Raman Spectroscopy

Raman spectroscopy is a powerful technique that measures the inelastic scattering of monochromatic light. It provides detailed chemical information based on the vibrational modes of molecules.[5] For this compound polymerization, it is ideal for monitoring the disappearance of the vinyl C=C bond as it is converted into a C-C single bond in the polymer backbone.[3][6] Raman is not sensitive to water, making it an excellent choice for aqueous systems like emulsion polymerizations.[4]

Experimental Protocol: In-situ Raman Spectroscopy

  • Instrumentation: A Raman spectrometer equipped with a fiber-optic probe. The probe is inserted directly into the reaction vessel or positioned to analyze the sample through a glass window.

  • Light Source: A laser with an excitation wavelength appropriate for minimizing fluorescence (e.g., 785 nm).

  • Data Acquisition:

    • Acquire a reference spectrum of the pure this compound monomer and any other reaction components (solvent, initiator) before initiating polymerization.

    • Once the reaction begins, collect spectra at regular time intervals (e.g., every 30-60 seconds).

    • Monitor the intensity of the characteristic vinyl C=C stretching band of this compound (around 1650 cm⁻¹).[6]

    • Select a stable, non-reacting peak as an internal standard for normalization (e.g., the C=O stretching band of the acetate group at ~1740 cm⁻¹ or a solvent peak).

  • Conversion Calculation: The conversion of this compound can be calculated by monitoring the decrease in the normalized intensity of the C=C peak over time.

    Conversion (%) = [1 - (IC=C,t / Iref,t) / (IC=C,0 / Iref,0)] x 100

    Where:

    • IC=C,t is the intensity of the vinyl C=C peak at time t.

    • Iref,t is the intensity of the reference peak at time t.

    • IC=C,0 is the initial intensity of the vinyl C=C peak at time 0.

    • Iref,0 is the initial intensity of the reference peak at time 0.

Raman_Workflow cluster_prep Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Reactor Reaction Vessel (this compound + Reagents) Probe Fiber-Optic Probe Reactor->Probe Insert/Position Spectrometer Raman Spectrometer Collect Collect Spectra (Time-Resolved) Spectrometer->Collect Probe->Spectrometer Transmit Signal Initiate Initiate Polymerization Initiate->Collect Monitor Monitor Peak Intensity (C=C at ~1650 cm⁻¹ vs Ref) Collect->Monitor Calculate Calculate Monomer Conversion Monitor->Calculate Result Kinetic Profile Calculate->Result

Workflow for in-situ monitoring of this compound conversion using Raman spectroscopy.
Near-Infrared (NIR) Spectroscopy

NIR spectroscopy measures the absorption of light in the near-infrared region (approx. 800-2500 nm), which corresponds to overtones and combination bands of fundamental molecular vibrations. It is highly sensitive to changes in C-H bonds, making it suitable for monitoring the conversion of the vinyl group (=C-H) in this compound.[7] Like Raman, NIR spectroscopy can be implemented using fiber-optic probes for real-time, in-line process monitoring with no sample preparation.[8][9]

Experimental Protocol: In-line NIR Spectroscopy

  • Instrumentation: An NIR spectrometer equipped with a fiber-optic transmission or immersion probe.

  • Probe Installation: The probe is installed directly into a process line or reactor.

  • Data Acquisition:

    • Collect background spectra of the reaction mixture before polymerization starts.

    • Begin the reaction and continuously collect NIR spectra.

    • Focus on the spectral region corresponding to the first overtone of the C-H stretching of the vinyl group (typically around 1620-1640 nm or 6100-6200 cm⁻¹).

  • Calibration and Prediction:

    • Develop a multivariate calibration model (e.g., Partial Least Squares - PLS) by correlating the NIR spectral data with offline reference measurements of this compound concentration (e.g., from GC or gravimetry) taken at various stages of the reaction.[10]

    • Once the model is validated, it can be used to predict the this compound conversion in real-time from the NIR spectra.

NIR_Workflow cluster_model Model Development (Offline) cluster_online Real-Time Monitoring (Online) CollectSpectra Collect NIR Spectra at Different Conversions BuildModel Build PLS Calibration Model CollectSpectra->BuildModel RefAnalysis Reference Analysis (e.g., GC, Gravimetry) RefAnalysis->BuildModel Predict Apply PLS Model to Predict Conversion BuildModel->Predict Use Model InstallProbe Install NIR Probe in Reactor AcquireSpectra Acquire Real-Time NIR Spectra InstallProbe->AcquireSpectra AcquireSpectra->Predict Output Real-Time Conversion Data Predict->Output

Workflow for real-time this compound conversion monitoring using NIR spectroscopy.

Chromatographic Techniques for Offline Analysis

Chromatographic methods are highly accurate and sensitive separation techniques. While typically performed offline, they are the gold standard for quantifying residual monomer content in the final polymer product and for calibrating online spectroscopic methods.

Gas Chromatography (GC)

Gas chromatography is the most common method for determining the concentration of volatile and semi-volatile residual monomers in a polymer sample.[11][12] The polymer is first dissolved in a suitable solvent, and the solution is injected into the GC system, where the volatile monomer is separated from the non-volatile polymer and quantified.

Experimental Protocol: Residual this compound by GC-FID

  • Sample Preparation:

    • Accurately weigh about 100 mg of the polymer sample into a GC vial.[11]

    • Add a precise volume of a suitable solvent (e.g., acetone, tetrahydrofuran) containing a known concentration of an internal standard (e.g., ethyl acetate).

    • Seal the vial and agitate until the polymer is fully dissolved.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A capillary column suitable for separating volatile polar compounds (e.g., DB-WAX or equivalent).

    • Injector: Split/splitless injector, temperature ~200°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~220°C.

    • Detector: FID, temperature ~250°C.

    • Carrier Gas: Helium or Nitrogen.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent with the same internal standard concentration.

    • Inject the standards to create a calibration curve.

    • Inject the prepared sample solution.

    • Quantify the this compound concentration in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve. The conversion can then be inferred by knowing the initial amount of monomer used.

GC_Workflow cluster_sample Sample Preparation cluster_gc GC-FID Analysis cluster_quant Quantification Weigh Weigh Polymer Sample Dissolve Dissolve in Solvent + Internal Standard Weigh->Dissolve Inject Inject Sample into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Quantify Residual VAc using Peak Areas Detect->Quantify Calibrate Create Calibration Curve (from Standards) Calibrate->Quantify Final Residual Monomer (%) Quantify->Final

Workflow for quantifying residual this compound using Gas Chromatography (GC).

Thermal Analysis Techniques

Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. For polymerization, they can provide valuable kinetic and thermodynamic information.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time. The polymerization of this compound is an exothermic process, releasing a significant amount of heat (ΔHp ≈ -89 kJ/mol or ~1036 J/g).[1] By measuring this heat flow, DSC can be used to determine the reaction rate and the total conversion.[13][14]

Experimental Protocol: Isothermal DSC for Conversion Kinetics

  • Sample Preparation:

    • Prepare a reaction mixture of this compound and initiator.

    • Accurately weigh a small amount of the mixture (4-5 mg) into a hermetically sealed DSC pan.[14]

    • Prepare a reference pan of the same type, typically left empty.

  • Instrumentation: A Differential Scanning Calorimeter.

  • DSC Program:

    • Place the sample and reference pans in the DSC cell.

    • Rapidly heat the sample to the desired isothermal reaction temperature (e.g., 70°C).

    • Hold the sample at this temperature and record the heat flow until the reaction is complete (i.e., the heat flow signal returns to the baseline).

  • Conversion Calculation:

    • Integrate the area of the exothermic peak over time. The total area is proportional to the total heat of polymerization (ΔHtotal).

    • The fractional conversion (α) at any time t is the ratio of the heat evolved up to that time (ΔHt) to the total heat of reaction.

    α(t) = ΔHt / ΔHtotal

DSC_Workflow Prep Prepare VAc + Initiator Mixture Seal Seal ~5mg in DSC Pan Prep->Seal Load Load Sample & Reference into DSC Seal->Load Heat Heat to Isothermal Temp (e.g., 70°C) Load->Heat Record Record Heat Flow vs. Time Heat->Record Integrate Integrate Exotherm Area (ΔHt and ΔHtotal) Record->Integrate Calculate Calculate Conversion (α) α = ΔHt / ΔHtotal Integrate->Calculate Result Conversion vs. Time Plot Calculate->Result

Workflow for determining polymerization kinetics via isothermal DSC.

Summary and Comparison of Techniques

The choice of analytical technique depends on the specific requirements of the study, such as the need for real-time data, the required accuracy, and the nature of the polymerization system.

Technique Principle Mode Advantages Disadvantages Primary Application
Raman Spectroscopy Vibrational Scattering (C=C bond)In-situ / Online- Real-time data[3]- Non-destructive[4]- Excellent for aqueous systems[4]- High chemical specificity- Potential for fluorescence interference- Requires calibration for absolute quantificationReal-time reaction kinetics and process control.
NIR Spectroscopy Vibrational Absorption (C-H overtone)In-situ / Online- Real-time data[8]- Fast and robust[9]- No sample preparation[7]- Good for bulk monitoring- Requires multivariate calibration (PLS)[10]- Lower specificity than Raman (broader peaks)Industrial process monitoring and control.[15]
Gas Chromatography (GC) Separation by VolatilityOffline- High accuracy and sensitivity[11]- Gold standard for residual analysis- Can quantify multiple volatiles simultaneously[16]- Offline, not real-time- Requires sample preparation (dissolution)[11]- DestructiveFinal product quality control; quantifying residual monomer.
Differential Scanning Calorimetry (DSC) Heat Flow MeasurementOffline- Provides thermodynamic data (ΔHp)[14]- Good for kinetic studies[13]- Small sample size- Offline, not easily adapted for process scale- Sensitive to sample mass and heating rateLaboratory-scale kinetic studies and thermal hazard assessment.[2]

Conclusion

Effective monitoring of this compound conversion is essential for ensuring product quality, process efficiency, and safety in polymer manufacturing. This application note has detailed four primary analytical techniques, each with distinct advantages for specific applications. Raman and NIR spectroscopy offer powerful capabilities for real-time, in-situ process monitoring, enabling dynamic control over the polymerization.[6][9] Gas Chromatography remains the benchmark for accurate offline quantification of residual monomer, crucial for quality assurance and regulatory compliance.[11] Differential Scanning Calorimetry provides invaluable thermodynamic and kinetic data at the laboratory scale, aiding in reaction characterization and safety analysis.[14] By understanding the principles and protocols of these methods, researchers and drug development professionals can select the optimal analytical strategy to control their this compound polymerization processes and develop high-quality, consistent materials.

References

Application Notes & Protocols: Controlled Radical Polymerization of Vinyl Acetate (RAFT & ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the controlled radical polymerization of vinyl acetate (VAc) using Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) techniques.

Introduction to Controlled Radical Polymerization of this compound

This compound (VAc) is a crucial monomer for producing polythis compound (PVAc) and its derivative, polyvinyl alcohol (PVA), which have widespread applications in adhesives, coatings, and biomedical materials.[1][2] Conventional free radical polymerization of VAc typically yields polymers with broad molecular weight distributions and limited architectural control.[3] This is due to the high reactivity of the VAc propagating radical, which can lead to significant chain transfer side reactions.[1][3][4]

Controlled radical polymerization (CRP) techniques, such as RAFT and ATRP, offer a significant advantage by enabling the synthesis of well-defined PVAc with predetermined molecular weights, low dispersity (Đ), and the ability to create complex architectures like block copolymers.[3][5] However, the polymerization of VAc remains challenging even with these advanced methods.[5][6] This document details the specific considerations and protocols for successfully applying RAFT and ATRP to this compound polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound

RAFT is a highly versatile form of living radical polymerization that is particularly well-suited for controlling the polymerization of 'less-activated monomers' (LAMs) like this compound.[7][8] The success of RAFT for VAc relies heavily on the selection of an appropriate RAFT agent, typically xanthates or dithiocarbamates, which can effectively mediate the polymerization without causing significant inhibition.[8][9]

Diagram: General Workflow for RAFT Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_solution Prepare solution of: - this compound (Monomer) - RAFT Agent - AIBN (Initiator) - Solvent (optional) degas De-gas via Freeze-Pump-Thaw Cycles prep_solution->degas polymerize Polymerize at elevated temperature (e.g., 60-70 °C) degas->polymerize Heat quench Quench reaction (e.g., cool in ice bath) polymerize->quench purify Purify polymer (e.g., precipitation) quench->purify analyze Analyze Polymer: - GPC (Mn, Đ) - NMR (% Conversion) purify->analyze RAFT_Mechanism cluster_RAFT RAFT Equilibrium init Initiation (AIBN → 2R•) prop Propagation (R• + M → Pn•) init->prop raft_agent RAFT Agent (Z-C(=S)S-R) prop->raft_agent + Pn• term Termination (Pn• + Pm• → Dead Polymer) prop->term intermediate Intermediate Radical raft_agent->intermediate Addition intermediate->prop Fragmentation + R• dormant Dormant Species (Pn-S-C(=S)Z) intermediate->dormant Fragmentation dormant->prop + M G cluster_prep Catalyst & Reagent Prep cluster_reaction Reaction cluster_analysis Analysis & Purification prep_catalyst Prepare Catalyst Complex: - Cu(I) Halide + Ligand - In anhydrous solvent under inert gas prep_main Add to Schlenk Flask: - this compound (Monomer) - Alkyl Halide (Initiator) prep_catalyst->prep_main degas De-gas via Freeze-Pump-Thaw Cycles prep_main->degas polymerize Polymerize in preheated oil bath (e.g., 65-90 °C) degas->polymerize Heat quench Quench reaction (e.g., expose to air, cool) polymerize->quench purify Remove catalyst (e.g., pass through alumina column) quench->purify precipitate Precipitate and dry polymer purify->precipitate analyze Analyze Polymer: - GPC (Mn, Đ) - NMR (% Conversion) precipitate->analyze ATRP_Mechanism cluster_ATRP ATRP Equilibrium dormant Dormant Species (P-X) radical {Propagating Radical (P•)} dormant->radical k_act activator Activator (Cu(I)/L) deactivator Deactivator (X-Cu(II)/L) activator->deactivator k_deact propagation Propagation (P• + M → Pn•) radical->propagation propagation->dormant termination Termination (Pn• + Pm• → Dead Polymer) propagation->termination

References

Application Notes and Protocols for Research-Grade Adhesives and Coatings Utilizing Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinyl acetate in the formulation of research-grade adhesives and coatings. This document outlines the fundamental chemistry, polymerization techniques, key performance metrics, and detailed experimental protocols for the synthesis and characterization of this compound-based materials.

Introduction to this compound in Adhesives and Coatings

This compound monomer (VAM) is a versatile building block for a wide range of polymers, primarily polythis compound (PVAc) and its copolymers.[1][2][3][4] These polymers are extensively used in adhesives and coatings due to their excellent adhesion to a variety of substrates, flexibility, and cost-effectiveness.[1][2][5] The most common method for producing PVAc for these applications is through emulsion polymerization, a water-based process that results in a stable latex.[5][6][7] This method is favored for its environmental friendliness due to the low level of volatile organic compounds (VOCs).[2][7]

The properties of this compound-based adhesives and coatings can be tailored for specific research applications by copolymerizing this compound with other monomers, such as ethylene to form this compound-ethylene (VAE) copolymers, or with acrylates.[1][8][9] These modifications can enhance properties like water resistance, flexibility, and adhesion to non-porous surfaces.[5][8][9][10]

Key Performance Parameters of this compound-Based Formulations

The performance of research-grade adhesives and coatings formulated with this compound can be quantified by several key parameters. The following tables summarize quantitative data from various studies on the impact of formulation changes on these parameters.

Table 1: Influence of Vinyl Versatate (VV10) Content on Polythis compound Adhesive Properties [11]

VV10 Content (wt%)Particle Size (nm)Viscosity (mPa·s)Tensile Strength (MPa)T-Peel Strength (N/mm)
06311807.08.35
10----
20----
30---18.97
40----
50221658013.4-

Table 2: Comparison of Polythis compound (PVAc) and PVAc/Vinyl Acetate-Ethylene (VAE) Hybrid Adhesives [9]

FormulationTensile Shear Strength (Dry, 24h)Heat Resistance (WATT 91)Tensile Shear Strength (Wet, EN 204)
Pristine PVAcHigherHigherLower
PVAc + 5.0 wt% VAE18.75% Decrease26.29% Decrease36.52% Decrease

Experimental Protocols

The following section provides detailed methodologies for key experiments in the formulation and characterization of this compound-based adhesives and coatings.

Protocol for Emulsion Polymerization of Polythis compound

This protocol describes a typical batch process for the synthesis of a PVAc emulsion.

Materials:

  • This compound (VAc) monomer

  • Deionized water

  • Protective colloid (e.g., Polyvinyl alcohol - PVA)

  • Initiator (e.g., Potassium persulfate - KPS)

  • Buffer (e.g., Sodium bicarbonate)

  • Four-necked glass flask equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet.

Procedure:

  • Preparation of Protective Colloid Solution:

    • Add the specified amount of PVA and deionized water to the reaction flask.

    • Heat the mixture to 90°C while stirring until the PVA is completely dissolved (approximately 2 hours).[11]

    • Cool the solution to the reaction temperature (typically 80°C).[11]

  • Initiation:

    • Introduce a seed amount (e.g., 10 wt%) of the VAc monomer and a portion of the initiator solution into the reactor.[12]

  • Monomer Addition:

    • Continuously add the remaining VAc monomer and initiator solution to the reactor over a period of 3-4 hours while maintaining a constant reaction temperature (e.g., 79-81°C).[12]

  • Completion and Cooling:

    • After the addition is complete, maintain the reaction temperature for an additional hour to ensure complete polymerization.[12]

    • Cool the resulting emulsion to room temperature.

Protocol for T-Peel Strength Testing (ASTM D1876)

This protocol measures the peel resistance of an adhesive bond between two flexible substrates.[1][5][6][7][10]

Materials and Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for clamping the specimen.

  • Two flexible substrates.

  • The adhesive to be tested.

  • Specimen cutter.

Procedure:

  • Specimen Preparation:

    • Bond the two flexible substrates together with the adhesive, leaving unbonded ends to serve as grips.

    • Cut the bonded assembly into test specimens of specified dimensions (e.g., 25 mm wide).[1]

    • Allow the adhesive to cure according to the manufacturer's instructions or the specific research parameters.

  • Test Setup:

    • Bend the unbonded ends of the specimen back to form a "T" shape.[1][6]

    • Clamp each of the unbonded ends into the opposing grips of the UTM.

  • Testing:

    • Pull the grips apart at a constant rate of speed (e.g., 100 ± 10 mm/min).[5]

    • The UTM will record the force required to peel the substrates apart.

  • Data Analysis:

    • Calculate the average force recorded during the stable peeling portion of the test.

    • The T-peel strength is reported as the average force per unit width of the bond (e.g., N/mm or lbf/in).[6]

Protocol for 180° Peel Adhesion Testing (ASTM D903)

This protocol is used to determine the peel or stripping strength of an adhesive bond between a flexible and a rigid substrate.[13][14][15][16][17]

Materials and Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for clamping the specimen.

  • One flexible and one rigid substrate.

  • The adhesive to be tested.

Procedure:

  • Specimen Preparation:

    • Bond the flexible substrate to the rigid substrate using the adhesive, leaving a portion of the flexible substrate unbonded to act as a pull tab.

    • Ensure the substrates are clean and dry before applying the adhesive.

    • Allow the adhesive to cure as required.

  • Test Setup:

    • Clamp the rigid substrate in the stationary grip of the UTM.

    • Fold the unbonded end of the flexible substrate back to create a 180° angle and clamp it in the movable grip.

  • Testing:

    • Move the grips apart at a constant rate of speed (e.g., 152 mm/min or 6 in/min).[13][16]

    • The UTM will continuously record the force required to peel the flexible material from the rigid substrate.

  • Data Analysis:

    • The peel strength is typically reported as the average force per unit width of the bond.

Protocol for Viscosity Measurement (Brookfield Method)

This protocol describes the measurement of the apparent viscosity of adhesives, particularly hot-melt adhesives, using a rotational viscometer.[3][4][18]

Materials and Equipment:

  • Brookfield Rotational Viscometer with a Thermosel temperature controller.

  • Appropriate spindle (e.g., SC4-27).

  • Sample chamber.

  • The adhesive sample.

Procedure:

  • Sample Preparation:

    • If testing a hot-melt adhesive, heat the sample in the Thermosel chamber to the desired temperature (e.g., 175°C) until it is molten.[3][4]

  • Measurement:

    • Insert the specified spindle into the molten adhesive.

    • Set the viscometer to a starting rotational speed (e.g., 5 rpm).

    • Allow the reading to stabilize and record the viscosity value.

    • Sequentially increase the speed to different set points (e.g., 10, 15, 20 rpm) and record the viscosity at each speed.[3]

  • Data Analysis:

    • The viscosity is typically reported in milliPascal-seconds (mPa·s) or centipoise (cP) at a specific temperature and spindle speed.

    • A plot of viscosity versus shear rate (related to spindle speed) can reveal the shear-thinning behavior of the adhesive.[3]

Visualizing Chemical Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_post Post-Reaction pva_solution Prepare PVA Solution (90°C) cool_solution Cool to Reaction Temp (80°C) pva_solution->cool_solution initiation Seed with VAc and Initiator cool_solution->initiation monomer_addition Continuous Addition of VAc and Initiator (3-4h) initiation->monomer_addition completion Hold at Temp (1h) monomer_addition->completion cooling Cool to Room Temp completion->cooling emulsion Final PVAc Emulsion cooling->emulsion

Caption: Experimental workflow for the emulsion polymerization of polythis compound.

VinylAcetatePolymerization cluster_reactants Reactants cluster_process Process cluster_products Products monomer This compound Monomer (VAc) polymerization Free-Radical Emulsion Polymerization monomer->polymerization initiator Initiator (e.g., KPS) initiator->polymerization pvac Polythis compound (PVAc) polymerization->pvac

Caption: Chemical pathway for the polymerization of this compound to polythis compound.

Conclusion

This compound-based polymers are highly adaptable materials for creating research-grade adhesives and coatings. By understanding the principles of their formulation, polymerization, and characterization, researchers can develop materials with tailored properties for a wide array of scientific applications. The provided protocols and data serve as a foundational guide for the synthesis and evaluation of these versatile polymers.

References

Application Notes and Protocols for Grafting Vinyl Acetate onto Natural Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the graft copolymerization of vinyl acetate (VAc) onto various natural polymers, including cellulose, starch, and chitosan. This chemical modification technique enhances the properties of these biopolymers, opening up new applications in fields ranging from advanced materials to drug delivery.

Introduction to Graft Copolymerization

Graft copolymerization is a powerful method for modifying the properties of natural polymers. By covalently bonding synthetic polymer chains (grafts) onto a natural polymer backbone, it is possible to create novel materials that combine the desirable characteristics of both components, such as the biodegradability and biocompatibility of the natural polymer and the thermoplasticity or hydrophobicity of the synthetic polymer.[1]

The process typically involves the generation of free radicals on the natural polymer backbone, which then initiate the polymerization of a monomer, such as this compound.[2][3] Common methods for generating these radicals include the use of chemical initiators (e.g., ceric ammonium nitrate, potassium persulfate, benzoyl peroxide) or high-energy radiation.[1][4][5][6] The resulting graft copolymer has a branched structure where the synthetic polymer chains are appended to the natural polymer backbone.[7]

Applications in Drug Development:

The modification of natural polymers through grafting is of significant interest in the pharmaceutical and biomedical fields.[8][9][10] These modified biopolymers can be engineered for a variety of applications, including:

  • Controlled Drug Delivery: Grafted copolymers can form matrices or hydrogels that encapsulate drugs and control their release over time.[8][11]

  • Tissue Engineering: The modified mechanical and biocompatibility properties of grafted natural polymers make them suitable for creating scaffolds for tissue regeneration.[8][12]

  • Biomedical Implants: Grafting can improve the biocompatibility and reduce the inflammatory response of implantable devices.[12]

Experimental Protocols

Protocol for Grafting this compound onto Cellulose using a Ceric Ammonium Nitrate (CAN) Initiator

This protocol describes a common method for grafting this compound onto cellulose using ceric ammonium nitrate as a redox initiator.[5][13]

Materials:

  • Cellulose (e.g., industrial cellulose pulp, microcrystalline cellulose)

  • This compound (VAc) monomer

  • Ceric ammonium nitrate (CAN)

  • L-ascorbic acid

  • Acetone

  • Carbon tetrachloride (for purification)

  • Distilled water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Mechanical stirrer

  • Heating mantle or water bath with temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Soxhlet extractor (optional, for purification)

  • Drying oven

Procedure:

  • Preparation: A defined amount of cellulose (e.g., 2.5 g) is dispersed in distilled water (e.g., 50 mL) in the reaction flask.[7] The flask is equipped with a stirrer and a condenser.

  • Inert Atmosphere: The system is purged with nitrogen gas for approximately 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiator and Monomer Addition: The desired amount of ceric ammonium nitrate initiator, dissolved in a small amount of dilute nitric acid, is added to the cellulose suspension. This is followed by the addition of the this compound monomer.[5]

  • Reaction: The reaction mixture is heated to the desired temperature (typically between 60-70°C) and stirred for a specified duration (e.g., 2-4 hours).[4]

  • Termination: The reaction is terminated by the addition of a quenching agent, such as L-ascorbic acid.[5]

  • Precipitation and Filtration: The reaction mixture is cooled, and the crude product is precipitated by adding an excess of a non-solvent like acetone. The precipitate is then collected by filtration.[5]

  • Purification (Homopolymer Extraction): To remove the poly(this compound) homopolymer that may have formed, the product is extracted with a suitable solvent, such as carbon tetrachloride or acetone, for several hours (e.g., 6 hours).[5][7]

  • Drying: The purified graft copolymer is dried in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Characterization: The final product is characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of both cellulose and poly(this compound) functional groups.

Calculation of Grafting Parameters:

The extent of grafting is typically quantified by the percentage of grafting (G%) and grafting efficiency (GE%). These are calculated using the following formulas:

  • Grafting Percentage (G%): ((W_g - W_c) / W_c) * 100

  • Grafting Efficiency (GE%): ((W_g - W_c) / W_m) * 100

Where:

  • W_g is the weight of the graft copolymer after purification.

  • W_c is the initial weight of the cellulose.

  • W_m is the initial weight of the monomer.

Protocol for Grafting this compound onto Starch

This protocol outlines the procedure for grafting this compound onto starch, often used to create biodegradable adhesives and films.[14][15]

Materials:

  • Starch (e.g., potato starch, corn starch)

  • This compound (VAc) monomer

  • Ammonium persulfate (initiator)

  • Distilled water

  • Nitrogen gas

Equipment:

  • Reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet

  • Water bath with temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Starch Slurry Preparation: A known amount of starch is dispersed in distilled water in the reaction vessel to form a slurry.

  • Inert Atmosphere: The system is deoxygenated by bubbling nitrogen gas through the slurry for about 30 minutes.

  • Initiator Addition: The ammonium persulfate initiator is added to the starch slurry, and the mixture is stirred.

  • Monomer Addition: The this compound monomer is then added to the reaction mixture.

  • Polymerization: The temperature is raised to the desired level (e.g., 60-80°C) and maintained for the specified reaction time (e.g., 2-5 hours) with continuous stirring.

  • Cooling and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The grafted starch is then precipitated, often by adding a non-solvent like methanol or ethanol.

  • Purification: The product is washed repeatedly with the non-solvent to remove any unreacted monomer and homopolymer.

  • Drying: The purified starch-g-poly(this compound) is dried in an oven at a suitable temperature until a constant weight is obtained.

Protocol for Grafting this compound onto Chitosan

This protocol details the grafting of this compound onto chitosan, a biopolymer with applications in drug delivery and as an antimicrobial agent.[6][16][17]

Materials:

  • Chitosan

  • This compound (VAc) monomer

  • Potassium persulfate and sodium bisulfite (redox initiator system) or Ceric Ammonium Nitrate (CAN)

  • Acetic acid solution (e.g., 1-2%)

  • Methanol or acetone (for precipitation and washing)

  • Nitrogen gas

Equipment:

  • Reaction flask with a stirrer, condenser, and nitrogen inlet

  • Water bath with temperature control

  • Filtration system

  • Drying oven

Procedure:

  • Chitosan Solution Preparation: Chitosan is dissolved in an aqueous acetic acid solution to create a viscous solution.

  • Inert Atmosphere: The chitosan solution is purged with nitrogen gas to remove oxygen.

  • Initiator Addition: The components of the redox initiator system (potassium persulfate and sodium bisulfite) are added to the reaction mixture.[6] Alternatively, CAN can be used as the initiator.[17]

  • Monomer Addition: this compound monomer is added to the flask.

  • Grafting Reaction: The reaction is carried out at a specific temperature (e.g., 40-70°C) for a set period (e.g., 1-4 hours) under constant stirring.

  • Precipitation: The reaction is stopped, and the graft copolymer is precipitated by adding a non-solvent such as methanol or acetone.

  • Purification: The precipitate is filtered and washed thoroughly with the non-solvent to remove homopolymer and unreacted reagents.

  • Drying: The final product, chitosan-g-poly(this compound), is dried under vacuum or in a low-temperature oven.

Data Presentation

The efficiency of the grafting process is influenced by several factors, including the concentration of the initiator and monomer, reaction temperature, and time. The following tables summarize quantitative data from studies on the grafting of this compound onto industrial cellulose.

Table 1: Effect of Initiator (Benzoyl Peroxide) Concentration on Grafting of this compound onto Industrial Cellulose [7]

SampleInitial Weight of Cellulose (g)Weight of Initiator (g)Final Weight of Graft Copolymer (g)Grafting Percentage (%)Grafting Efficiency (%)
12.50.56.817276.0
22.51.07.218878.0
32.51.57.520079.0
42.52.08.222881.0
52.52.58.524082.0

Reaction Conditions: Constant monomer concentration, temperature, and time.

Table 2: Effect of Monomer (this compound) Concentration on Grafting onto Industrial Cellulose [7]

SampleInitial Weight of Cellulose (g)Weight of Monomer (g)Final Weight of Graft Copolymer (g)Grafting Percentage (%)Grafting Efficiency (%)
12.5106.8017276.0
22.51511.919287.0
32.52015.319690.0
42.52517.220092.0

Reaction Conditions: Constant initiator concentration, temperature, and time.

Table 3: Effect of Temperature on Grafting of this compound onto Industrial Cellulose [4]

Temperature (°C)Grafting Percentage (%)Grafting Efficiency (%)
60IncreasedIncreased
70MaximumMaximum
>70DecreasedDecreased

Reaction Conditions: Constant initiator and monomer concentrations, and time.

Visualizations

Experimental Workflow for Grafting this compound onto Cellulose

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Disperse Cellulose in Water B Purge with Nitrogen A->B C Add Initiator (e.g., CAN) B->C D Add this compound Monomer C->D E Heat and Stir (e.g., 60-70°C) D->E F Terminate Reaction (e.g., L-ascorbic acid) E->F G Precipitate with Non-solvent (e.g., Acetone) F->G H Filter Crude Product G->H I Extract Homopolymer (e.g., with CCl4) H->I J Dry Final Product I->J K Characterize (FTIR, TGA, etc.) J->K

Caption: Workflow for grafting this compound onto cellulose.

Free Radical Grafting Mechanism onto Cellulose

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A Initiator → 2R• B Cellulose-OH + R• → Cellulose-O• + RH A->B Radical Formation C Cellulose-O• + n(VAc) → Cellulose-O-(VAc)n• B->C Monomer Addition D Cellulose-O-(VAc)n• + •(VAc)m-O-Cellulose → Grafted Copolymer C->D Coupling E Cellulose-O-(VAc)n• + R• → Grafted Copolymer C->E Chain Transfer

Caption: Mechanism of free radical grafting onto cellulose.

References

Troubleshooting & Optimization

Technical Support Center: Vinyl Acetate Storage and Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of vinyl acetate during storage.

Troubleshooting Guides and FAQs

Q1: I've observed a yellow discoloration and an increase in the viscosity of my stored this compound. What could be the cause?

A1: These are classic signs of premature polymerization. The yellowing may indicate the formation of polyenes from the degradation of polythis compound, and increased viscosity is a direct result of polymer formation. This phenomenon is typically triggered by one or more of the following factors:

  • Inhibitor Depletion: The polymerization inhibitor, most commonly hydroquinone (HQ), has been consumed.

  • Improper Storage Temperature: this compound is sensitive to heat, which can accelerate polymerization.[1][2]

  • Exposure to Light: UV radiation can initiate the formation of free radicals, leading to polymerization.[3][4]

  • Contamination: The presence of impurities such as acids, bases, or oxidizing agents can catalyze polymerization.[5]

Actionable Steps:

  • Isolate the Container: Immediately move the container to a cool, dark, and well-ventilated area, away from any ignition sources.

  • Do Not Use: Do not use the this compound for any experiments as the presence of polymers can significantly affect reaction outcomes.

  • Check Inhibitor Concentration: If you have the capability, test the concentration of the inhibitor (see Experimental Protocols section).

  • Review Storage Conditions: Verify that your storage conditions align with the recommended guidelines (see Data Presentation section).

  • Dispose of Properly: If significant polymerization has occurred, the product may not be salvageable and should be disposed of according to your institution's hazardous waste guidelines.

Q2: What is the role of an inhibitor and how do I know if it's still effective?

A2: Inhibitors are radical scavengers that interrupt the free-radical chain reaction of polymerization.[6][7] Hydroquinone (HQ), the most common inhibitor for this compound, works by donating a hydrogen atom to the growing polymer radical, thus terminating the chain.

The effectiveness of the inhibitor decreases over time as it is consumed. To ensure it is still effective, you should:

  • Monitor the Inhibitor Concentration: Regularly test the inhibitor level, especially for lots that have been in storage for an extended period. A significant drop in concentration indicates a higher risk of polymerization.

  • Adhere to Shelf Life: Be aware of the manufacturer's recommended shelf life for the specific grade of this compound you are using. There are typically two grades: a low hydroquinone grade (3-7 ppm) for use within two months, and a high hydroquinone grade (12-17 ppm) for storage up to four months.[7]

Q3: My this compound was stored in a warm environment for a short period. Is it still usable?

A3: Exposure to elevated temperatures accelerates inhibitor depletion and can initiate thermal polymerization.[1][2] Even a short period of heat exposure can compromise the stability of the this compound.

Recommended Actions:

  • Cool Down Immediately: Move the this compound to a refrigerated and properly ventilated storage area.

  • Test for Polymer Formation: Before use, you should test for the presence of any polymer (see Experimental Protocols section).

  • Check Inhibitor Levels: If possible, measure the remaining inhibitor concentration.

  • Use with Caution: If no polymer is detected and the inhibitor concentration is within an acceptable range, the this compound may still be usable. However, it is advisable to use it as soon as possible and monitor it closely for any signs of instability.

Q4: I suspect my this compound is contaminated. What are the common contaminants and what should I do?

A4: Common contaminants that can initiate premature polymerization include:

  • Oxidizing agents [5]

  • Acids and bases

  • Peroxides, which can form upon exposure to air [3]

  • Traces of polymerization initiators from previous reactions, especially in recycled monomers [7]

What to do:

  • Cease Use: Do not use the suspected contaminated this compound.

  • Isolate: Safely store the container away from other chemicals.

  • Purity Analysis: If the material is critical, consider performing a purity analysis using Gas Chromatography (GC) to identify potential contaminants.

  • Proper Disposal: If contamination is confirmed or highly likely, dispose of the material as hazardous waste.

Q5: What should I do in the event of a runaway polymerization?

A5: A runaway polymerization is a hazardous situation characterized by a rapid increase in temperature and pressure, which can lead to the violent rupture of the storage container.[7]

Emergency Procedures:

  • Evacuate the Area: Immediately clear the area of all personnel.

  • Alert Emergency Services: Contact your institution's emergency response team and provide them with the specific details of the situation.

  • Do Not Approach: Do not approach the container, as it may rupture.

  • Ventilation: If it can be done safely from a remote location, increase ventilation in the area to dissipate flammable vapors.

  • Fire Suppression: In case of a fire, use foam, dry chemical, or carbon dioxide extinguishers.[5] Be aware that this compound can float on water, which may spread a fire.[5]

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitor Concentrations for this compound

ParameterRecommended ConditionRationale
Storage Temperature < 37.8°C (100°F)[5]; Ideally 2-8°C[1]Minimizes the rate of thermal polymerization and inhibitor depletion.[1]
Inhibitor (Hydroquinone) 3-7 ppm for storage up to 2 months[7]Provides sufficient protection for short-term storage.
12-17 ppm for storage up to 4 months[7]Offers extended stability for longer-term storage.
Storage Atmosphere Dry, inert atmosphere (e.g., nitrogen) is optimal[7]Prevents the formation of explosive peroxides upon reaction with oxygen.[3]
Light Exposure Store in a dark place or in an opaque container[3]Prevents photo-initiated polymerization.[3]
Container Type Tightly sealed, approved containers. Avoid glass.[5]Prevents contamination and leakage.

Experimental Protocols

1. Determination of Hydroquinone (Inhibitor) Concentration by UV-Vis Spectrophotometry

This method is a rapid and straightforward way to quantify the hydroquinone content in this compound.

  • Principle: Hydroquinone in methanol exhibits a maximum absorbance at approximately 293 nm. The concentration can be determined by comparing the sample's absorbance to a calibration curve.

  • Apparatus:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

    • Volumetric flasks and pipettes

  • Reagents:

    • Methanol (spectrophotometric grade)

    • Hydroquinone standard

  • Procedure:

    • Prepare a Calibration Curve:

      • Prepare a stock solution of hydroquinone in methanol.

      • Create a series of dilutions to generate standards with concentrations ranging from approximately 0.5 to 25 ppm.

      • Measure the absorbance of each standard at 293 nm using methanol as a blank.

      • Plot a graph of absorbance versus concentration to create the calibration curve.

    • Sample Preparation:

      • Accurately dilute a known weight or volume of the this compound sample with methanol to bring the expected hydroquinone concentration within the range of the calibration curve.

    • Measurement:

      • Measure the absorbance of the diluted sample at 293 nm.

    • Calculation:

      • Determine the concentration of hydroquinone in the diluted sample from the calibration curve.

      • Calculate the original concentration in the this compound sample, accounting for the dilution factor.

2. Qualitative Test for Polymer in this compound

This simple test can indicate the presence of polythis compound in the monomer.

  • Principle: Polythis compound is less soluble in methanol than this compound monomer. The addition of methanol to a sample containing polymer will cause the polymer to precipitate, resulting in turbidity.

  • Apparatus:

    • Test tubes

    • Pipettes

  • Reagents:

    • Methanol

  • Procedure:

    • Place approximately 5 mL of the this compound sample into a clean, dry test tube.

    • Add 15 mL of methanol to the test tube.

    • Cap the test tube and shake vigorously.

    • Allow the mixture to stand for 5-10 minutes.

    • Observe the solution against a dark background. The presence of a haze or precipitate indicates the formation of polymer.

Mandatory Visualizations

Polymerization_Inhibition This compound Polymerization and Inhibition Mechanism Initiator Initiator (Heat, Light, Contaminant) VAM This compound Monomer (VAM) Initiator->VAM Initiation Radical VAM Radical VAM->Radical GrowingChain Growing Polymer Chain Radical->VAM Propagation GrowingChain->VAM Adds Monomer Polymer Polythis compound (PVAc) GrowingChain->Polymer Termination Inactive Inactive Species GrowingChain->Inactive Inhibitor Inhibitor (Hydroquinone) Inhibitor->GrowingChain Inhibition

Caption: Free-radical polymerization of this compound and its inhibition.

Troubleshooting_Workflow Troubleshooting Premature Polymerization of this compound Start Signs of Polymerization Observed (e.g., increased viscosity, discoloration) Isolate Isolate Container in a Cool, Dark, Ventilated Area Start->Isolate CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Isolate->CheckStorage TestInhibitor Test Inhibitor Concentration Isolate->TestInhibitor TestPolymer Test for Polymer Presence Isolate->TestPolymer ConditionsOK Conditions Met? CheckStorage->ConditionsOK InhibitorOK Inhibitor Level Sufficient? TestInhibitor->InhibitorOK PolymerPresent Polymer Detected? TestPolymer->PolymerPresent ConditionsOK->TestInhibitor Yes CorrectStorage Correct Storage Conditions ConditionsOK->CorrectStorage No InhibitorOK->TestPolymer Yes Dispose Dispose of as Hazardous Waste InhibitorOK->Dispose No ConsiderUse Use with Caution, Monitor Closely PolymerPresent->ConsiderUse No PolymerPresent->Dispose Yes ContactSupport Contact Technical Support for Further Guidance CorrectStorage->ContactSupport ConsiderUse->ContactSupport Dispose->ContactSupport

Caption: A logical workflow for troubleshooting premature polymerization.

References

techniques for purification of vinyl acetate monomer from acetic acid and water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the purification of vinyl acetate monomer (VAM) from common impurities such as acetic acid and water.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the purification of VAM.

Q1: My VAM is polymerizing in the distillation column. How can I prevent this?

A1: this compound monomer has a tendency to polymerize, especially when heated. To prevent this during distillation, it is crucial to use a polymerization inhibitor. Hydroquinone (HQ) is commonly added to the process streams. Ensure that the inhibitor is present in the distillation pot and consider adding it to the reflux stream for maximum effectiveness. Additionally, keeping distillation temperatures as low as possible by operating under a vacuum can help minimize polymerization.[1]

Q2: I've removed the bulk of the acetic acid via azeotropic distillation, but my VAM is still "wet". What is the best next step?

A2: The overhead distillate from the primary azeotropic distillation is a VAM-water azeotrope. After condensation and phase separation in a decanter, the organic VAM layer is still saturated with water.[2][3] To dry the VAM, a second distillation is required. This "drying column" distills off the remaining water as a VAM-water azeotrope, yielding anhydrous VAM as the bottom product.[3]

Q3: The purity of my final VAM product is not high enough. What are common trace impurities and how can I remove them?

A3: Besides acetic acid and water, common impurities include acetaldehyde and ethyl acetate.[4][5][6]

  • Acetaldehyde: Can be removed by fractional distillation due to its lower boiling point.

  • Ethyl Acetate: This is particularly challenging to remove by simple distillation because its boiling point is very close to that of VAM. Extractive distillation is an effective technique for this separation.[7][8]

  • Trace Acetic Acid and Water: For achieving very high purity levels, adsorption techniques are effective. Passing the VAM through a dehydrated anion exchange resin bed can remove residual acetic acid, while a desiccant bed can remove the last traces of water.[9][10]

Q4: What are the key safety precautions when handling and purifying VAM?

A4: VAM is a hazardous substance. It is highly flammable, harmful if inhaled, an irritant to the skin and eyes, and a suspected carcinogen.[11] Always work in a well-ventilated fume hood.[12] Personal Protective Equipment (PPE) is mandatory and should include:

  • Chemical-resistant gloves.[13]

  • Splash goggles and a face shield.[11]

  • A lab coat.[11]

  • A vapor respirator with an appropriate organic vapor cartridge.[11] All equipment must be properly grounded to prevent static discharge, which could be an ignition source.[14]

Q5: How can I effectively break the VAM-water azeotrope to separate the two components?

A5: The VAM-water azeotrope, which boils at a lower temperature than either component individually, is key to the initial separation from acetic acid.[15][16] When the vaporous azeotrope is condensed, it separates into two immiscible liquid phases: a VAM-rich organic layer and a water-rich aqueous layer.[2][3] This phase separation is typically achieved in a decanter. The VAM-rich layer can then be sent for further purification, while the aqueous layer is handled separately.[2]

Section 2: Purification Techniques & Methodologies

Method 1: Two-Stage Azeotropic Distillation

This is the most common industrial and laboratory method for separating VAM from a mixture containing acetic acid and water. It leverages the formation of a low-boiling azeotrope between VAM and water.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column, a condenser, a decanter (for phase separation), and receiving flasks. Ensure all glass joints are properly sealed.

  • Inhibitor Addition: Add a polymerization inhibitor (e.g., hydroquinone, ~100-200 ppm) to the crude VAM mixture in the distillation flask.

  • First Stage (Acetic Acid Removal):

    • Heat the distillation flask. The VAM-water azeotrope will begin to distill at approximately 66°C at atmospheric pressure.

    • Collect the overhead distillate, which will condense and flow into the decanter.

    • In the decanter, the distillate will separate into two layers. The upper, VAM-rich organic layer should be continuously drawn off and collected. The lower aqueous layer is removed separately.

    • Part of the VAM-rich layer is typically returned to the column as reflux to maintain separation efficiency.[3]

    • Continue the distillation until the temperature at the top of the column begins to rise significantly, indicating that most of the VAM has been removed from the pot. The remaining liquid in the flask is primarily acetic acid, which can be cooled and recovered.[2]

  • Second Stage (Drying):

    • Transfer the collected VAM-rich organic layer (which is saturated with water) to a clean, dry distillation apparatus, again with an inhibitor.

    • Perform a second fractional distillation. The first fraction to distill will be the VAM-water azeotrope, removing the residual water.

    • Once the overhead temperature stabilizes at the boiling point of pure VAM (~72°C), change the receiving flask to collect the purified, anhydrous VAM.

  • Analysis: Analyze the final product using Gas Chromatography (GC) to confirm purity and quantify any remaining impurities.[12]

Experimental Workflow: Two-Stage Azeotropic Distillation

G cluster_0 Stage 1: Acetic Acid Removal cluster_1 Stage 2: Drying A Crude VAM Mixture (VAM, Acetic Acid, Water) B Azeotropic Distillation Column 1 A->B C Condenser B->C VAM-Water Azeotrope Vapor G Recovered Acetic Acid B->G Bottoms D Decanter C->D E Wet VAM Product (to Stage 2) D->E Organic Phase F Aqueous Phase D->F Aqueous Phase H Reflux D->H I Distillation Column 2 E->I H->B J Condenser I->J L Purified Anhydrous VAM I->L Bottoms K Residual VAM-Water Azeotrope J->K

Caption: Workflow for purifying VAM using a two-stage distillation process.

Method 2: Adsorption for Final Polishing

This method is used after distillation to remove trace amounts of acidic impurities and residual water to achieve very high purity.

Experimental Protocol:

  • Adsorbent Preparation:

    • Anion Exchange Resin: Prepare a column packed with a suitable macroreticular basic anion exchange resin. Dehydrate the resin by washing it with an anhydrous solvent (e.g., dry methanol) and then drying it under vacuum.

    • Desiccant: Prepare a second column packed with a suitable desiccant, such as 3A molecular sieves.

  • Acetic Acid Removal:

    • Pass the distilled VAM (from Method 1) slowly through the prepared anion exchange resin column at room temperature.[9][10]

    • The resin will capture the trace amounts of acetic acid.

  • Water Removal:

    • Take the effluent from the first column and pass it through the desiccant column to remove any remaining traces of water.[9][10]

  • Final Product: Collect the VAM after it passes through both columns. The product should be of very high purity. Store it over a polymerization inhibitor in a tightly sealed, dark container.

  • Analysis: Use GC to verify the final purity. Karl Fischer titration can be used to confirm the low water content.

Logical Relationship: Polishing Step

G A Distilled VAM (>99% Pure) B Anion Exchange Resin Bed (Removes Acetic Acid) A->B  Feed C Desiccant Bed (Removes Water) B->C  Effluent D High-Purity VAM (>99.9% Pure) C->D  Final Product

Caption: Sequential adsorption process for final VAM polishing.

Section 3: Data & Specifications

Quantitative data is essential for monitoring and controlling the purification process.

Table 1: Physical Properties of VAM and Key Impurities

CompoundBoiling Point (°C at 1 atm)Forms Azeotrope with VAM?Notes
This compound (VAM) 72.7-Product
Water 100.0Yes (Boils at ~66°C)Forms a low-boiling azeotrope with VAM.[16]
Acetic Acid 118.0NoHigh-boiling impurity, removed as bottoms.[15]
Acetaldehyde 20.2NoLow-boiling impurity, removed as a light fraction.
Ethyl Acetate 77.1NoClose-boiling impurity, difficult to separate.

Table 2: Typical Purity Specifications for Commercial VAM

ParameterTest MethodUnitSpecification Limit
Purity GCwt.%99.9 min[4][17]
Water Content ASTM D-1364ppm200 max[4]
Acidity (as Acetic Acid) Titrationppm60 max[4]
Acetaldehyde GCppm100 max[4]
Color ASTM D-1209APHA5 max[4]
Inhibitor (Hydroquinone) GCppmAs specified (typically 3-5 ppm)

References

Technical Support Center: Optimizing Catalyst Performance for Vinyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in vinyl acetate synthesis. The following information is designed to address specific issues encountered during experimentation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial route for this compound synthesis?

A1: The dominant industrial method for this compound (VA) production is the vapor-phase acetoxylation of ethylene. This process involves the reaction of ethylene, acetic acid, and oxygen over a palladium-gold (Pd-Au) alloy catalyst, typically supported on silica (SiO₂).[1][2][3] The reaction is generally carried out in a fixed-bed reactor at temperatures between 160-200°C and pressures of 5-9 bar.[2][3]

Q2: What are the main byproducts in this compound synthesis and how can they be minimized?

A2: The primary byproduct is carbon dioxide (CO₂), formed from the combustion of ethylene and/or acetic acid.[4] Other byproducts can include acetaldehyde, ethyl acetate, and crotonaldehyde.[1][5] Minimizing byproduct formation can be achieved by:

  • Optimizing the Pd-Au catalyst composition: Gold (Au) is known to suppress the combustion of ethylene and enhance the formation of this compound.[4]

  • Controlling reaction temperature: Higher temperatures can lead to increased byproduct formation.[6]

  • Adjusting reactant partial pressures: The ratio of ethylene to oxygen is a critical parameter to control selectivity.[7][8]

Q3: What is the role of potassium acetate (KOAc) as a promoter?

A3: Potassium acetate (KOAc) is a crucial promoter in this compound synthesis. It significantly increases both the reaction rate and selectivity.[9] KOAc is believed to enrich acetic acid on the catalyst surface and stabilize active palladium species, which enhances the desired reaction pathway.[9]

Troubleshooting Guides

Issue 1: Low Catalyst Activity or Conversion

Probable Causes:

  • Catalyst Deactivation: This is a common issue and can result from several factors:

    • Sintering: Agglomeration of metal nanoparticles (Pd and Au) at high reaction temperatures, leading to a loss of active surface area.[10] Mobile palladium acetate species can contribute to this process.[10]

    • Coke Formation: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[10]

    • Metal Leaching: Loss of active metals (palladium) from the support material into the reaction medium.[2]

  • Incorrect Catalyst Preparation: Improper impregnation, calcination, or reduction steps can lead to a poorly dispersed and less active catalyst.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reactant feed ratios can significantly impact catalyst performance.

Solutions:

  • For Catalyst Deactivation:

    • Sintering: Operate within the recommended temperature range. The addition of gold to the palladium catalyst can improve its stability and reduce sintering.

    • Coke Formation: Consider catalyst regeneration. A common laboratory-scale procedure involves controlled oxidation of the coke in a diluted air stream at elevated temperatures.

    • Metal Leaching: Ensure proper catalyst synthesis and consider the use of supports that have strong metal-support interactions to anchor the active species.

  • For Incorrect Catalyst Preparation: Follow a validated and detailed experimental protocol for catalyst synthesis. (See Experimental Protocols section).

  • For Suboptimal Reaction Conditions: Systematically optimize reaction parameters such as temperature, pressure, and the molar ratios of ethylene, acetic acid, and oxygen.

Low_Activity_Troubleshooting start Low Catalyst Activity Detected check_conditions Verify Reaction Conditions (Temp, Pressure, Flow Rates) start->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Adjust to Optimal Setpoints conditions_ok->adjust_conditions No characterize_catalyst Characterize Catalyst (Fresh vs. Used) conditions_ok->characterize_catalyst Yes adjust_conditions->check_conditions deactivation_suspected Deactivation Mechanism? characterize_catalyst->deactivation_suspected sintering Sintering Detected (TEM, XRD) deactivation_suspected->sintering Particle Growth coking Coking Detected (TGA, Raman) deactivation_suspected->coking Carbon Deposit leaching Metal Leaching (ICP-MS of effluent) deactivation_suspected->leaching Metal Loss end_bad Further Investigation Needed deactivation_suspected->end_bad Other optimize_temp Lower Reaction Temperature sintering->optimize_temp regenerate Perform Catalyst Regeneration coking->regenerate modify_support Modify Catalyst Support/ Synthesis leaching->modify_support end_good Activity Restored optimize_temp->end_good regenerate->end_good modify_support->end_bad

Caption: Workflow for the preparation of a Pd-Au/SiO₂ catalyst.

Protocol 2: this compound Synthesis in a Fixed-Bed Reactor

Equipment:

  • Fixed-bed tubular reactor

  • Mass flow controllers for gases (ethylene, oxygen, nitrogen)

  • HPLC pump for liquid feed (acetic acid)

  • Vaporizer

  • Temperature controller and furnace

  • Back pressure regulator

  • Condenser and collection vessel

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a known amount of the prepared catalyst into the reactor, securing it with quartz wool.

  • System Purge: Purge the entire system with nitrogen for at least 30 minutes.

  • Pressurization and Heating:

    • Pressurize the system with nitrogen to the desired reaction pressure (e.g., 8 bar).

    • Heat the reactor to the reaction temperature (e.g., 180°C) under a nitrogen flow.

  • Reactant Introduction:

    • Start the flow of ethylene and nitrogen through the reactor.

    • Introduce acetic acid vapor by pumping the liquid through a vaporizer and mixing it with the gas stream.

    • Once the system is stable, slowly introduce oxygen into the feed stream. Caution: Ensure the oxygen concentration remains below the explosive limit.

  • Reaction: Allow the reaction to proceed for the desired time, collecting the liquid product in a chilled collection vessel.

  • Product Analysis: Analyze the collected liquid product and the effluent gas using a gas chromatograph to determine the conversion of reactants and the selectivity to this compound.

Protocol 3: Characterization of Catalysts by XRD

Objective: To determine the crystalline phases and estimate the crystallite size of the metal nanoparticles on the catalyst.

Procedure:

  • Sample Preparation:

    • Grind a small amount of the catalyst powder to a fine, homogeneous powder using an agate mortar and pestle.

    • Mount the powder on a zero-background sample holder. Ensure a flat and level surface.

  • Data Collection:

    • Place the sample holder in the X-ray diffractometer.

    • Set the instrument parameters (e.g., Cu Kα radiation, voltage, current).

    • Collect the diffraction pattern over a 2θ range of 20-90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Identify the crystalline phases present by comparing the diffraction peaks to a standard database (e.g., ICDD).

    • Estimate the average crystallite size of the Pd-Au particles using the Scherrer equation, applied to a prominent diffraction peak (e.g., the (111) reflection).

Protocol 4: Characterization of Catalysts by TEM

Objective: To visualize the morphology, size, and distribution of the metal nanoparticles on the support.

Procedure:

  • Sample Preparation:

    • Disperse a small amount of the catalyst powder in a volatile solvent (e.g., ethanol) in a vial.

    • Sonicate the suspension for 5-10 minutes to ensure good dispersion.

    • Place a drop of the suspension onto a carbon-coated copper TEM grid.

    • Allow the solvent to evaporate completely.

  • Imaging:

    • Load the TEM grid into the microscope.

    • Obtain bright-field images at different magnifications to observe the overall distribution of nanoparticles.

    • Acquire high-resolution TEM (HRTEM) images to visualize the crystal lattice of individual nanoparticles.

    • Use Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS) to confirm the elemental composition of the nanoparticles.

  • Data Analysis:

    • Measure the diameters of a large number of nanoparticles (at least 100) from the TEM images to determine the average particle size and size distribution.

This compound Synthesis Reaction Pathway

VAM_Synthesis cluster_reactants Reactants cluster_products Products C2H4 Ethylene (C₂H₄) Adsorbed_C2H4 Adsorbed Ethylene C2H4->Adsorbed_C2H4 Adsorption AcOH Acetic Acid (CH₃COOH) Adsorbed_OAc Adsorbed Acetate AcOH->Adsorbed_OAc Adsorption O2 Oxygen (O₂) Catalyst Pd-Au Catalyst Surface CO2 Carbon Dioxide (CO₂) VAM This compound (CH₃COOCH=CH₂) Catalyst->VAM Surface Reaction H2O Water (H₂O) Catalyst->H2O Surface Reaction Adsorbed_C2H4->CO2 Combustion

Caption: Simplified reaction pathway for this compound synthesis.

References

Technical Support Center: Troubleshooting Common Problems in Vinyl Acetate Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during vinyl acetate emulsion polymerization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.

1. Coagulation and Grit Formation

Q: What causes coagulation or the formation of grit (unwanted polymer lumps) in my this compound emulsion polymerization?

A: Coagulation and grit formation are common issues that can arise from several factors during the polymerization process.[1] High grit levels necessitate filtration of the final product.[1] Key causes include:

  • Inadequate Stabilization: Insufficient emulsifier or protective colloid concentration can lead to instability of the growing polymer particles, causing them to agglomerate.

  • High Electrolyte Concentration: The presence of salts, which can be introduced as buffers or as byproducts of initiator decomposition, can destabilize the emulsion.[2] Studies have shown a significant influence of electrolyte concentration on the coagulation behavior of polythis compound (PVAc) latices.[2]

  • Improper Agitation: While adequate mixing is crucial, excessive shear rates can induce coagulation. Conversely, insufficient agitation can lead to poor dispersion of monomers and localized overheating, which also promotes agglomeration.[3]

  • Incorrect pH: The pH of the emulsion affects the stability provided by certain emulsifiers and the decomposition rate of some initiators.[4] PVAc emulsions typically have a pH in the range of 4.5-5.5.[4]

  • Monomer Droplet Nucleation: If polymerization occurs significantly within monomer droplets instead of micelles, it can lead to larger, unstable particles and grit.

Troubleshooting Steps:

  • Optimize Stabilizer Concentration: Gradually increase the concentration of the emulsifier or protective colloid (e.g., polyvinyl alcohol) to ensure adequate surface coverage of the polymer particles.

  • Control Electrolyte Levels: Use buffers judiciously and consider their impact on colloidal stability.[4] Common buffers include those based on bicarbonate, phosphate, or acetate.[4]

  • Adjust Agitation Speed: Ensure the agitation is sufficient to maintain a homogenous dispersion without creating excessive shear.

  • Monitor and Control pH: Use a buffer system to maintain the pH within the optimal range for your specific recipe (typically 4.5-5.5).[4] This also helps control the decomposition rate of persulfate initiators, which is accelerated under acidic conditions.[4]

  • Refine Monomer Addition: In a semi-continuous process, ensure the monomer feed rate does not overwhelm the stabilization system.

2. Low Monomer Conversion

Q: Why is the final monomer conversion in my polymerization lower than expected?

A: Achieving high monomer conversion (ideally above 99%) is critical for product quality and to minimize residual this compound monomer (VAM), which is a potential health concern.[5] Low conversion can be attributed to several factors:

  • Initiator Issues:

    • Insufficient Initiator: An inadequate amount of initiator will result in a lower rate of polymerization.

    • Initiator Decomposition: The initiator may have decomposed due to improper storage or handling. The decomposition rate of persulfate initiators is accelerated by acidic conditions.[4]

    • Inhibition: The presence of inhibitors (like hydroquinone in the monomer) or impurities (like oxygen) can scavenge free radicals and terminate the polymerization.[3][6]

  • Temperature Control: The polymerization temperature affects the initiator decomposition rate and the overall reaction kinetics.[7] Temperatures that are too low will slow down the reaction.

  • Monomer Purity: Contaminants in the monomer feed can inhibit the polymerization process.[3]

  • pH Imbalance: An inappropriate pH can affect the efficiency of the initiator and the stability of the emulsion.[4]

Troubleshooting Steps:

  • Verify Initiator Activity: Use fresh initiator and ensure it has been stored correctly. Consider a two-part redox initiator system (e.g., potassium persulfate/sodium bisulfite) for better control at lower temperatures.[4]

  • Optimize Reaction Temperature: Ensure the reaction temperature is appropriate for the chosen initiator system to achieve a suitable decomposition rate.[4]

  • Remove Inhibitors: If using monomer with a storage stabilizer, ensure it is removed or compensated for by the initiator concentration. Purge the reactor with an inert gas like nitrogen to remove oxygen.[3]

  • Check Monomer Quality: Use high-purity monomer to avoid introducing contaminants.[3]

  • Post-Polymerization Treatment: To reduce residual monomer, a "chaser" shot of initiator can be added towards the end of the reaction to polymerize the remaining VAM.

3. Uncontrolled Viscosity

Q: How can I control the viscosity of my final this compound emulsion?

A: The viscosity of the emulsion is a critical property for many applications and is influenced by a complex interplay of factors.[7]

  • Solids Content: Higher solids content generally leads to higher viscosity.[8]

  • Particle Size: For a given solids content, smaller particles result in a higher viscosity due to increased particle-particle interactions.

  • Protective Colloid: The type and amount of protective colloid, such as polyvinyl alcohol (PVA), have a significant impact. The viscosity of the emulsion increases with a higher degree of polymerization of the PVA used.[7][8] Conversely, a higher degree of alcoholysis of the PVA can lead to lower emulsion viscosity.[7]

  • Initiator Concentration: A higher initiator concentration can lead to a faster polymerization rate and potentially smaller particles, thus increasing viscosity.[7][8]

  • Monomer Ratio (for copolymers): In this compound-ethylene (VAE) emulsions, a higher this compound content (70-95%) can increase viscosity.[7]

  • pH: The pH can influence the conformation of stabilizer chains and inter-particle interactions, thereby affecting viscosity.[9]

Troubleshooting Steps:

  • Adjust Solids Content: Control the ratio of monomer to water in the initial recipe.

  • Select Appropriate Protective Colloid: Choose a grade of PVA with a suitable degree of polymerization and hydrolysis to target your desired viscosity.[8]

  • Optimize Initiator Level: Adjust the initiator concentration to control the polymerization rate and resulting particle size.[8]

  • Control Temperature: Polymerization temperature influences molecular weight and particle growth, which in turn affect viscosity.[10]

4. Foaming

Q: My emulsion is foaming excessively. How can I prevent or reduce this?

A: Foaming is a common issue in emulsion polymerization, primarily caused by the combination of agitation and the presence of surfactants which stabilize the air-water interface.[4]

Troubleshooting Steps:

  • Use an Antifoaming Agent: The most direct solution is to add a small amount of a suitable antifoaming agent (defoamer) to the formulation.[4] These agents work by displacing the stabilizing surfactant molecules from the bubble surface, causing the bubbles to collapse.[4]

  • Optimize Agitation: While sufficient agitation is necessary, excessive surface turbulence can exacerbate foaming. Adjust the agitator design or speed to minimize this.

  • Select Surfactant Carefully: Some surfactants have a greater tendency to foam than others. If possible, select a low-foaming emulsifier.

Data Presentation

Table 1: Influence of Key Parameters on this compound Emulsion Properties

ParameterIncrease in Parameter Leads to:Potential Issues
Initiator Concentration - Increased polymerization rate- Decreased molecular weight- Potentially smaller particle size and higher viscosity[7][8]- Risk of runaway reaction- Reduced emulsion stability if particle size is too small
Emulsifier Concentration - Smaller particle size- Increased polymerization rate- Improved emulsion stability- Excessive foaming- Increased water sensitivity of the final film
Protective Colloid (PVA) - Increased viscosity (with higher degree of polymerization)[7][8]- Improved emulsion stability- Can lead to excessively high viscosity, making processing difficult
Temperature - Increased polymerization rate[7]- Decreased molecular weight- Risk of runaway reaction- Potential for side reactions and discoloration
Solids Content - Increased viscosity[8]- Increased reactor throughput- Poor heat transfer- High viscosity can lead to processing challenges
pH - Affects initiator decomposition rate (persulfates)[4]- Influences emulsion stability and viscosity[4][9]- Hydrolysis of this compound monomer if pH is not neutral[4]- Poor initiator efficiency

Experimental Protocols

Protocol 1: Standard Batch Emulsion Polymerization of this compound

This protocol provides a general methodology. Concentrations and specific components should be optimized for the desired outcome.

  • Reactor Setup:

    • Equip a glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature control system (e.g., a water bath).

  • Initial Charge:

    • Add deionized water, a protective colloid (e.g., partially hydrolyzed polyvinyl alcohol), an emulsifier (e.g., sodium dodecyl sulfate), and a buffer (e.g., sodium bicarbonate) to the reactor.

    • Begin stirring and purge the system with nitrogen for at least 30 minutes to remove oxygen.

  • Heating and Monomer Addition:

    • Heat the reactor contents to the desired reaction temperature (e.g., 65-75°C).[4][11]

    • Add a small initial portion of the this compound monomer to the reactor.

  • Initiation:

    • Dissolve the initiator (e.g., potassium persulfate) in a small amount of deionized water.

    • Add the initiator solution to the reactor to start the polymerization. An exothermic reaction should be observed.

  • Monomer Feed:

    • Once the initial polymerization has started (indicated by a temperature rise and change in appearance to a milky white emulsion), begin the continuous or semi-continuous feed of the remaining this compound monomer over a period of 2-4 hours.

  • Reaction Completion:

    • After the monomer feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high conversion.

  • Cooling and Characterization:

    • Cool the reactor to room temperature.

    • Collect the final latex and analyze it for solids content, viscosity, particle size, and pH.

Protocol 2: Measurement of Solids Content

  • Sample Preparation: Weigh a clean, dry aluminum pan (W_pan).

  • Add Sample: Add approximately 1-2 grams of the latex emulsion to the pan and record the exact weight (W_initial).

  • Drying: Place the pan in an oven at 105-110°C for at least 2 hours, or until a constant weight is achieved.

  • Final Weighing: Remove the pan from the oven, allow it to cool in a desiccator to prevent moisture absorption, and weigh it again (W_final).

  • Calculation:

    • Weight of dry polymer = W_final - W_pan

    • Weight of wet sample = W_initial - W_pan

    • % Solids Content = (Weight of dry polymer / Weight of wet sample) x 100

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Coagulation/Grit Formation

Start Problem: Coagulation or Grit Observed CheckStab Is Stabilizer System (Emulsifier/Colloid) Adequate? Start->CheckStab CheckAgitation Is Agitation Speed Optimal? CheckStab->CheckAgitation Yes Sol_Stab Action: Increase Stabilizer Concentration CheckStab->Sol_Stab No CheckpH Is pH within Optimal Range (4.5-5.5)? CheckAgitation->CheckpH Yes Sol_Agitation_High Action: Reduce Agitation Speed CheckAgitation->Sol_Agitation_High Too High Sol_Agitation_Low Action: Increase Agitation Speed CheckAgitation->Sol_Agitation_Low Too Low CheckSalt Is Electrolyte Concentration Too High? CheckpH->CheckSalt Yes Sol_pH Action: Adjust with Buffer System CheckpH->Sol_pH No Sol_Salt Action: Reduce Buffer/Salt Content CheckSalt->Sol_Salt Yes End Problem Resolved CheckSalt->End No Sol_Stab->End Sol_Agitation_High->End Sol_Agitation_Low->End Sol_pH->End Sol_Salt->End

Caption: A decision tree for diagnosing and resolving coagulation issues.

Diagram 2: Logical Relationships for Viscosity Control

cluster_params Primary Control Parameters cluster_secondary Influencing Factors Viscosity Emulsion Viscosity Solids Solids Content Solids->Viscosity Directly Proportional PVA Protective Colloid (PVA) - Degree of Polymerization - Degree of Hydrolysis PVA->Viscosity Strong Influence ParticleSize Particle Size ParticleSize->Viscosity Inversely Proportional Initiator Initiator Concentration Initiator->ParticleSize Temp Polymerization Temp. Temp->ParticleSize Emulsifier Emulsifier Conc. Emulsifier->ParticleSize

Caption: Key parameters influencing final emulsion viscosity.

References

identifying and minimizing side reactions during vinyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of vinyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Issue 1: Low Selectivity and High CO2 Formation in Ethylene Acetoxylation

  • Question: My this compound yield is low, and I'm observing significant formation of carbon dioxide. What are the likely causes and how can I mitigate this?

  • Answer: High CO2 formation is the primary side reaction in the vapor-phase acetoxylation of ethylene, resulting from the complete combustion of ethylene and/or acetic acid.[1][2] This is a highly exothermic reaction and can lead to catalyst deactivation.[3]

    Troubleshooting Steps:

    • Optimize Reaction Temperature: Higher temperatures favor the combustion reaction. The optimal temperature range is typically 150-200°C.[4] Exceeding this range can significantly decrease selectivity.[5]

    • Control Oxygen Concentration: Keep the oxygen concentration in the feed gas low, ideally below the flammability limit of ethylene-oxygen mixtures (less than 8%).[6] This minimizes the rate of the combustion side reaction.

    • Catalyst Composition: The catalyst plays a crucial role. Palladium-gold (Pd-Au) alloy catalysts are known to suppress the complete oxidation of ethylene and enhance this compound formation.[1][2] The addition of promoters like potassium acetate (KOAc) can also improve selectivity by preventing the formation of highly oxidized palladium species.[2][7]

    • Reactant Ratios: An excess of ethylene to acetic acid is generally used. A typical molar ratio is around 4:1 (ethylene:acetic acid).[8]

Issue 2: Formation of Acetaldehyde and Ethyl Acetate Byproducts

  • Question: I am detecting significant amounts of acetaldehyde and ethyl acetate in my product mixture. How can I reduce their formation?

  • Answer: Acetaldehyde and ethyl acetate are common byproducts in this compound synthesis.[9] Acetaldehyde can form from the oxidation of ethylene, while ethyl acetate can be produced from the reaction of ethylene with acetic acid and water.

    Troubleshooting Steps:

    • Catalyst Choice: The choice of catalyst and support can influence the formation of these byproducts. Modifying the catalyst with certain promoters can help suppress their formation.

    • Purification: While minimizing their formation during the reaction is ideal, these byproducts are typically removed during the purification process. Fractional distillation is the primary method for separating this compound from acetaldehyde and ethyl acetate.[10] Extractive distillation using acetic acid as a solvent can also be employed to improve the separation of this compound and ethyl acetate.[1]

    • Reaction Conditions: Fine-tuning the reaction temperature and pressure can also impact the formation rates of these byproducts.

Issue 3: Runaway Reaction and Polymerization

  • Question: I observed a rapid and uncontrolled increase in temperature and pressure in my reactor. What is happening and how can I prevent it?

  • Answer: This indicates a runaway reaction, which can be extremely dangerous. In this compound synthesis, this is often due to uncontrolled polymerization of the this compound monomer, which is a highly exothermic process.[11] This can be initiated by impurities, high temperatures, or the absence of a polymerization inhibitor.[10]

    Troubleshooting Steps:

    • Inhibitor Addition: Always add a suitable polymerization inhibitor, such as hydroquinone, to the crude this compound after synthesis and during storage to prevent spontaneous polymerization.[11]

    • Temperature Control: Strict temperature control is critical. Ensure your cooling system is functioning effectively to dissipate the heat generated by the main reaction and prevent thermal runaway.[11]

    • Oxygen Control: While oxygen is a reactant, its concentration must be carefully controlled. In the storage of purified this compound, oxygen should be excluded to prevent polymerization.[12]

    • Purity of Reactants: Ensure the purity of your reactants, as certain impurities can act as initiators for polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions in the industrial synthesis of this compound from ethylene?

A1: The primary side reaction is the complete combustion of ethylene to carbon dioxide and water. Other significant byproducts include ethyl acetate, acetaldehyde, and small amounts of ethylene glycol diacetates.[9][13]

Q2: What are the common byproducts in the synthesis of this compound from acetylene?

A2: The main byproducts in the acetylene route are acetaldehyde and crotonaldehyde.[11]

Q3: How does the catalyst composition affect the selectivity of this compound synthesis?

A3: In the ethylene-based process, palladium-gold (Pd-Au) catalysts are superior to palladium-only catalysts in terms of selectivity. Gold is believed to isolate active palladium sites, which suppresses the deep oxidation of ethylene to CO2.[3] Promoters like potassium acetate (KOAc) are also crucial as they can prevent the formation of less selective palladium species and help maintain the catalyst's activity.[7]

Q4: What is the role of pressure in this compound synthesis?

A4: The reaction is typically carried out at elevated pressures (e.g., 5-9 bar).[14] Increasing the pressure can enhance the reaction rate; however, it may negatively affect selectivity by favoring the combustion of ethylene.[5]

Q5: How can I analyze the purity of my synthesized this compound and quantify the byproducts?

A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for analyzing the product mixture. This allows for the separation and quantification of this compound, unreacted starting materials, and various byproducts.

Quantitative Data on Side Reactions

The following tables summarize the impact of reaction conditions on product distribution and selectivity.

Table 1: Effect of Acetylene to Acetic Acid Molar Ratio on this compound Synthesis (Acetylene Route) [15]

C₂H₂:CH₃COOH Molar RatioConversion of CH₃COOH (%)Selectivity to this compound (%)
1:178.880.2
2:182.086.2
3:183.890.0
4:185.493.4
5:192.577.8
6:196.268.0

Table 2: Effect of Temperature on this compound Synthesis (Acetylene Route) [15]

Temperature (°C)Conversion of CH₃COOH (%)Selectivity to this compound (%)
15075.285.1
17080.590.3
18085.493.4
20088.289.5
22091.382.6
24094.676.4

Table 3: Influence of Catalyst Promoter on Selectivity (Ethylene Route) [16]

CatalystSelectivity to this compound (%)
Pd₀.₈Au₀.₂/SiO₂69.2
KOAc/Pd₀.₈Au₀.₂/SiO₂89.0

Experimental Protocols

Protocol 1: Vapor-Phase Synthesis of this compound from Ethylene and Acetic Acid

This protocol is adapted from a standard laboratory procedure for the acetoxylation of ethylene.

Materials:

  • Catalyst: 1.0 wt% Pd, 0.5 wt% Au on a silica support

  • Reactants: Ethylene (high purity), Acetic Acid (glacial), Oxygen, Nitrogen (as an inert diluent)

Catalyst Preparation:

  • Impregnate the silica support with an aqueous solution of palladium and gold precursors (e.g., H₂PdCl₄ and HAuCl₄).

  • Dry the impregnated support at 120°C.

  • Calcine the material in air at approximately 350°C.

  • Reduce the catalyst in a stream of hydrogen.

  • Impregnate the reduced catalyst with an aqueous solution of potassium acetate.

  • Dry the final catalyst at 120°C.

Experimental Setup:

  • A fixed-bed tubular reactor is loaded with the prepared catalyst.

  • The reactor is heated to the desired reaction temperature (e.g., 180°C) under a flow of nitrogen.

  • Ethylene, vaporized acetic acid, and oxygen are mixed with nitrogen and fed into the reactor. A typical feed composition is 40-60% ethylene, 15-25% acetic acid, and 5-8% oxygen.

  • The total pressure is maintained at 5-9 bar.

  • The product stream exiting the reactor is cooled to condense the liquid products (this compound, water, and unreacted acetic acid).

  • The composition of the gaseous and liquid product streams is analyzed using gas chromatography (GC).

Visualizations

Reaction Pathway for Ethylene Acetoxylation

ReactionPathway cluster_catalyst Pd-Au Catalyst Surface Ethylene Ethylene (C₂H₄) AdsorbedEthylene Adsorbed Ethylene Ethylene->AdsorbedEthylene + Pd/Au AceticAcid Acetic Acid (CH₃COOH) AdsorbedAcetate Adsorbed Acetate AceticAcid->AdsorbedAcetate + Pd/Au - H⁺ CO2 Carbon Dioxide (CO₂) AceticAcid->CO2 + O₂ (Combustion) Oxygen Oxygen (O₂) Water Water (H₂O) Acetoxyethyl Acetoxyethyl Intermediate AdsorbedEthylene->Acetoxyethyl AdsorbedEthylene->CO2 + O₂ (Combustion) AdsorbedAcetate->Acetoxyethyl VinylAcetate This compound Acetoxyethyl->VinylAcetate β-hydride elimination

Caption: Main and side reaction pathways in ethylene acetoxylation.

Troubleshooting Logic for Low this compound Yield

Troubleshooting Start Low this compound Yield HighCO2 High CO₂ formation? Start->HighCO2 HighByproducts High Acetaldehyde/ Ethyl Acetate? HighCO2->HighByproducts No Temp Check Temperature (150-200°C) HighCO2->Temp Yes Runaway Runaway Reaction/ Polymerization? HighByproducts->Runaway No Purification Optimize Purification (Distillation) HighByproducts->Purification Yes Inhibitor Add Inhibitor (e.g., Hydroquinone) Runaway->Inhibitor Yes O2 Check O₂ Concentration (<8%) Temp->O2 Catalyst Evaluate Catalyst (Pd-Au, KOAc) O2->Catalyst Conditions Adjust Reaction Conditions Purification->Conditions Cooling Verify Cooling System Inhibitor->Cooling

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Vinyl Acetate Thermal and Oxidative Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the thermal and oxidative stability of vinyl acetate.

Frequently Asked Questions (FAQs)

Q1: Why is the thermal and oxidative stability of this compound a critical concern?

A1: this compound is a reactive monomer prone to spontaneous, exothermic polymerization, which can be accelerated by heat, light, oxygen, and impurities.[1][2] Uncontrolled polymerization can lead to a dangerous runaway reaction, generating significant heat and pressure that may exceed the limits of storage vessels, potentially causing explosions.[2] Furthermore, degradation can alter the purity of the monomer, impacting the quality and consistency of resulting polymers and products.[3]

Q2: What are the primary factors that negatively impact this compound stability?

A2: The primary factors are:

  • Heat: Elevated temperatures significantly increase the rate of polymerization.[1] this compound should be stored in a cool environment, typically between 2°C and 8°C.[1]

  • Oxygen: Oxygen can react with this compound to form peroxides, which are unstable and can act as initiators for polymerization.[1][4] The presence of oxygen can have a detrimental effect on the thermal stability of this compound, even when an inhibitor like hydroquinone is present.[4]

  • Light: UV light can initiate free radical polymerization.[1] Storage containers should be opaque or stored in dark conditions.

  • Impurities: Contaminants, especially traces of polymerization initiators or catalysts from recycling processes, can trigger polymerization.[2][5] Acetaldehyde, an impurity, is a peroxide former and can contribute to instability.[4]

  • Improper Storage Materials: Contact with materials like carbon steel can accelerate the consumption of inhibitors.[2]

Q3: What are the common degradation products of this compound?

A3: Under thermal or oxidative stress, this compound can degrade or react to form several products:

  • Polythis compound (PVAc): The primary product of polymerization.[6]

  • Acetic Acid and Acetaldehyde: Formed through hydrolysis.[7][8] The thermal degradation of polythis compound also primarily yields acetic acid.[9][10]

  • Peroxides: Formed in the presence of oxygen, these are unstable and can initiate polymerization.[1][4]

  • Carbon Oxides (CO, CO2): Products of combustion.[11]

Q4: What is the role of an inhibitor in this compound, and which are commonly used?

A4: An inhibitor is a radical scavenger added to the monomer to prevent the accumulation of thermally produced free radicals, thus providing thermal stability and preventing spontaneous polymerization.[2][4] The most common inhibitor for this compound is hydroquinone (HQ).[2] Commercial grades are typically supplied with 3-7 ppm of HQ for short-term storage or 12-17 ppm for longer-term storage.[2] Butylated hydroxyanisole (BHA) is another effective, food-grade stabilizer.[12]

Q5: What are the recommended storage and handling procedures for this compound?

A5: To ensure stability and safety, follow these procedures:

  • Temperature Control: Store in a cool, well-ventilated place, ideally refrigerated.[1][11] Keep temperatures below 37.8°C (100°F).[13]

  • Inert Atmosphere: While some inhibitors require oxygen to be effective, for this compound stabilized with hydroquinone, storage under an inert atmosphere like dry nitrogen is recommended to achieve optimal thermal stability.[4]

  • Avoid Ignition Sources: this compound is highly flammable with a flash point of -8°C.[11][14] Keep it away from heat, sparks, open flames, and static discharge sources.[15][16] All equipment must be properly grounded.[17]

  • Container Integrity: Keep containers tightly closed to prevent exposure to oxygen and moisture.[15] Avoid glass containers for storage.[13]

Troubleshooting Guide

Problem 1: My this compound monomer appears yellow or has solidified in the storage container.

  • Potential Cause: This indicates that polymerization has occurred. This could be due to inhibitor depletion, exposure to high temperatures, light, or oxygen, or the presence of contaminants.

  • Solution:

    • DO NOT ATTEMPT TO USE. The material is no longer pure this compound monomer.

    • Safety First: Handle the container with extreme caution. If the container is bulging or warm, a runaway reaction may be in progress. Evacuate the area and contact safety personnel immediately.

    • Review Storage Conditions: Verify that storage temperatures have been consistently maintained within the recommended range. Check for any potential exposure to light or air.

    • Check Inhibitor Certificate of Analysis: Confirm the inhibitor concentration from the supplier. If the monomer has been stored beyond its recommended shelf life, the inhibitor may be depleted.[2]

    • Dispose Properly: Dispose of the polymerized material according to your institution's hazardous waste guidelines.

Problem 2: I am observing inconsistent results or an unexpectedly low decomposition temperature in my Thermogravimetric Analysis (TGA).

  • Potential Cause 1: Sample Preparation. The weight and form of the sample can affect heat transfer and the resulting TGA curve. Using a sample weight over 10 mg can lead to abnormal TGA behavior.[18]

  • Solution 1: Use a consistent, small sample mass (e.g., 1-10 mg) for all experiments.[10][18] Ensure the sample is spread thinly and evenly in the TGA pan.

  • Potential Cause 2: Residual Monomer or Emulsifier. If analyzing a polymer (PVAc or EVA), residual monomer or other volatile components can cause initial weight loss at lower temperatures.[9]

  • Solution 2: Perform an initial isothermal hold at a temperature below the degradation onset (e.g., 120-200°C) to drive off any volatile impurities before starting the main temperature ramp.[9]

  • Potential Cause 3: Oxidative Degradation. If running the TGA in an air or oxygen atmosphere, oxidative degradation will occur at a lower temperature than thermal degradation in an inert atmosphere (e.g., nitrogen).[9]

  • Solution 3: Ensure you are using the correct atmosphere for your desired analysis. For purely thermal stability, use an inert gas like nitrogen. For oxidative stability, use a controlled air or oxygen flow. Compare results to understand the difference.

Problem 3: The Oxidation Induction Time (OIT) from my DSC experiment is shorter than expected, indicating poor stability.

  • Potential Cause 1: Insufficient Inhibitor. The material may have a lower concentration of stabilizer than required for the application.

  • Solution 1: Verify the inhibitor concentration with the supplier. If possible, have the concentration analytically determined. Consider adding a compatible stabilizer if your experimental protocol allows.

  • Potential Cause 2: Presence of Pro-oxidants. Impurities, such as certain metal ions or peroxides, can accelerate oxidation and shorten the OIT.

  • Solution 2: Use high-purity this compound for your experiments. Ensure all labware is scrupulously clean. If recycling monomer, ensure it is properly purified to remove any traces of initiators.[5]

  • Potential Cause 3: Test Temperature is Too High. OIT is highly dependent on the isothermal test temperature. A higher temperature will result in a shorter OIT.[19]

  • Solution 3: Ensure your test temperature is appropriate and consistent with standard methods or previous experiments for valid comparison. If the OIT is too short (e.g., <5 minutes), consider reducing the isothermal temperature by 10-20°C.[19]

Quantitative Data Summary

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference
Boiling Point72.7 °C[6]
Melting Point-93.5 °C[6]
Flash Point-8 °C (Closed Cup)[11][14]
Auto-ignition Temperature402 - 427 °C[11][13]
Heat of Polymerization (ΔHp)-1036 J/g[2]
Onset of Thermal Polymerization (100% VAM)~93.5 °C[20]

Table 2: Thermal Decomposition Stages of Polythis compound (PVAc) in TGA

StageTemperature Range (Inert Atmosphere)Mass LossPrimary Product EvolvedReference
1. Deacetylation300 - 400 °C~60-70%Acetic Acid[9]
2. Polyene Degradation400 - 500 °C~30-40%Unsaturated/Aromatic Residues[9]

Experimental Protocols

Methodology 1: Thermogravimetric Analysis (TGA) for Thermal Stability

  • Objective: To determine the thermal degradation profile of this compound or polythis compound.

  • Instrumentation: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

    • Place a small, accurately weighed sample (3-10 mg) into a TGA crucible (e.g., platinum or alumina).[9]

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 25-100 mL/min).[9]

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).[9]

    • Record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of a weight loss step indicates the beginning of thermal degradation. The temperature of the maximum rate of weight loss (from the derivative curve, DTG) is also a key data point.

Methodology 2: Dynamic Oxidation Induction Time (OIT) by DSC

  • Objective: To assess the oxidative stability of a material by determining the time to the onset of exothermic oxidation under isothermal conditions.[21]

  • Instrumentation: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Calibrate the DSC for temperature and heat flow.

    • Place a small sample (5-10 mg) in an open aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Heat the sample under an inert nitrogen atmosphere to a specific isothermal temperature (e.g., 180-210°C).[21] The temperature should be high enough to induce oxidation in a reasonable time frame.[19]

    • Once the isothermal temperature is stable, switch the purge gas from nitrogen to oxygen or air at the same flow rate.[21]

    • Hold the sample at this temperature and record the heat flow until the exothermic oxidation peak is observed.

  • Data Analysis: The OIT is the time interval from when the oxygen/air atmosphere is introduced to the onset of the exothermic peak on the DSC curve.[19] A longer OIT indicates greater oxidative stability.

Visualizations

Experimental_Workflow_TGA cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep1 Calibrate TGA prep2 Weigh Sample (3-10 mg) prep1->prep2 exp1 Load Sample into TGA prep2->exp1 exp2 Purge with Nitrogen exp1->exp2 exp3 Heat at Constant Rate (e.g., 10°C/min) exp2->exp3 an1 Record Weight vs. Temp exp3->an1 an2 Plot TGA/DTG Curves an1->an2 an3 Determine Onset of Decomposition an2->an3

Caption: Workflow for a typical TGA experiment to assess thermal stability.

Troubleshooting_Polymerization start Unexpected Polymerization Observed in Monomer q1 Is container warm or bulging? start->q1 action_evacuate CRITICAL: Runaway Reaction Possible. Evacuate & Contact Safety Personnel. q1->action_evacuate Yes action_investigate Investigate Cause of Polymerization q1->action_investigate No check_temp Review Storage Temperature Logs action_investigate->check_temp check_age Check Monomer Age & Inhibitor Certificate action_investigate->check_age check_light Assess for Light/ Air Exposure action_investigate->check_light dispose Dispose of Material per Safety Guidelines check_temp->dispose check_age->dispose check_light->dispose

Caption: Troubleshooting flowchart for unexpected this compound polymerization.

Stability_Factors center This compound Stability heat Heat center->heat decreases oxygen Oxygen center->oxygen decreases light UV Light center->light decreases impurities Impurities center->impurities decreases inhibitor Inhibitor (e.g., HQ) center->inhibitor increases storage Inert Atmosphere center->storage increases

References

effect of impurities on the kinetics of vinyl acetate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vinyl Acetate Polymerization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities on the kinetics of this compound polymerization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound polymerization is not initiating. What are the potential causes related to impurities?

A1: Failure to initiate can be caused by the presence of inhibitors. This compound monomer (VAM) is typically stabilized with an inhibitor, such as hydroquinone (HQ), to prevent spontaneous polymerization during transport and storage.[1][2][3] It is crucial to remove the inhibitor before initiating the polymerization.

  • Troubleshooting Steps:

    • Verify Inhibitor Removal: Ensure that your monomer purification procedure (e.g., distillation, washing with an alkaline solution, or passing through an inhibitor removal column) is effective.

    • Check for Oxygen: While oxygen can sometimes participate in initiation, its presence can also lead to the formation of peroxides that may affect the reaction in an uncontrolled manner.[4] Storing the monomer under a dry nitrogen atmosphere is recommended for optimal thermal stability.[1]

    • Analyze for Contaminants: Contaminants from storage containers or previous processes can act as inhibitors.[5]

Q2: I'm observing a slower than expected polymerization rate. What impurities could be responsible?

A2: A reduced polymerization rate can be attributed to the presence of certain impurities that act as retarders or chain transfer agents.

  • Potential Impurities and their Effects:

    • Oxygen: Can act as an inhibitor or retarder in free-radical polymerization.[4][5]

    • Acetic Acid: While often present as a diluent, high concentrations can affect the reaction kinetics.[4]

    • Water: The presence of humidity can lead to the hydrolysis of this compound, producing acetic acid and acetaldehyde, which can alter the monomer quality.[1]

    • Acetaldehyde: Can act as a chain transfer agent, potentially reducing the rate of polymerization and the molecular weight of the resulting polymer.[6]

Q3: The molecular weight of my polythis compound is lower than anticipated. What could be the cause?

A3: A lower molecular weight is often a result of premature chain termination or an increased rate of chain transfer reactions.

  • Common Causes:

    • Acetaldehyde: This is a significant chain transfer agent in this compound polymerization.[6]

    • Solvents: The choice of solvent can influence the degree of chain transfer. For example, solution polymerization in solvents like methanol can lead to chain transfer.[7]

    • High Initiator Concentration: While not an impurity, an excessively high initiator-to-monomer ratio can lead to the formation of more polymer chains that terminate at a lower molecular weight.[8]

Q4: My polymerization reaction is proceeding too quickly and is difficult to control. What impurities might be accelerating the reaction?

A4: Uncontrolled and rapid polymerization, often leading to a runaway reaction, can be triggered by certain impurities that act as initiators or by the absence of inhibitors.[9][10]

  • Potential Accelerants:

    • Peroxides: Formed from the reaction of this compound with oxygen, these can act as initiators.[1]

    • Absence of Inhibitor: Recycled monomers that have not had the inhibitor replenished are susceptible to spontaneous polymerization.[1][9][10]

    • Metallic Impurities: Rust (Fe2O3) and other metal oxides from storage containers can potentially influence the reaction.[4]

Q5: How can I detect and quantify common impurities in my this compound monomer?

A5: Gas chromatography (GC) is the most common and effective method for identifying and quantifying volatile organic impurities in this compound.[3][11]

  • Recommended Analytical Techniques:

    • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used method for quantifying organic compounds.[3][12][13]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities.[3][11]

    • UV-Vis Spectrophotometry: Can be used for quantifying specific impurities like hydroquinone.[14]

Quantitative Data Summary

The following table summarizes the typical specifications for this compound monomer and the impact of common impurities.

ImpurityTypical ConcentrationEffect on Polymerization Kinetics
Acetaldehyde < 100 ppm[15][16]Chain transfer agent; reduces molecular weight and may affect rate.[6]
Acetic Acid < 60 ppm[15][16]Can act as a diluent; high concentrations may alter kinetics.[4]
Water < 200 ppm[15][16]Can lead to hydrolysis of this compound.[1]
Hydroquinone (Inhibitor) 3 - 17 ppm[1][2]Prevents premature polymerization. Must be removed before reaction.
Oxygen VariableCan act as an inhibitor/retarder or form initiating peroxides.[4][5]
Methyl Acetate < 100 ppm[16]Generally considered a minor impurity with minimal effect at low levels.
Ethyl Acetate < 200 ppm[16]Similar to methyl acetate, considered a minor impurity.

Experimental Protocols

Protocol 1: Quantification of Organic Impurities in this compound by GC-FID

This protocol is adapted from standard gas chromatography methods.[2][11]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5) is suitable for separating this compound from common impurities like acetaldehyde, methyl acetate, and ethyl acetate.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold at 150°C for 2 minutes.

  • Injector and Detector Temperatures:

    • Injector: 200°C

    • Detector: 250°C

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methylene chloride) if necessary.

  • Calibration: Prepare a series of calibration standards containing known concentrations of the impurities of interest (e.g., acetaldehyde, acetic acid, methyl acetate, ethyl acetate) in the chosen solvent.

  • Analysis: Inject a known volume of the sample and calibration standards into the GC. Identify and quantify the impurities by comparing their retention times and peak areas to those of the standards.

Protocol 2: Determination of Hydroquinone Content by UV-Vis Spectrophotometry

This method provides a rapid way to determine the concentration of the hydroquinone inhibitor.[14]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Methanol.

  • Procedure:

    • Prepare a series of standard solutions of hydroquinone in methanol with concentrations ranging from 0.5 to 25 ppm.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance for hydroquinone (approximately 293 nm), using methanol as a blank.

    • Create a calibration curve by plotting absorbance versus concentration.

    • Prepare a solution of the this compound sample in methanol.

    • Measure the absorbance of the sample solution at 293 nm.

    • Determine the concentration of hydroquinone in the sample by using the calibration curve.

Visualizations

Impurity_Effects cluster_impurities Common Impurities cluster_effects Effects on Polymerization Acetaldehyde Acetaldehyde Reduced Molecular Weight Reduced Molecular Weight Acetaldehyde->Reduced Molecular Weight Chain Transfer Oxygen Oxygen Slower Rate Slower Rate Oxygen->Slower Rate Retardation Hydroquinone Hydroquinone Inhibition Inhibition Hydroquinone->Inhibition Radical Scavenging Water Water Altered Monomer Quality Altered Monomer Quality Water->Altered Monomer Quality Hydrolysis Acetic Acid Acetic Acid Acetic Acid->Altered Monomer Quality Hydrolysis Product

Caption: Effects of common impurities on this compound polymerization.

Troubleshooting_Workflow cluster_symptoms cluster_causes start Polymerization Issue Observed issue Identify Symptom start->issue no_init No Initiation issue->no_init No Reaction slow_rate Slow Rate issue->slow_rate Slow Reaction low_mw Low Molecular Weight issue->low_mw Poor Polymer Properties inhibitor Check Inhibitor Level no_init->inhibitor oxygen Check for Oxygen slow_rate->oxygen chain_transfer Analyze for Chain Transfer Agents (e.g., Acetaldehyde) low_mw->chain_transfer solution Purify Monomer / Adjust Conditions inhibitor->solution oxygen->solution chain_transfer->solution

Caption: Troubleshooting workflow for common polymerization issues.

References

Navigating the Scale-Up of Laboratory-Scale Vinyl Acetate Polymerization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers, scientists, and drug development professionals transitioning their laboratory-scale vinyl acetate polymerization processes to larger scales. It addresses common challenges through troubleshooting guides and frequently asked questions, offering practical solutions and detailed experimental protocols.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

Scaling up this compound polymerization from the benchtop to pilot or production scale introduces complexities that can impact reaction kinetics, product quality, and safety. This guide provides solutions to common problems encountered during this transition.

Problem Potential Cause Recommended Solution
Poor Heat Dissipation & Thermal Runaway The surface-area-to-volume ratio decreases as the reactor size increases, leading to inefficient heat removal. The highly exothermic nature of this compound polymerization can result in a rapid temperature increase.[1][2]- Implement a more efficient cooling system (e.g., jacketed reactor with a high-flow cooling fluid, internal cooling coils).- Utilize a semi-batch or continuous process where the monomer is fed gradually to control the rate of heat generation.[3] - Employ a lower initial reaction temperature.- Reduce the initiator concentration to slow down the reaction rate.
Increased Viscosity & Poor Mixing As the polymer concentration increases, the viscosity of the reaction medium can rise significantly, leading to inadequate mixing, localized overheating, and a broad molecular weight distribution.[4]- Select an agitator design (e.g., anchor, turbine) appropriate for high-viscosity fluids.- Increase the agitation speed, ensuring it doesn't cause excessive shear that could degrade the polymer.- Consider a solution polymerization approach using a suitable solvent to maintain a lower viscosity.[5]
Incomplete Monomer Conversion Insufficient mixing, improper initiator concentration, or non-optimal temperature can lead to unreacted this compound monomer in the final product.[6]- Optimize the initiator concentration and reaction temperature to ensure a steady and complete reaction.- Extend the reaction time to allow for maximum monomer conversion.[1] - Improve agitation to ensure proper dispersion of the monomer and initiator.- Consider a post-polymerization step with the addition of a chaser initiator.
Polymer Coagulation & Fouling Instability of the polymer particles in emulsion or suspension polymerization can lead to the formation of coagulum and fouling on the reactor walls and agitator.[2]- Optimize the type and concentration of the stabilizer (e.g., surfactant, protective colloid).- Ensure a consistent and appropriate agitation speed to maintain particle dispersion.- Control the reaction temperature to prevent particle agglomeration.- Maintain the correct pH of the reaction medium.[1]
Foaming High agitation speeds and the presence of surfactants in emulsion polymerization can lead to excessive foam formation, which can carry unreacted monomer out of the reactor and cause safety hazards.- Add an appropriate antifoaming agent at the beginning of the polymerization.- Optimize the agitation speed to minimize air entrapment.- Ensure the reactor is not overfilled.
Batch-to-Batch Inconsistency Minor variations in raw material quality, feeding rates, and temperature profiles can be amplified at a larger scale, leading to significant differences in product properties between batches.[1]- Implement strict quality control on all raw materials.- Utilize automated control systems for precise temperature and feed rate management.- Develop and adhere to a detailed and robust Standard Operating Procedure (SOP).- Monitor the reaction progress using in-line analytical techniques.

Frequently Asked Questions (FAQs)

1. How does the choice of initiator affect the scale-up process?

The initiator concentration directly influences the polymerization rate and the molecular weight of the resulting polymer. In free radical polymerization, the rate is proportional to the square root of the initiator concentration.[5] When scaling up, simply maintaining the same weight percentage of initiator can lead to a much faster and more exothermic reaction due to the larger volume. It is crucial to adjust the initiator concentration to manage the heat evolution and achieve the desired polymer properties.

2. What are the key considerations for agitation when scaling up?

Effective agitation is critical for maintaining a homogeneous reaction mixture, ensuring efficient heat transfer, and preventing localized "hot spots." As the reactor volume increases, achieving uniform mixing becomes more challenging. The type of agitator (e.g., paddle, turbine, anchor), its speed, and its position within the reactor must be carefully selected based on the expected viscosity of the reaction medium. Inadequate agitation can lead to a broad molecular weight distribution, incomplete monomer conversion, and polymer fouling.

3. How can I control the molecular weight of the polythis compound during scale-up?

Several factors influence the molecular weight of the polymer. Increasing the initiator concentration will generally lead to a lower molecular weight. The reaction temperature also plays a role, with higher temperatures typically resulting in lower molecular weights. Chain transfer agents can be added to the reaction mixture to control the molecular weight. Additionally, the choice of solvent in solution polymerization can impact the final molecular weight.[7]

4. What are the advantages of using a semi-batch process for scale-up?

A semi-batch process, where the monomer is fed into the reactor over time, offers several advantages for scaling up exothermic polymerizations like that of this compound. It allows for better control of the reaction rate and heat generation, reducing the risk of a thermal runaway. This method also helps to maintain a low concentration of monomer in the reactor at any given time, which can lead to a more uniform polymer and reduce the likelihood of side reactions.

5. How do I ensure the stability of the emulsion at a larger scale?

In emulsion polymerization, the stability of the latex particles is crucial. The choice and concentration of the surfactant or protective colloid are key parameters. When scaling up, it is important to maintain the appropriate ratio of stabilizer to monomer and to ensure uniform dispersion through effective agitation. The pH and ionic strength of the aqueous phase should also be carefully controlled, as they can affect the stability of the emulsion.[1]

Quantitative Data on Scale-Up Parameters

The following table summarizes the impact of key parameters on the properties of polythis compound during polymerization. This data can serve as a starting point for optimizing your scale-up process.

ParameterCondition 1Result 1Condition 2Result 2Reference
Initiator/Monomer (I/M) Ratio (by weight) I/M = 0.05Conversion: 85%Viscosity: 180 cPMolecular Weight: 35,000 g/mol I/M = 0.25Conversion: 95%Viscosity: 120 cPMolecular Weight: 20,000 g/mol [8]
Reaction Temperature 60 °CPolymerization Time: >100 min90 °CPolymerization Time: ~15 min
Monomer Concentration (in solution polymerization) 30% in TolueneLower Rate of Polymerization70% in TolueneHigher Rate of Polymerization[5]
Solid Content (in emulsion) 45%Lower Viscosity55%Higher Viscosity[1]

Experimental Protocols

Laboratory-Scale Emulsion Polymerization of this compound

This protocol provides a general procedure for the emulsion polymerization of this compound on a laboratory scale. It can be adapted and optimized for specific requirements.

Materials:

  • This compound (monomer), inhibitor removed

  • Deionized Water

  • Potassium Persulfate (initiator)

  • Sodium Bicarbonate (buffer)

  • Surfactant (e.g., Sodium Lauryl Sulfate)

  • Protective Colloid (e.g., Polyvinyl Alcohol)

  • Nitrogen gas supply

Equipment:

  • Jacketed glass reactor (1 L) equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling circulator

  • Monomer feed pump or dropping funnel

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure all connections are secure. Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

  • Initial Charge: In the reactor, combine the deionized water, surfactant, protective colloid, and sodium bicarbonate. Begin stirring at a moderate speed (e.g., 200-300 rpm).

  • Heating: Heat the reactor contents to the desired reaction temperature (typically 60-80 °C) using the circulator.

  • Initiator Addition: Once the temperature has stabilized, add the potassium persulfate initiator to the reactor.

  • Monomer Feed: Begin the continuous addition of the this compound monomer to the reactor over a period of 2-3 hours. Maintain a constant temperature and stirring speed throughout the addition.

  • Reaction Completion: After the monomer feed is complete, continue to stir the reaction mixture at the set temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling: Cool the reactor contents to room temperature.

  • Characterization: Analyze the resulting polythis compound latex for properties such as solid content, viscosity, particle size, and molecular weight.[1]

Visualizing the Polymerization Process

The following diagrams illustrate the key stages of free-radical polymerization and the critical considerations for a successful scale-up.

free_radical_polymerization Initiator Initiator (e.g., Peroxide) Radical Free Radicals Initiator->Radical Decomposition (Heat) Growing_Chain Propagating Polymer Chain Radical->Growing_Chain Initiation Monomer This compound Monomer Monomer->Growing_Chain Propagation Growing_Chain->Growing_Chain Termination Termination Growing_Chain->Termination Polymer Polythis compound (PVAc) Termination->Polymer

Caption: Free-radical polymerization of this compound.

scale_up_considerations Scale_Up Scale-Up Process Heat_Transfer Heat Transfer Scale_Up->Heat_Transfer Mixing Mixing & Agitation Scale_Up->Mixing Kinetics Reaction Kinetics Scale_Up->Kinetics Reproducibility Reproducibility Scale_Up->Reproducibility Product_Quality Product Quality Heat_Transfer->Product_Quality Mixing->Product_Quality Viscosity Viscosity Control Mixing->Viscosity Kinetics->Product_Quality Viscosity->Mixing Reproducibility->Product_Quality

Caption: Key considerations for scaling up polymerization.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Vinyl Acetate Purity by Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of vinyl acetate purity is critical for ensuring product quality, reaction efficiency, and safety. Gas chromatography (GC) is a widely adopted technique for this purpose, offering high resolution and sensitivity. However, alternative methods such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and classical titration also provide viable approaches for purity assessment. This guide presents an objective comparison of these techniques, supported by experimental data and detailed methodologies, to assist in selecting the most suitable method for your analytical needs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance metrics for the quantitative analysis of this compound purity using Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Saponification Titration. It is important to note that the data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Table 1: Performance Comparison of Analytical Methods for this compound Purity

ParameterGas Chromatography (GC-FID)Quantitative NMR (¹H-NMR)Saponification Titration
Principle Separation based on volatility and polarity, followed by flame ionization detection.Quantification based on the integral of specific proton signals relative to an internal standard.Saponification of the ester followed by back-titration of excess alkali.
Purity (%) Typically ≥99.9%[1][2]High purity determination feasibleMeasures total ester content
Precision High (RSD: 2.5% - 4.9%)High (Repeatability RSD < 5%)[3]Moderate to High
Selectivity High; resolves structurally similar impurities.High; distinguishes different functional groups.Low; susceptible to interference from other esters or acidic/basic impurities.
Sensitivity High (LOD: ~3 mg/kg)[4]ModerateLow
Analysis Time ~15-30 minutes per sample~10-15 minutes per sample~30-60 minutes per sample
Sample Prep Simple dilutionSimple dissolution in deuterated solventMore involved (reagent preparation, reflux)
Key Advantages Excellent for impurity profilingNon-destructive, provides structural informationLow cost, simple equipment
Key Limitations Requires volatile and thermally stable analytesLower sensitivity than GCLabor-intensive, less specific

Table 2: Common Impurities in this compound Identified by GC [5][6]

ImpurityChemical FormulaTypical Retention Time (min)
Methyl AcetateC₃H₆O₂~12.52
Ethyl AcetateC₄H₈O₂~15.86
Vinyl PropionateC₅H₈O₂~18.49

Experimental Protocols

Gas Chromatography (GC-FID) Method

This method is suitable for the determination of this compound purity and the quantification of volatile organic impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methylene chloride or acetone).

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-INNOWAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • The purity of this compound is determined using the area normalization method. The percentage of each component is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

  • For higher accuracy, relative response factors can be determined for known impurities and used in the calculation. A purity of 99.90% with an expanded uncertainty of 0.30% has been reported using a mass balance method with GC-FID for impurity determination.[5]

Quantitative ¹H-NMR Spectroscopy Method

This method provides a direct measurement of this compound purity against a certified internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into an NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently mix to dissolve.

2. Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Probe: Standard 5 mm probe.

  • Parameters:

    • Acquisition time: ≥ 3 seconds.

    • Relaxation delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 15-30 seconds for quantitative analysis).

    • Number of scans: 8 or 16.

3. Data Analysis:

  • Identify the characteristic signals for this compound (e.g., vinyl protons at ~7.27, 4.87, and 4.57 ppm, and the methyl protons at ~2.11 ppm in CDCl₃) and the internal standard.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    A study comparing a ¹H-NMR internal standard method to a classical hydrolysis method for this compound content in VAE emulsions showed close agreement (37.44% by NMR vs. 37.30% by the classical method), with a repeatability RSD of less than 5%.[3]

Saponification Titration Method

This classical method determines the purity of this compound by measuring its ester content.

1. Reagents:

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution.

  • 0.5 M Hydrochloric Acid (HCl) standard solution.

  • Phenolphthalein indicator solution.

  • Ethanol (95%).

2. Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a 250 mL conical flask with a ground glass joint.

  • Add 25.0 mL of 0.5 M ethanolic KOH solution and 25 mL of ethanol.

  • Attach a reflux condenser and heat the mixture in a water bath for 1 hour.

  • Allow the flask to cool to room temperature.

  • Add a few drops of phenolphthalein indicator and titrate the excess KOH with the 0.5 M HCl standard solution until the pink color disappears.

  • Perform a blank titration under the same conditions without the this compound sample.

3. Data Analysis:

  • Calculate the purity of this compound using the following formula:

    Purity (%) = [((V_blank - V_sample) * M_HCl * MW_VA) / (m_sample * 1000)] * 100

    Where:

    • V_blank = Volume of HCl used for the blank titration (mL)

    • V_sample = Volume of HCl used for the sample titration (mL)

    • M_HCl = Molarity of the HCl solution

    • MW_VA = Molecular weight of this compound (86.09 g/mol )

    • m_sample = Mass of the this compound sample (g)

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh Weigh this compound Dilute Dilute in Solvent Weigh->Dilute Inject Inject into GC Dilute->Inject Separate Separation in Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Result Result Calculate->Result

Caption: Experimental workflow for GC-FID purity analysis of this compound.

Method_Comparison cluster_gc Gas Chromatography cluster_nmr Quantitative NMR cluster_titration Titration GC_P High Precision & Sensitivity GC_S Excellent for Impurity Profiling GC_L Requires Volatile Analytes NMR_P High Precision & Structural Info NMR_S Non-destructive NMR_L Moderate Sensitivity Titr_P Low Cost & Simple Titr_S Measures Total Ester Content Titr_L Low Selectivity & Labor-intensive Purity_Analysis This compound Purity Analysis Purity_Analysis->GC_P Purity_Analysis->NMR_P Purity_Analysis->Titr_P

Caption: Logical comparison of methods for this compound purity analysis.

References

A Comparative Guide to the Reactivity Ratios of Vinyl Acetate with Acrylic Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity ratios of vinyl acetate (VAc) with various acrylic monomers. Understanding these reactivity ratios is crucial for predicting copolymer composition and controlling polymer microstructure, which in turn dictates the final properties of the material. The data presented herein is compiled from peer-reviewed literature and is intended to aid in the rational design and synthesis of copolymers for a range of applications, including drug delivery systems, biomedical devices, and specialty coatings.

I. Comparison of Reactivity Ratios

The reactivity of this compound in copolymerization with acrylic monomers is significantly lower than that of the acrylic monomers. This disparity is reflected in the reactivity ratios, where r1 represents the reactivity of the VAc radical towards its own monomer versus the acrylic monomer, and r2 represents the reactivity of the acrylic radical towards its own monomer versus VAc. Generally, r1 values are close to zero, indicating that the VAc radical preferentially adds to the acrylic monomer. Conversely, r2 values are significantly greater than one, showing that the acrylic radical has a strong preference for adding to its own monomer. This leads to a non-random incorporation of monomers, with the acrylic monomer being consumed more rapidly.

The following table summarizes the experimentally determined reactivity ratios for the copolymerization of this compound (Monomer 1) with several acrylic monomers (Monomer 2) under various conditions.

Acrylic Monomer (M2)r1 (VAc)r2 (Acrylic)Polymerization ConditionsMethod of AnalysisCalculation MethodReference
Methyl Acrylate (MA) 0.013 ± 0.026.9 ± 1.4Bulk, 50°C, Low Conversion¹H-NMRNon-linear Optimization
0.031 ± 0.0066.3 ± 0.4Not SpecifiedNot SpecifiedLinearization[1]
~0.01~9.0Solution (Benzene-d6), 60°C, BPO initiator¹H-NMRNot Specified[2]
Methyl Methacrylate (MMA) 0.02624.025Not SpecifiedNot SpecifiedNot Specified
Butyl Acrylate (BA) ~0.03~5.0Emulsion PolymerizationNot SpecifiedNot Specified
Acrylic Acid (AA) 0.0110BulkNot SpecifiedNot Specified[3]
0.053.2Solution (Ethanol)Not SpecifiedNot Specified[3]
0.042.6Solution (Ethanol/Water 93/7)Not SpecifiedNot Specified[3]
0.060.96Solution (Ethanol/Water 1/1)Not SpecifiedNot Specified[3]
0.041.18Solution (Methanol)Not SpecifiedNot Specified[3]
Ethyl Acrylate (EA) No direct experimental data found for VAc/EA. Based on trends with other acrylates, r1 is expected to be low (~0.01-0.05) and r2 is expected to be high (>5). For comparison, in the 4-vinyl pyridine/ethyl acrylate system, the reactivity of ethyl acrylate is significantly higher.

II. Experimental Protocols

The determination of monomer reactivity ratios is a critical experimental process. Below are detailed methodologies for the key experiments cited in this guide.

A. General Protocol for Determination of Reactivity Ratios by ¹H-NMR Spectroscopy

This protocol outlines the general steps for determining monomer reactivity ratios using proton nuclear magnetic resonance (¹H-NMR) spectroscopy.

  • Monomer and Solvent Purification:

    • This compound and the acrylic monomer are purified to remove inhibitors, typically by washing with an aqueous NaOH solution followed by distillation under reduced pressure.

    • The solvent (e.g., benzene-d6, CDCl3) is dried and distilled before use.

  • Preparation of Reaction Mixtures:

    • A series of reaction mixtures with varying initial molar feed ratios of the two monomers are prepared in NMR tubes.

    • A known amount of a suitable initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is added to each tube.

    • The total monomer concentration is kept constant across all experiments.

  • Polymerization:

    • The NMR tubes are sealed after degassing through several freeze-pump-thaw cycles.

    • The polymerization is carried out at a constant temperature (e.g., 50°C or 60°C) in a thermostated bath.

    • The reaction is stopped at low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant. This is achieved by rapidly cooling the reaction mixture.

  • Copolymer Isolation and Purification:

    • The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol, hexane).

    • The precipitated polymer is washed thoroughly to remove any unreacted monomers and initiator residues and then dried under vacuum to a constant weight.

  • ¹H-NMR Analysis:

    • The purified copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • The ¹H-NMR spectrum of the copolymer is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).

    • The copolymer composition is determined by integrating the characteristic proton signals of each monomer unit. For example, in a VAc-MA copolymer, the methoxy protons of the MA units and the methine proton of the VAc units can be used for quantification.

  • Calculation of Reactivity Ratios:

    • The determined copolymer compositions and the initial monomer feed ratios are used to calculate the reactivity ratios using methods such as the Fineman-Ross, Kelen-Tüdös, or non-linear least-squares optimization methods.[4]

B. Calculation of Reactivity Ratios using Linear Methods

The Fineman-Ross and Kelen-Tüdös methods are two commonly used linear graphical methods for determining reactivity ratios from low conversion copolymerization data.

  • Fineman-Ross Method: This method uses the following equation: G = H * r1 - r2 where G = (F-1)/f, H = F/f², f is the molar ratio of monomers in the feed ([M1]/[M2]), and F is the molar ratio of monomers in the copolymer (m1/m2). A plot of G versus H gives a straight line with a slope of r1 and an intercept of -r2.[4]

  • Kelen-Tüdös Method: This method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points. The equation is: η = (r1 + r2/α) * ξ - r2/α where η = G / (α + H) and ξ = H / (α + H). α is an arbitrary constant, typically the geometric mean of the highest and lowest H values. A plot of η versus ξ yields a straight line from which r1 and -r2/α can be determined from the intercepts at ξ = 1 and ξ = 0, respectively.[4]

III. Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the experimental determination of monomer reactivity ratios.

G Experimental Workflow for Determining Reactivity Ratios cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_calculation Calculation MonomerPurification Monomer & Solvent Purification ReactionMixture Prepare Reaction Mixtures (Varying Monomer Ratios) MonomerPurification->ReactionMixture Polymerization Initiate Polymerization (Constant Temperature) ReactionMixture->Polymerization LowConversion Stop Reaction at Low Conversion (<10%) Polymerization->LowConversion Isolation Isolate & Purify Copolymer LowConversion->Isolation NMR ¹H-NMR Analysis (Determine Copolymer Composition) Isolation->NMR Calculation Calculate Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tüdös) NMR->Calculation FinalRatios Reactivity Ratios (r1, r2) Calculation->FinalRatios

Caption: Workflow for determining monomer reactivity ratios.

This guide provides a foundational understanding of the reactivity ratios of this compound with common acrylic monomers. For specific applications, it is recommended to consult the primary literature and consider the influence of experimental conditions on the copolymerization behavior.

References

A Comparative Guide to Validating Vinyl Acetate Polymerization Kinetics: Dilatometry and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and polymer science, the precise characterization of polymerization kinetics is paramount for process control, material design, and ensuring product reproducibility. The polymerization of vinyl acetate (VAc) to form polythis compound (PVAc) is a cornerstone of adhesive, paint, and coating industries. Validating its kinetic parameters is crucial. This guide provides an objective comparison of dilatometry, a classical yet highly accurate method, with other common analytical techniques used to monitor the kinetics of this compound polymerization, supported by experimental insights.

The Principle and Practice of Dilatometry

Dilatometry is a technique that follows the progress of a polymerization reaction by measuring the change in volume of the reaction mixture. The underlying principle is that polymers are generally denser than their corresponding monomers. This density difference results in a measurable volume contraction as the monomer is converted to a polymer.[1][2] By monitoring this volume change over time in a precisely calibrated vessel called a dilatometer, one can determine the rate of polymerization.[2]

This protocol outlines the key steps for a typical bulk or solution polymerization of this compound monitored by dilatometry.

1. Materials and Purification:

  • This compound (Monomer): Purify by washing with a sodium hydroxide solution to remove inhibitors, followed by washing with distilled water, drying over a suitable agent (e.g., anhydrous calcium chloride), and distillation under reduced pressure. Store under an inert atmosphere (e.g., argon or nitrogen).

  • Initiator: A free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is typically used. It should be purified by recrystallization from a suitable solvent (e.g., methanol for AIBN).

  • Solvent (for solution polymerization): If used, the solvent (e.g., benzene) must be thoroughly dried and deoxygenated.[3]

2. Apparatus Setup:

  • Dilatometer: A glass dilatometer, typically consisting of a bulb (reaction vessel, ~10 mL) and a precision-bore capillary tube (~1 mL), is used.[2]

  • Calibration: The volume of the dilatometer must be precisely calibrated. This is done by weighing the empty dilatometer and then weighing it again when filled to a specific mark on the capillary with a liquid of known density, such as distilled water or mercury.[2]

  • Thermostat Bath: A constant temperature water or oil bath with high precision (e.g., ±0.01°C) is essential to ensure the reaction proceeds isothermally.[3]

  • Cathetometer: A cathetometer is used to accurately measure the change in the height of the meniscus in the capillary tube.[3]

3. Experimental Procedure:

  • Inert Atmosphere: All glassware must be meticulously cleaned and dried. The entire procedure, from reagent handling to filling the dilatometer, should be performed under a purified inert atmosphere (e.g., argon) to prevent inhibition by oxygen.[3]

  • Charging the Dilatometer: The required amounts of initiator and solvent (if any) are introduced into the dilatometer bulb, typically using syringes with long needles.[2][3] The purified this compound monomer is then added. The contents should be mixed thoroughly.[3]

  • Assembly and Equilibration: The dilatometer is carefully sealed and clamped vertically in the thermostat bath. Initially, the liquid level in the capillary will rise due to thermal expansion. The reaction is considered to have started when the liquid level begins to fall due to polymerization-induced contraction.[2]

  • Data Collection: Once contraction begins, start timing and record the height of the meniscus in the capillary at regular intervals using the cathetometer.[3] The experiment is typically run to a low conversion (e.g., <10%) to ensure that initiator and monomer concentrations remain relatively constant.[2]

4. Data Analysis:

  • The rate of polymerization (Rp) is proportional to the rate of volume change. The fractional conversion (X) at any time (t) can be calculated from the change in meniscus height.

  • The rate is determined from the slope of a plot of conversion versus time.

G cluster_prep Preparation Phase cluster_exp Execution Phase (Inert Atmosphere) cluster_analysis Analysis Phase P1 Purify Monomer, Initiator & Solvent P2 Calibrate Dilatometer Volume P3 Assemble & Dry Glassware E1 Charge Dilatometer with Reactants (Syringe) P3->E1 Proceed to Filling E2 Seal Dilatometer & Place in Thermostat Bath E1->E2 E3 Allow for Thermal Equilibration E2->E3 E4 Start Timer when Volume Contraction Begins E3->E4 E5 Record Meniscus Height vs. Time (Cathetometer) E4->E5 A1 Plot Meniscus Height vs. Time E5->A1 Data Collected A2 Calculate Conversion from Volume Change A1->A2 A3 Determine Rate of Polymerization (Rp) A2->A3

Alternative Methods for Kinetic Validation

While dilatometry is highly reliable, other techniques offer different advantages, such as real-time continuous monitoring or applicability to different reaction types.[4][5] A comprehensive validation often involves comparing results from multiple methods.

MethodPrinciple of MeasurementAdvantagesDisadvantages / LimitationsTypical Data Output
Dilatometry Measures the volume contraction of the reaction mixture as the lower-density monomer converts to a higher-density polymer.[2]High precision and accuracy; a direct physical measurement of conversion; relatively low cost.[5]Sensitive to temperature fluctuations; requires careful calibration; not suitable for systems with by-products or significant density changes unrelated to polymerization.[6]Volume change or meniscus height vs. time.
Differential Scanning Calorimetry (DSC) Measures the heat flow produced by the exothermic polymerization reaction. The heat flow is directly proportional to the reaction rate.[5]Highly sensitive; requires very small sample sizes; provides real-time, continuous data; allows for non-isothermal analysis.[5]Requires accurate knowledge of the heat of polymerization (ΔHp); baseline drift can be an issue; less accurate at very low or very high conversion.Heat flow vs. time/temperature.
Gravimetry The reaction is quenched at different time intervals, and the precipitated polymer is isolated, dried, and weighed to determine the mass converted.[2]Simple and direct measurement of polymer yield; does not require expensive equipment.Discontinuous (not real-time); labor-intensive; potential for errors during precipitation and drying steps.Polymer mass or % conversion vs. time.
Spectroscopy (FTIR/Raman) Monitors the decrease in the concentration of the monomer's C=C double bond, which has a characteristic absorption band.Provides real-time, in-situ measurements; can be used with fiber-optic probes for industrial applications; provides structural information.[4]Requires a clear spectroscopic window free from interference; calibration is needed for quantitative analysis; can be expensive.Absorbance/Intensity of C=C peak vs. time.
Rheology / Viscometry Tracks the increase in the viscosity of the reaction medium as polymer chains form and grow, increasing molecular weight.[4]Sensitive to changes in molecular weight and polymer architecture (e.g., branching); can provide information on the gel point.Indirect measure of conversion; complex relationship between viscosity and conversion; sensitive to temperature.Viscosity vs. time.

Direct, side-by-side comparisons of kinetic data for this compound polymerization from different methods are spread across the literature. However, the data below, synthesized from various studies, illustrates the typical parameters measured. The goal of validation is to achieve consistency in derived values like the rate constant (k) and activation energy (Ea) across different techniques.

ParameterDilatometryDifferential Scanning Calorimetry (DSC)GravimetrySource Context
Primary Measurement Volume Contraction (ΔV)Heat Flow (dQ/dt)Polymer Mass (g)Fundamental outputs of each technique.[2][5]
Calculated Rate (Rp) Proportional to d(ΔV)/dtProportional to dQ/dtCalculated from mass at discrete time pointsThe rate of polymerization is derived from the primary measurement.
Typical Reaction Order First order in monomer[3]Typically first orderFirst orderFor free radical polymerization of VAc.[3]
Activation Energy (Ea) Can be determined from rates at different temperaturesCan be determined from rates at different temperaturesCan be determined from rates at different temperaturesThe Arrhenius relationship is used to calculate Ea from rate constants measured at various temperatures.

G cluster_props Physical & Chemical Properties Measured cluster_methods Kinetic Analysis Methods Polymerization This compound Polymerization Process Volume Volume Contraction Polymerization->Volume Heat Heat of Reaction Polymerization->Heat Mass Polymer Mass Polymerization->Mass Viscosity Viscosity Increase Polymerization->Viscosity Concentration Monomer Concentration Polymerization->Concentration Dilatometry Dilatometry Volume->Dilatometry DSC DSC Heat->DSC Gravimetry Gravimetry Mass->Gravimetry Rheology Rheology Viscosity->Rheology Spectroscopy Spectroscopy Concentration->Spectroscopy Kinetics Polymerization Kinetics Dilatometry->Kinetics Yields Kinetic Data (Rp, k, Ea) DSC->Kinetics Yields Kinetic Data (Rp, k, Ea) Gravimetry->Kinetics Yields Kinetic Data (Rp, k, Ea) Rheology->Kinetics Yields Kinetic Data (Rp, k, Ea) Spectroscopy->Kinetics Yields Kinetic Data (Rp, k, Ea)

Conclusion

The validation of this compound polymerization kinetics is a critical step in polymer research and industrial process optimization. Dilatometry remains a highly accurate and fundamental technique, providing a direct measurement of the conversion process through volume contraction. Its straightforward principle and high precision make it an excellent standard for validation.

However, for a comprehensive understanding, especially in complex systems or industrial settings, complementary methods are invaluable. DSC offers exceptional sensitivity and real-time data for thermal analysis, while spectroscopic methods provide in-situ monitoring capabilities. Gravimetry, though discontinuous, serves as a simple and direct method for verifying conversion. By comparing the kinetic parameters derived from dilatometry with those from one or more of these alternative techniques, researchers can achieve a robust and thoroughly validated model of the polymerization process.

References

comparative study of initiators for the free-radical polymerization of vinyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate initiator is a critical factor in controlling the kinetics and final properties of polyvinyl acetate (PVAc) synthesized via free-radical polymerization. This guide provides a comparative analysis of various initiator systems, including thermal initiators and redox systems, for the polymerization of this compound. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific polymerization requirements.

Performance Comparison of Initiator Systems

The efficacy of an initiator in this compound polymerization is evaluated based on several parameters, including the rate of polymerization, monomer conversion, and the molecular weight and viscosity of the resulting polymer. The choice of initiator is also dictated by the desired reaction conditions, such as temperature and the polymerization medium (e.g., bulk, solution, emulsion).

Table 1: Comparison of Thermal Initiators for this compound Polymerization

InitiatorPolymerization TypeTemperature (°C)Initiator/Monomer Ratio (I/M)Key Findings
Dilauroyl PeroxideSolution (in Ethyl Alcohol)50-600.05, 0.1, 0.25Increasing I/M ratio decreases polymer viscosity and molecular weight. Conversion decreases with a decreasing I/M ratio.[1]
Benzoyl Peroxide (BPO)Bulk37 and 451.8% w/wThe bulk polymerization can be initiated by constant temperature exposure.[2] BPO is a common initiator for bulk polymerization of various monomers.[3]
Azobisisobutyronitrile (AIBN)MiniemulsionNot SpecifiedNot SpecifiedUsed as an initiator in miniemulsion polymerization of this compound, resulting in PVAc with an average molecular weight of around 1 x 10^5 g/mol .[4] AIBN is soluble in organic solvents and decomposes above 65°C.[3]
Potassium Persulfate (KPS)EmulsionNot SpecifiedNot SpecifiedThe rate of polymerization is approximately proportional to the square root of the initiator concentration.[5] KPS is a water-soluble initiator suitable for emulsion polymerization.[3][6]

Table 2: Comparison of Redox Initiator Systems for this compound Polymerization

Redox System ComponentsPolymerization TypeInitiation Temperature (°C)Reaction TimeConversion (%)Key Findings
L-ascorbic acid / tert-butyl hydroperoxide / ammonium iron(III) sulfateEmulsion-1 to 602 - 240 min90 - 99Reaction rate can be adjusted by varying the catalyst amount without changing product properties like molecular weight. Variation in tert-butyl hydroperoxide content changes the molecular weight.[7][8]
tert-butyl hydroperoxide / tetraethylene pentamine (t-BuHP/TEPA)EmulsionNot Specified60 - 300 minNot SpecifiedThe locus of polymerization was localized at the surface of the natural rubber particle.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols described in the cited literature.

Protocol 1: Solution Polymerization using Dilauroyl Peroxide

This protocol is based on the study of the effect of the initiator-monomer ratio on the polymerization of this compound in an ethyl alcohol solvent.[1]

  • Materials: this compound (monomer), dilauroyl peroxide (initiator), ethyl alcohol (solvent).

  • Apparatus: A 2L flask equipped with a stirrer and a condenser.

  • Procedure:

    • The polymerization reaction is carried out in the flask with different initiator-to-monomer weight ratios (I/M = 0.25, 0.1, and 0.05).

    • The monomer-to-solvent ratio is kept constant at 70/30.

    • The reaction temperature is maintained at 50-60°C using a water bath.

    • Samples are collected over time to determine the conversion rate.

    • The viscosity and molecular weight of the final polymer are measured.

Protocol 2: Emulsion Polymerization using a Redox Initiator System

This protocol is based on the investigation of redox initiator component ratios in the emulsion copolymerization of this compound.[7][8]

  • Materials: this compound (monomer), neodecanoic acid vinyl ester (comonomer), L-ascorbic acid (reducing agent), tert-butyl hydroperoxide (oxidizing agent), ammonium iron(III) sulfate dodecahydrate (catalyst), demineralized water.

  • Procedure:

    • The redox initiator system consists of L-ascorbic acid, tert-butyl hydroperoxide (tBHP), and an iron catalyst.

    • The polymerization is conducted at temperatures ranging from -1°C to 87°C, with initiation temperatures between -1°C and 60°C.

    • Varying molar ratios of the redox components are used to control the reaction rate and polymer properties.

    • The reaction is carried out in an emulsion system.

    • High conversions of 90-99% are achieved with overall process times of approximately 2–240 minutes.

Visualizing the Polymerization Process

Diagrams can effectively illustrate the fundamental steps of free-radical polymerization and the general workflow of a polymerization experiment.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Decomposition R-M• R-M• 2R•->R-M• Addition to Monomer (M) R-M-M• R-M-M• R-M•->R-M-M• + M R-(M)n-M• R-(M)n-M• R-M-M•->R-(M)n-M• + (n-1)M Polymer Polymer R-(M)n-M•->Polymer Combination or Disproportionation R-(M)n-M•->Polymer

Caption: The three main stages of free-radical polymerization: initiation, propagation, and termination.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis Monomer Monomer Reactor Reactor Monomer->Reactor Initiator Initiator Initiator->Reactor Solvent Solvent Solvent->Reactor Stirring Stirring Temperature_Control Temperature_Control Conversion_Analysis Conversion_Analysis Reactor->Conversion_Analysis Molecular_Weight_Analysis Molecular_Weight_Analysis Reactor->Molecular_Weight_Analysis Viscosity_Analysis Viscosity_Analysis Reactor->Viscosity_Analysis

Caption: A generalized experimental workflow for conducting a free-radical polymerization of this compound.

References

performance comparison of vinyl acetate-based copolymers for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Vinyl acetate-based copolymers, particularly ethylene-vinyl acetate (EVA), have carved a significant niche in the pharmaceutical landscape as versatile excipients for controlled-release drug delivery systems. Their tunable physicochemical properties, established biocompatibility, and processing adaptability make them prime candidates for a range of applications, from transdermal patches to implantable devices. This guide offers an objective comparison of the performance of different this compound-based copolymers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal polymer for their specific drug delivery application.

The Critical Role of this compound Content

The performance of ethylene-vinyl acetate (EVA) copolymers is intrinsically linked to their this compound (VA) content. The incorporation of the polar this compound monomer into the polyethylene backbone disrupts the polymer's crystallinity.[1] Generally, as the VA content increases, the crystallinity and melting point of the copolymer decrease, leading to greater flexibility and permeability.[2] These changes directly impact drug release kinetics, mechanical characteristics, and adhesive properties.

For instance, in drug-eluting stents and transdermal patches, the rate of drug diffusion can be modulated by selecting an EVA copolymer with a specific VA content.[3] A higher VA content typically leads to a more amorphous polymer matrix, facilitating faster drug release.[4][5] Conversely, a lower VA content results in a more crystalline and less permeable matrix, which is suitable for prolonged, near zero-order drug release.[5]

Performance Metrics: A Comparative Analysis

To illustrate the impact of copolymer composition on performance, this section presents a summary of key experimental findings from various studies.

Drug Release Profiles

The this compound content is a key determinant of a drug's diffusion coefficient within the EVA matrix.[4] Studies have shown a direct correlation between the VA percentage and the rate of drug elution for various active pharmaceutical ingredients (APIs).

Table 1: Influence of this compound Content on Drug Diffusivity

EVA Copolymer (VA Content)Progesterone Diffusivity (10⁻⁷ cm²/s)Polymer Crystallinity (%)
EVA 9%~0.5~25
EVA 18%~1.0~18
EVA 28%~1.5~12
EVA 40%~1.2~8

Data synthesized from studies on progesterone release from EVA-based reservoir systems. Note that while a general trend of increasing diffusivity with VA content is observed, other factors such as drug-polymer interactions can lead to deviations, as seen with EVA 40%.[4]

Mechanical Properties

The mechanical integrity of a drug delivery system is crucial for its intended application. For instance, a transdermal patch must be flexible enough to conform to the skin, while an implantable device needs to possess sufficient structural strength. The VA content significantly influences the mechanical properties of EVA copolymers.

Table 2: Mechanical Properties of EVA Copolymers with Varying VA Content

EVA Copolymer (VA Content)Tensile Modulus (MPa)Elongation at Break (%)
EVA 6% (EVA 206)110>600
EVA 12% (EVA 212)90>700

Data from a study on the mechanical properties of irradiated EVA copolymers. A higher VA content generally leads to a lower tensile modulus (increased flexibility) and higher elongation at break.

Adhesion Properties

For applications such as transdermal patches and mucoadhesive films, the adhesive properties of the copolymer are of paramount importance. The polarity imparted by the this compound monomer generally enhances adhesion.

Table 3: Adhesion Properties of EVA-Based Formulations

EVA Copolymer (VA Content)ApplicationKey Finding
28-61%Transdermal Drug Delivery (Adhesive-drug matrix)Generally suitable for a wide variety of APIs, with 40% VA content often yielding good results.[6]
18-40%Hot-Melt AdhesivesAdhesion properties are a function of VA content and the melt index (MI) of the copolymer.[7]

Experimental Protocols: A How-To Guide

Reproducible and reliable data are the cornerstones of scientific research. This section provides detailed methodologies for key experiments used to characterize and compare this compound-based copolymers for drug delivery applications.

Preparation of Drug-Loaded Polymer Films

Two common methods for preparing drug-loaded EVA films are solvent casting and hot-melt extrusion.

1. Solvent Casting Method

This method is suitable for heat-sensitive drugs and for laboratory-scale preparations.[8][9]

  • Protocol:

    • Dissolve the this compound-based copolymer (e.g., EVA) in a suitable volatile solvent, such as dichloromethane or a mixture of dichloromethane and ethanol.[10]

    • Disperse or dissolve the active pharmaceutical ingredient (API) in the polymer solution.

    • Cast the solution onto a level surface (e.g., a petri dish or a release liner) using a casting knife or a pipette to ensure a uniform thickness.

    • Allow the solvent to evaporate in a controlled environment, such as a fume hood or a vacuum oven at a slightly elevated temperature (e.g., 40-60°C), to form a thin film.[11]

    • Once dried, carefully peel the film from the casting surface.

2. Hot-Melt Extrusion (HME)

HME is a solvent-free, continuous manufacturing process that is well-suited for industrial-scale production.[12][13]

  • Protocol:

    • Dry-blend the this compound-based copolymer pellets with the powdered API and any other necessary excipients (e.g., plasticizers).

    • Feed the blend into a hot-melt extruder.

    • Set the temperature profile of the extruder barrel zones and the die according to the thermal properties of the polymer and the API. Processing temperatures for EVA typically range from 80°C to 140°C, depending on the VA content.[14]

    • Set the screw speed to ensure proper mixing and conveying of the molten material.

    • Extrude the molten blend through a die to form a film or a rod of the desired shape and dimensions.

    • Cool the extrudate using a conveyor belt or a water bath.

Experimental Workflow for Film Preparation and Characterization

G cluster_prep Film Preparation start Start: Select Copolymer and API method_choice Choose Preparation Method start->method_choice solvent_casting Solvent Casting method_choice->solvent_casting Heat-Sensitive API Lab-Scale hme Hot-Melt Extrusion method_choice->hme Scalable Solvent-Free dissolve Dissolve Polymer & API in Solvent solvent_casting->dissolve blend Dry Blend Polymer, API & Excipients hme->blend cast Cast Solution dissolve->cast dry Dry to Form Film cast->dry film_ready Drug-Loaded Film dry->film_ready extrude Extrude Mixture blend->extrude cool Cool Extrudate extrude->cool cool->film_ready

Caption: Workflow for the preparation of drug-loaded this compound-based copolymer films.

In Vitro Drug Release Testing

In vitro release studies are essential for predicting the in vivo performance of a controlled-release dosage form. The sample and separate method is a commonly employed technique.

  • Protocol:

    • Cut the drug-loaded polymer film into samples of a defined surface area.

    • Place each film sample into a vial containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Place the vials in a shaking water bath or incubator maintained at a constant temperature (e.g., 37°C).

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[4]

    • Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

    • Calculate the cumulative amount of drug released over time.

Workflow for In Vitro Drug Release Testing

G cluster_release In Vitro Drug Release Testing start_release Start: Drug-Loaded Film Sample place_in_medium Place Sample in Release Medium start_release->place_in_medium incubate Incubate at 37°C with Agitation place_in_medium->incubate sample_collection Collect Aliquots at Time Intervals incubate->sample_collection replenish_medium Replenish with Fresh Medium sample_collection->replenish_medium analyze Analyze Drug Concentration (e.g., HPLC, UV-Vis) sample_collection->analyze replenish_medium->incubate calculate Calculate Cumulative Drug Release analyze->calculate end_release Drug Release Profile calculate->end_release

Caption: General workflow for determining the in vitro drug release profile from a polymer film.

Adhesion Performance Testing for Transdermal Systems

For transdermal patches, ensuring adequate adhesion to the skin is critical for therapeutic efficacy. Standard tests include peel adhesion, tack, and shear strength.[15]

1. Peel Adhesion Test

This test measures the force required to remove a transdermal patch from a substrate at a controlled angle and speed.

  • Protocol:

    • Apply the transdermal patch to a standard test substrate (e.g., stainless steel or a skin-mimetic material).

    • Allow the patch to dwell on the substrate for a specified period.

    • Mount the substrate in a texture analyzer or tensile tester.

    • Peel the patch from the substrate at a constant speed (e.g., 300 mm/min) and at a defined angle (typically 90° or 180°).

    • Record the force required to peel the patch.

2. Tack Test (Probe Tack)

This test quantifies the immediate stickiness of the adhesive.

  • Protocol:

    • Secure the transdermal patch with the adhesive side facing up.

    • Bring a probe of a defined material and surface area (e.g., stainless steel) into contact with the adhesive at a specified speed and force for a short duration.

    • Withdraw the probe at a constant speed.

    • Measure the maximum force required to separate the probe from the adhesive surface.

3. Shear Adhesion Test (Holding Power)

This test evaluates the cohesive strength of the adhesive and its ability to resist shear forces.

  • Protocol:

    • Apply a defined area of the transdermal patch to a standard test panel (e.g., stainless steel).

    • Hang the panel vertically and attach a standard weight to the free end of the patch.

    • Measure the time it takes for the patch to shear off the panel.

Logical Relationship of Adhesion Properties

G cluster_adhesion Key Adhesion Properties for Transdermal Patches Adhesion Overall Adhesion Performance Tack Tack (Initial Stickiness) Adhesion->Tack Peel Peel Adhesion (Removal Force) Adhesion->Peel Shear Shear Strength (Cohesion/Holding Power) Adhesion->Shear Application Initial Application to Skin Tack->Application Removal Removal from Skin Peel->Removal Wear Duration of Wear Shear->Wear

Caption: Interrelation of key adhesive properties for transdermal patch performance.

Conclusion

This compound-based copolymers, particularly the EVA series, offer a highly versatile platform for the development of controlled-release drug delivery systems. The performance characteristics, including drug release rate, mechanical flexibility, and adhesion, can be systematically tailored by adjusting the this compound content. For researchers and drug development professionals, a thorough understanding of the interplay between copolymer composition and physicochemical properties, coupled with robust experimental evaluation, is paramount for designing and optimizing effective and reliable drug products. The experimental protocols and comparative data presented in this guide provide a foundational framework for the rational selection and characterization of this compound-based copolymers for specific pharmaceutical applications.

References

spectroscopic analysis (FTIR, NMR) to confirm the structure of polyvinyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of Polyvinyl Acetate (PVAc)

Introduction

Polythis compound (PVAc) is a versatile synthetic polymer widely used in adhesives, paints, and coatings.[1] Accurate confirmation of its chemical structure is crucial for quality control and research and development. Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the molecular structure of polymers.[2][3] This guide provides a detailed comparison of FTIR and NMR for the analysis of PVAc, complete with experimental protocols and data interpretation.

Fourier-Transform Infrared (FTIR) Spectroscopy of PVAc

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[4][5] For PVAc, FTIR is excellent for identifying the characteristic ester group and the polymer backbone.

Characteristic FTIR Peaks for Polythis compound

The FTIR spectrum of PVAc displays several distinct absorption bands that correspond to specific molecular vibrations. The most prominent peak is the C=O stretching vibration of the acetate group.

Wavenumber (cm⁻¹)Vibrational ModeIntensityReference
~2973, 2926C-H Asymmetric and Symmetric StretchingStrong[6][7]
~1729-1736C=O Stretching (Ester)Very Strong[6][7][8]
~1433-CH₂ BendingMedium[6][7]
~1370-CH₃ Symmetric BendingMedium[6][7]
~1225-1230C-O Stretching (Ester)Strong[1][6]
~1016-1029C-C-O and C-C Symmetric StretchingStrong[1][6]
~947CH₃ and CH₂ Rocking VibrationsWeak[1][6]
Experimental Protocol: FTIR Analysis of PVAc (ATR Method)

Attenuated Total Reflectance (ATR) is a common sampling technique for polymers that requires minimal sample preparation.[9]

  • Sample Preparation: Ensure the PVAc sample is a solid film or powder. If it is a large piece, a fresh surface can be exposed by cutting with a razor blade.[10]

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[9]

    • Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place the PVAc sample directly onto the ATR crystal.

    • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.[11]

    • Acquire the FTIR spectrum, typically in the range of 4000–400 cm⁻¹.[1][10] A resolution of 4 cm⁻¹ with 8 to 32 scans is generally sufficient.[10][12]

  • Data Processing:

    • The resulting spectrum should be baseline-corrected and can be compared to a reference spectrum or library for identification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy of PVAc

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C.[4] For PVAc, NMR can confirm the polymer's structure, determine tacticity (the stereochemistry of the polymer chain), and identify end groups.[2][13]

Characteristic ¹H NMR Chemical Shifts for Polythis compound

¹H NMR spectroscopy is particularly useful for identifying the different types of protons in the PVAc repeating unit.

Chemical Shift (δ) ppmAssignmentMultiplicityReference
~4.8-5.2-CH- (methine) in the polymer backboneBroad multiplet[14]
~1.8-2.1-CH₂- (methylene) in the polymer backboneBroad multiplet[13][14]
~1.9-2.0-CH₃ (methyl) of the acetate groupSinglet[13]
Characteristic ¹³C NMR Chemical Shifts for Polythis compound

¹³C NMR provides information about the carbon skeleton of the polymer.

Chemical Shift (δ) ppmAssignmentReference
~169.7-170.0C=O (carbonyl) of the acetate group[13][15]
~65-71-CH- (methine) in the polymer backbone[13][15]
~38-40-CH₂- (methylene) in the polymer backbone[15]
~20.7-21.0-CH₃ (methyl) of the acetate group[13][15]
Experimental Protocol: NMR Analysis of PVAc
  • Sample Preparation:

    • Dissolve a small amount of the PVAc sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Assign the peaks in both spectra based on their chemical shifts and multiplicities.

Comparison of FTIR and NMR for PVAc Analysis

Both FTIR and NMR are powerful for polymer characterization, but they provide different and often complementary information.[16][17]

FeatureFTIR SpectroscopyNMR Spectroscopy
Principle Measures the absorption of infrared radiation due to molecular vibrations.[4]Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field.[4]
Information Obtained Identifies functional groups (e.g., C=O, C-O, C-H).[4]Provides detailed structural information, including connectivity, stereochemistry (tacticity), and end-group analysis.[2][4]
Sample Preparation Minimal, especially with ATR; can analyze solids, liquids, and gases.[5]Requires dissolution in a deuterated solvent; primarily for soluble polymers.[2] Solid-state NMR is an option for insoluble polymers.[2]
Analysis Time Fast (seconds to minutes).[5]Slower, especially for ¹³C NMR (minutes to hours).
Sensitivity Generally lower than NMR.Higher sensitivity, especially for ¹H NMR.

Alternative Analytical Techniques

While FTIR and NMR are primary methods, other techniques can provide additional information about PVAc:

  • Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the polymer.[2]

  • X-ray Diffraction (XRD): Investigates the crystallinity of the polymer.[18][19]

  • Mass Spectrometry (MS): Can be used to analyze polymer fragments, especially when coupled with pyrolysis gas chromatography (Py-GC/MS).[10][20]

  • Raman Spectroscopy: Provides complementary vibrational information to FTIR, particularly for non-polar bonds.[3][19]

Visualizations

G cluster_workflow Experimental Workflow for PVAc Analysis sample PVAc Sample ftir FTIR Analysis (ATR) sample->ftir nmr NMR Analysis (Solution-state) sample->nmr data_proc Data Processing and Interpretation ftir->data_proc nmr->data_proc structure Confirmed PVAc Structure data_proc->structure

Caption: Experimental workflow for PVAc analysis.

G cluster_logic Logical Relationship for PVAc Structure Confirmation ftir_data FTIR Data (C=O, C-O stretches) ester_group Presence of Acetate Ester Group ftir_data->ester_group nmr_data NMR Data (¹H and ¹³C chemical shifts) nmr_data->ester_group backbone Presence of Polyvinyl Backbone nmr_data->backbone pv_structure Polythis compound Structure ester_group->pv_structure backbone->pv_structure

Caption: Logical relationship for PVAc structure confirmation.

Conclusion

FTIR and NMR spectroscopy are indispensable and complementary techniques for the structural confirmation of polythis compound. FTIR offers a rapid method for identifying key functional groups, making it ideal for quick quality control. NMR, on the other hand, provides a more detailed molecular picture, including stereochemical information, which is vital for in-depth research and material development. By employing both methods, researchers can achieve a comprehensive and unambiguous characterization of PVAc.

References

A Comparative Guide to the Mechanical Testing of Films Cast from Polyvinyl Acetate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the mechanical properties of films cast from polyvinyl acetate (PVAc) solutions. It is intended for researchers, scientists, and drug development professionals who are evaluating PVAc for applications such as coatings, adhesives, and drug delivery systems. The performance of PVAc is benchmarked against common alternatives, with supporting experimental data and detailed protocols.

Experimental Protocols

The mechanical properties of polymer films are highly dependent on the preparation methodology. The following sections detail the common protocols for film casting and mechanical analysis.

Film Preparation: Solvent Casting Method

The solvent casting technique is a widely used method for preparing thin polymer films in a laboratory setting.

  • Polymer Solution Preparation:

    • A predetermined amount of polythis compound is dissolved in a suitable organic solvent (e.g., acetone, ethyl acetate) to achieve a specific concentration (typically 5-15% w/v).

    • For comparative analysis or property modification, alternative polymers like Polyvinyl Alcohol (PVA) or plasticizers such as Glycerin or Polyethylene Glycol (PEG) can be incorporated into the solution.[1] These are mixed thoroughly until a homogeneous solution is obtained.

    • For instance, a blend of cellulose acetate and PVA can be prepared by mixing a 2% w/v solution of cellulose acetate in acetone with a 4% w/v aqueous solution of PVA.[2]

  • Casting the Film:

    • The polymer solution is poured onto a level, non-reactive substrate, such as a glass plate or a polystyrene petri dish.[3]

    • A casting knife or a simple ruler edge is used to spread the solution evenly to a controlled thickness, often around 100 µm.[3]

  • Drying and Film Formation:

    • The cast solution is left to dry under controlled conditions. Typically, this involves overnight drying at ambient temperature and humidity (~22°C ±2°C, 50% RH ± 2% RH).[3]

    • To ensure complete solvent removal, the films may be subsequently dried in a vacuum oven at a slightly elevated temperature.

    • Once dried, the film is carefully peeled from the substrate.

Mechanical Property Analysis

The mechanical strength and flexibility of the prepared films are evaluated using a universal testing machine (UTM) or a tensiometer.

  • Sample Preparation: The dried films are cut into standardized shapes, such as rectangular strips (e.g., 75 mm x 10 mm) or dumbbell shapes, according to ASTM standards (e.g., ASTM D882).[3] This ensures consistency and comparability across different samples.

  • Testing Procedure:

    • The thickness of each sample is measured at multiple points using a micrometer, and the average value is recorded.

    • The sample is mounted into the grips of the testing machine.

    • The test is initiated, and the film is pulled at a constant crosshead speed until it fractures.

  • Data Acquisition: The instrument records the applied force (load) and the corresponding elongation of the film. From this data, key mechanical properties are calculated:

    • Tensile Strength (MPa): The maximum stress the film can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length at the point of fracture, indicating the film's flexibility and ductility.

    • Young's Modulus (MPa): A measure of the film's stiffness, calculated from the initial slope of the stress-strain curve.

Data Presentation

The following tables summarize the quantitative data on the mechanical properties of PVAc films and compare them with alternative polymers.

Table 1: Effect of Plasticizers on the Mechanical Properties of a PVAc-Containing Copolymer Film (Soluplus®) [1]

Plasticizer Type (15% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Propylene Glycol (PPG)13.4--
Glycerin (GLY)10.5--
Polyethylene Glycol 6 (PEG-6)8.8--
Triethyl Citrate (TEC)8.5--

Note: Elongation and Young's Modulus data were presented graphically in the source. The general trend observed is that increasing plasticizer content decreases tensile strength and Young's modulus while significantly increasing the percent elongation.[1][4][5]

Table 2: Comparative Mechanical Properties of PVAc and Other Polymer Films

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Polythis compound (PVAc)7.0 - 13.4[6]~1000[6]~10-20 (estimated near Tg)[7]
Polyvinyl Alcohol (PVA)> 50[8]100 - 300[8]1500 - 3000[8]
Polyvinyl Chloride (PVC), rigid-20 - 40[9]2410 - 4140[10]
Polylactic Acid (PLA)--2060 - 2150[11]

Note: The properties of polymers can vary significantly based on molecular weight, degree of crystallinity, and the presence of additives. The values presented are representative ranges found in the literature.

Mandatory Visualization

The following diagram illustrates the standard workflow for the mechanical testing of polymer films.

G cluster_prep Film Preparation cluster_test Mechanical Testing cluster_analysis Data Analysis A 1. Polymer Solubilization (PVAc in Solvent) B 2. Additive Incorporation (e.g., Plasticizers, Other Polymers) A->B C 3. Homogeneous Mixing B->C D 4. Solution Casting (onto Substrate) C->D E 5. Controlled Drying (Solvent Evaporation) D->E F 6. Film Demolding E->F G 7. Sample Cutting (ASTM Standard Shape) F->G H 8. Thickness Measurement G->H I 9. Tensile Test (Universal Testing Machine) H->I J 10. Data Acquisition (Stress vs. Strain Curve) I->J K Tensile Strength (MPa) J->K L Elongation at Break (%) J->L M Young's Modulus (MPa) J->M

Caption: Experimental workflow for preparing and mechanically testing polymer films.

References

A Comparative Guide to the Hydrolytic Stability of Polyvinyl Acetate and Other Common Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of a polymer is a critical determinant of its performance in aqueous environments, profoundly influencing its suitability for a vast array of applications, from drug delivery systems to biomedical implants and specialty coatings. This guide provides an objective comparison of the hydrolytic stability of polyvinyl acetate (PVAc) against other widely used polymers: polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL). This comparison is supported by a review of experimental data and detailed methodologies to assist researchers in selecting the appropriate polymer for their specific needs.

Executive Summary

Polythis compound, a vinyl polymer, generally exhibits greater resistance to hydrolytic degradation compared to aliphatic polyesters like PLA, PGA, and PCL.[1][2] The ester linkages in the backbones of these polyesters are more susceptible to hydrolysis than the pendant acetate groups in PVAc. The rate of hydrolysis in these polyesters is influenced by factors such as crystallinity, molecular weight, and the presence of catalytic acidic or basic groups. Among the polyesters, the order of hydrolytic degradation rate is generally PGA > PLA > PCL, with PGA being the most susceptible to hydrolysis.

Comparative Hydrolytic Degradation Data

The following table summarizes quantitative data on the hydrolytic degradation of PVAc, PLA, PGA, and PCL. It is important to note that the data has been compiled from various studies, and direct comparison should be approached with caution as experimental conditions may differ.

PolymerExperimental ConditionsTimeMass Loss (%)Molecular Weight Reduction (%)Reference
Polythis compound (PVAc) Base-catalyzed hydrolysisVariesNot typically measured as mass loss; focus is on degree of hydrolysis to PVASignificant, dependent on reaction time and catalyst concentration[3]
Polylactic Acid (PLA) Phosphate-buffered saline (PBS), pH 7.4, 37°C16 weeksMinimalProgressive reduction[4]
Alkaline solution, 37°C28 days~5%Not specified[5]
Polyglycolic Acid (PGA) PBS, 37°C2 weeksSignificantRapid reduction, leading to brittleness[4][6]
Seawater, 25°C270 days~100% (as PLGA)Not specified[7]
Polycaprolactone (PCL) PBS, 37°C>16 weeksVery slowSlow degradation[4][8]
Basic conditions (pH 13)Not specifiedSurface erosion observedMinimal changes with mass loss[5]

Mechanism of Hydrolytic Degradation

The hydrolytic degradation of these polymers proceeds via different mechanisms due to their distinct chemical structures.

Polythis compound (PVAc): The hydrolysis of PVAc involves the cleavage of the pendant ester groups to form polyvinyl alcohol (PVA) and acetic acid. This reaction is typically catalyzed by acids or bases. The all-carbon backbone of the polymer remains intact during this process.

Polyesters (PLA, PGA, PCL): The degradation of these aliphatic polyesters occurs through the hydrolysis of the ester bonds in the polymer backbone. This leads to a reduction in molecular weight and eventually to the formation of smaller, water-soluble oligomers and monomers (lactic acid, glycolic acid, and 6-hydroxycaproic acid, respectively). This process can be autocatalyzed by the carboxylic acid end groups generated during hydrolysis.

Below is a generalized diagram illustrating the hydrolytic cleavage of a polymer chain.

Hydrolysis_Mechanism p1 ...-R-COO-R'-... h2o + H₂O p2 ...-R-COOH + HO-R'-...

Caption: Generalized polymer hydrolysis.

Experimental Protocols for Hydrolytic Stability Testing

A standardized method for evaluating the in vitro degradation of hydrolytically degradable polymers is outlined in ASTM F1635. A general experimental workflow is described below.

1. Sample Preparation:

  • Prepare polymer samples of uniform shape and size (e.g., films, pellets, or molded specimens).

  • Thoroughly dry the samples under vacuum until a constant weight is achieved.

  • Record the initial dry weight of each sample.

2. Incubation:

  • Immerse the prepared samples in a hydrolytic medium. Common media include distilled water, phosphate-buffered saline (PBS) at a physiological pH of 7.4, or other specific buffers relevant to the intended application.

  • Maintain a constant temperature, typically 37°C to simulate body temperature, or higher temperatures (e.g., 50-80°C) for accelerated testing.

  • The ratio of the solution volume to the sample surface area should be kept high to ensure that the degradation products do not significantly alter the pH of the medium.

3. Periodic Monitoring:

  • At predetermined time intervals (e.g., daily, weekly, or monthly), remove a set of samples from the incubation medium.

  • Gently rinse the samples with distilled water to remove any adsorbed salts or degradation byproducts.

  • Dry the samples to a constant weight using a vacuum oven.

4. Analysis:

  • Mass Loss: Calculate the percentage of mass loss at each time point relative to the initial dry weight.

  • Molecular Weight Analysis: Determine the change in molecular weight and molecular weight distribution using techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Chemical Structure Analysis: Analyze changes in the chemical structure of the polymer using Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Morphological Analysis: Observe changes in the surface morphology of the samples using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).

  • Thermal Properties: Evaluate changes in thermal properties like glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

The following diagram illustrates a typical experimental workflow for assessing the hydrolytic stability of polymers.

Experimental_Workflow cluster_analysis Analysis A Sample Preparation (Uniform size, dried to constant weight) B Initial Characterization (Weight, Molecular Weight, etc.) A->B C Incubation in Hydrolytic Medium (e.g., PBS at 37°C) B->C D Periodic Sample Retrieval C->D Time points E Sample Rinsing and Drying D->E F Post-Degradation Characterization E->F G Data Analysis (Mass Loss, MW Change, etc.) F->G

References

kinetic analysis of vinyl acetate copolymerization with maleic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Analysis of Vinyl Acetate Copolymerization with Maleic Anhydride

The copolymerization of this compound (VAc) and maleic anhydride (MAn) is a classic example of a system that produces a highly alternating copolymer. This behavior is primarily attributed to the significant difference in the reactivity of the monomers and the formation of a charge-transfer complex (CTC) between the electron-donating this compound and the electron-accepting maleic anhydride.[1][2] This guide provides a comparative overview of the kinetic analysis of this copolymerization, detailing experimental protocols and presenting key kinetic parameters.

Kinetic Parameters of Copolymerization

The kinetic behavior of a copolymerization reaction is typically described by the monomer reactivity ratios, r₁ (for this compound) and r₂ (for maleic anhydride). These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer. For the VAc-MAn system, both reactivity ratios are close to zero, which strongly favors the alternating addition of monomers, resulting in a 1:1 copolymer composition regardless of the initial monomer feed ratio.[1][3]

Monomer 1 (M₁) **Monomer 2 (M₂) **r₁ r₂ Temperature (°C) Copolymerization Behavior
This compoundMaleic Anhydride0.0550.00375Alternating[4][5]
StyreneMaleic Anhydride0.00 - 0.020.00 - 0.097N/AAlternating[3]

Experimental Protocols

A detailed kinetic analysis involves synthesizing the copolymer under controlled conditions and subsequently characterizing its composition and molecular weight.

I. Free-Radical Copolymerization

This protocol outlines a common method for synthesizing poly(this compound-co-maleic anhydride).

Materials:

  • This compound (VAc), freshly distilled

  • Maleic anhydride (MAn), recrystallized

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator[6][7]

  • Solvent (e.g., Methyl Ethyl Ketone (MEK), Benzene, Toluene, Butyl Acetate)[2][6][7]

  • Nitrogen gas for purging

Procedure:

  • A three-necked round-bottom flask is equipped with a reflux condenser, a thermometer, and a stirrer.[2]

  • Desired molar ratios of VAc and MAn are dissolved in the chosen solvent within the flask. A common feed ratio is 1:1.[2][7]

  • The initiator (e.g., BPO) is added to the mixture.

  • The system is flushed with nitrogen to remove oxygen, which can inhibit free-radical polymerization.[2]

  • The flask is heated in a thermostatted bath to the desired reaction temperature (e.g., 70-80 °C).[2][6]

  • The reaction is allowed to proceed for a set duration (e.g., 4-5 hours), typically aiming for low conversion (<10%) for accurate reactivity ratio determination.[2][7]

  • The resulting copolymer is isolated. If it precipitates during the reaction (as in benzene), it is separated by filtration. If it remains in solution (as in MEK), it is precipitated by adding a non-solvent (e.g., anhydrous chloroform).[2]

  • The purified copolymer is dried under reduced pressure.[2]

II. Copolymer Characterization

Compositional Analysis:

  • FTIR Spectroscopy: The presence of characteristic peaks confirms the incorporation of both monomers. Key bands include C=O stretching for the anhydride group (around 1778 and 1851 cm⁻¹) and for the acetate group (around 1735 cm⁻¹), and C-O stretching from this compound (around 1241 cm⁻¹).[8]

  • NMR Spectroscopy (¹H NMR & ¹³C NMR): This is a quantitative method to determine the copolymer composition. The ratio of the integrals of the proton signals corresponding to VAc and MAn units gives the molar composition.[2] For example, the ratio of the integrals at ~5.7 ppm (methine proton of VA) and ~3.5 ppm (methine protons of MA) can confirm a 1:1 molar composition.[2]

  • Titration: The anhydride groups in the copolymer can be hydrolyzed to carboxylic acid groups and titrated with a standard base. This allows for the determination of the MAn content in the copolymer.[2]

Molecular Weight Determination:

  • Viscometry: The intrinsic viscosity of the copolymer solution is measured using an Ubbelohde viscometer. The molecular weight can then be calculated using the Mark-Houwink-Sakurada equation.[2][9][10]

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the typical workflow for determining the kinetic parameters of the VAc-MAn copolymerization.

G cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization cluster_analysis Data Analysis Monomers Monomer Purification (VAc, MAn) Setup Reactor Setup & N2 Purge Monomers->Setup Solvent Solvent & Initiator Selection Solvent->Setup Reaction Copolymerization (Varying Feed Ratios) Setup->Reaction Isolation Copolymer Isolation & Purification Reaction->Isolation Composition Composition Analysis (NMR, FTIR, Titration) Isolation->Composition MolWeight Molecular Weight (Viscometry) Isolation->MolWeight Kinetics Kinetic Model Application (e.g., Fineman-Ross) Composition->Kinetics Ratios Reactivity Ratio Determination (r₁, r₂) Kinetics->Ratios

Caption: Workflow for kinetic analysis of VAc-MAn copolymerization.

References

Safety Operating Guide

Proper Disposal of Vinyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of vinyl acetate in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and compliance with environmental regulations. This compound is a highly flammable liquid and a suspected carcinogen, necessitating careful handling and disposal.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure all relevant safety precautions are in place.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] In cases of insufficient ventilation, a suitable respirator may be required.[3]

  • Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ignition Sources: this compound is highly flammable.[1][2] Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the storage and handling areas.[2][3][5] Use only non-sparking tools and explosion-proof equipment when handling this substance.[1]

  • Spill Response: In the event of a spill, immediately evacuate the area of unprotected personnel and remove all ignition sources.[6] For small spills, absorb the material with an inert, non-combustible material like sand or earth.[3] For larger spills, contain the liquid and prevent it from entering sewers or drains.[3][5] Use a water spray to knock down vapors, but be aware that this compound will float on water and can create a fire hazard.[5]

Waste Collection and Storage

Proper segregation and storage of this compound waste are crucial first steps in the disposal process.

  • Waste Container: Use a dedicated, properly labeled waste container made of a material compatible with this compound. Avoid glass containers for storage.[5] The container should be kept tightly closed.[2][3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "this compound." The label should also include the associated hazards (e.g., "Flammable Liquid," "Suspected Carcinogen").

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as oxidizing agents, strong acids, or strong bases.[6]

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][3] This area should be away from heat and direct sunlight.[6] Flammable materials should be stored in a separate safety storage cabinet or room.[3]

Disposal Procedures

Final disposal of this compound waste must be conducted in accordance with all applicable local, state, and federal regulations.[5]

  • Professional Disposal Service: this compound waste must be disposed of through a licensed professional waste disposal service.[7] Do not attempt to dispose of it with household garbage or by pouring it down the sewage system.[1]

  • Recommended Disposal Method: The recommended method for disposing of waste this compound is incineration or burning for heat recovery.[8]

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, or empty containers, should be treated as hazardous waste and disposed of accordingly.[5] Contaminated clothing should be removed immediately and either decontaminated or disposed of as hazardous waste.[5]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for risk assessment and proper handling.

PropertyValue
Flash Point -8°C (18°F) (Closed Cup)[3]
Flammable Limits in Air 2.6% (Lower) - 13.4% (Upper) by volume[3]
Auto-ignition Temperature 402°C (755.6°F)[3]
UN Number 1301[4][7]
Reportable Quantity (RQ) 5000 lbs[7]

Standard Operating Procedure for this compound Waste Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound waste from a laboratory setting.

1.0 Purpose To define the standard procedure for the safe collection, storage, and disposal of this compound waste to ensure personnel safety and regulatory compliance.

2.0 Scope This procedure applies to all laboratory personnel who handle and generate this compound waste.

3.0 Materials

  • Designated hazardous waste container (compatible with this compound)

  • Hazardous waste labels

  • Personal Protective Equipment (as specified in the safety section)

  • Spill kit with non-combustible absorbent material

4.0 Procedure

  • Preparation: Before generating waste, ensure a properly labeled hazardous waste container is available in the designated waste accumulation area.

  • Waste Collection:

    • Perform all open-container transfers of this compound waste inside a chemical fume hood.

    • Carefully pour or transfer the waste this compound into the designated waste container.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

  • Container Sealing and Labeling:

    • Securely close the container cap after each addition of waste.

    • Ensure the waste label is complete and accurate, including the accumulation start date.

  • Temporary Storage:

    • Store the sealed container in a designated, well-ventilated, and cool secondary containment bin within the laboratory's hazardous waste accumulation area.

    • Ensure the storage area is away from ignition sources and incompatible chemicals.

  • Disposal Request:

    • Once the container is full or the accumulation time limit is approaching (as per institutional guidelines), submit a request for waste pickup to the institution's Environmental Health and Safety (EHS) department or the contracted licensed waste disposal service.

  • Record Keeping:

    • Maintain a log of the accumulated this compound waste, including the amount and date of each addition.

5.0 Emergency Procedures

  • In case of a spill, follow the spill response procedures outlined in the "Immediate Safety and Handling" section.

  • In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7] Do not use a direct water stream on a pool of burning this compound as it may spread the fire.[9][10]

This compound Disposal Workflow

VinylAcetateDisposal cluster_lab In the Laboratory cluster_disposal Professional Disposal A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Collect Waste in a Designated, Labeled Container B->C Step 2 D Store in a Cool, Ventilated Flammables Cabinet C->D Step 3 E Request Waste Pickup from EHS D->E Step 4 F EHS/Licensed Contractor Picks Up Waste E->F G Transport to a Treatment, Storage, and Disposal Facility (TSDF) F->G Logistics H Final Disposal (e.g., Incineration) G->H Processing

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.